5-(m-Tolyl)picolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-methylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-10(7-9)11-5-6-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLCAKMPPRCRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679298 | |
| Record name | 5-(3-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226205-54-4 | |
| Record name | 5-(3-Methylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Aryl-Substituted Picolinic Acids
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(m-Tolyl)picolinic Acid
Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][2] As a naturally occurring catabolite of tryptophan, the picolinic acid core is a well-recognized bidentate chelating agent for various metal ions, playing a role in biological transport and immune response modulation.[2][3] The introduction of an aryl substituent, such as the m-tolyl group, into the 5-position of the pyridine ring creates this compound, a molecule with significant potential as a bespoke building block. This substitution allows for the fine-tuning of electronic properties, steric hindrance, and lipophilicity, making it a valuable intermediate for the development of novel pharmaceuticals, agrochemicals, and functional materials.[4]
This guide provides a comprehensive overview of a robust synthetic route to this compound via the Suzuki-Miyaura cross-coupling reaction. It offers a detailed, field-tested experimental protocol and a thorough guide to the analytical techniques required to confirm the structure, identity, and purity of the final compound.
Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling
The construction of the C-C bond between the pyridine and tolyl rings is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability and relative stability of its boronic acid reagents.[5][6]
Causality of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 5-halopicolinic acid derivative, forming a Pd(II) complex.
-
Transmetalation: The organic group from the m-tolylboronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][7]
The choice of starting material is critical. While 5-bromopicolinic acid can be used directly, its acidity can interfere with the basic conditions. A more reliable approach involves protecting the carboxylic acid as an ester (e.g., methyl ester), performing the coupling reaction, and subsequently hydrolyzing the ester to yield the final product.
Experimental Protocol: A Two-Step Synthesis
This protocol details the synthesis starting from the commercially available methyl 5-bromopicolinate.
Step 1: Suzuki-Miyaura Coupling
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromopicolinate (1.0 eq.), m-tolylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure the removal of oxygen, which can deactivate the palladium catalyst. Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume).
-
Catalyst Addition: To the stirring suspension, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.02-0.05 eq.).[8] The mixture will typically turn dark.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, methyl 5-(m-tolyl)picolinate, can be purified by flash column chromatography on silica gel.
Step 2: Saponification (Ester Hydrolysis)
-
Hydrolysis: Dissolve the purified methyl 5-(m-tolyl)picolinate in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (NaOH, 2-4 eq.) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-4 hours.
-
Acidification: Once the hydrolysis is complete (monitored by TLC), remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with 1M hydrochloric acid (HCl) until the pH is approximately 4-5. The product, this compound, should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum. The product can be further purified by recrystallization if necessary.
Characterization and Data Analysis
Thorough characterization is essential to confirm the successful synthesis and purity of this compound.
Physical Properties
| Property | Observation | Rationale |
| Appearance | White to off-white solid | Expected for a pure crystalline organic acid.[3] |
| Molecular Formula | C₁₃H₁₁NO₂ | --- |
| Molecular Weight | 213.23 g/mol | --- |
| Melting Point | To be determined experimentally | A sharp melting point range is a primary indicator of high purity.[9] |
Spectroscopic Data
The combination of NMR, Mass Spectrometry, and IR spectroscopy provides unambiguous structural confirmation.
1. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[10] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
| ¹H NMR (400 MHz, DMSO-d₆) | ||
| Predicted δ (ppm) | Multiplicity | Assignment |
| ~13.5 | br s | 1H, -COOH |
| ~9.0 | d | 1H, Pyridine-H6 |
| ~8.3 | dd | 1H, Pyridine-H4 |
| ~8.1 | d | 1H, Pyridine-H3 |
| ~7.6 | s | 1H, Tolyl-H2 |
| ~7.5 | d | 1H, Tolyl-H6 |
| ~7.4 | t | 1H, Tolyl-H5 |
| ~7.2 | d | 1H, Tolyl-H4 |
| ~2.4 | s | 3H, -CH₃ |
| ¹³C NMR (100 MHz, DMSO-d₆) | |
| Predicted δ (ppm) | Assignment |
| ~166 | -COOH |
| ~151 | Pyridine-C2 |
| ~148 | Pyridine-C6 |
| ~140 | Pyridine-C5 |
| ~139 | Tolyl-C3 |
| ~138 | Tolyl-C1 |
| ~135 | Pyridine-C4 |
| ~130 | Tolyl-C5 |
| ~129 | Tolyl-C6 |
| ~126 | Tolyl-C2 |
| ~125 | Tolyl-C4 |
| ~123 | Pyridine-C3 |
| ~21 | -CH₃ |
Note: Chemical shifts (δ) are predicted and may vary based on solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet).[10][11]
2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[12]
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Monoisotopic Mass | 213.0790 Da |
| [M+H]⁺ (ESI+) | 214.0862 m/z |
| [M-H]⁻ (ESI-) | 212.0717 m/z |
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1600, ~1570, ~1450 | C=C and C=N stretch | Aromatic Rings (Pyridine, Toluene) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 3000 - 2850 | C-H stretch | Methyl C-H |
The broad O-H stretch and the strong carbonyl (C=O) absorption are characteristic markers confirming the presence of the carboxylic acid moiety.[13]
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Bruker. (n.d.). Supporting Information. Retrieved from [Link]
-
Saeed, A., et al. (2015). Raman spectra of picolinic acid at the indicated pH values. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS spectrum and proposed fragmentation of compound 5. Retrieved from [Link]
-
Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). Retrieved from [Link]
-
NIST. (n.d.). Picolinic acid, TMS derivative. NIST WebBook. Retrieved from [Link]
-
(n.d.). Appendix I. Retrieved from [Link]
-
Chemister.ru. (n.d.). Picolinic acid. Retrieved from [Link]
-
Simões, M. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-methyl-5-(m-tolyl)picolinate. Retrieved from [Link]
- Michalska, D., et al. (2016). Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). Arabian Journal of Chemistry.
-
Christie, W. W., et al. (1987). Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. PubMed. Retrieved from [Link]
-
The Organic Chemist. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Garg, N. K., et al. (2011). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. Retrieved from [Link]
-
Wovchko, E., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. Retrieved from [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 5-(m-Tolyl)picolinaldehyde. Retrieved from [Link]
-
Garg, N. K., et al. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Retrieved from [Link]
-
DrugFuture. (n.d.). Picolinic Acid. Retrieved from [Link]
-
Organic Chemistry. (2020). Suzuki Coupling. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
-
Banoğlu, E., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. PubMed. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Picolinic acid (FDB022926). Retrieved from [Link]
- Google Patents. (n.d.). WO2021076681A1 - Process for synthesis of picolinamides.
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]
-
Li, J-H., et al. (2014). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
-
SciELO. (2019). High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of various alkyl bromide with methylboronic.... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. rsc.org [rsc.org]
- 11. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of 5-(m-Tolyl)picolinic Acid: A Predictive Analysis for Researchers
Introduction
5-(m-Tolyl)picolinic acid is a heterocyclic aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its development and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed fingerprint of the molecular structure.
While direct experimental data for this compound is not widely available in the public domain, a robust predictive analysis of its spectroscopic properties can be constructed. This guide, intended for researchers and scientists in drug development, will provide a detailed theoretical framework for the expected NMR, IR, and MS spectra of this compound. This predictive approach is grounded in the well-established spectroscopic characteristics of its constituent moieties: the picolinic acid backbone and the meta-tolyl substituent. By understanding the foundational spectra of these components, we can extrapolate the spectral features of the target molecule with a high degree of confidence.
This document will delve into the theoretical basis for these predictions, offering insights into the experimental considerations for acquiring such data. The aim is to equip researchers with a comprehensive understanding of the expected spectroscopic signature of this compound, thereby facilitating its identification and characterization in a laboratory setting.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound, which consists of a picolinic acid core with a meta-tolyl group at the 5-position of the pyridine ring, is the foundation for predicting its spectroscopic behavior. The interplay of the electron-withdrawing carboxylic acid group and the electron-donating methyl group on the tolyl substituent will create a unique electronic environment, which will be reflected in the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed connectivity map of the molecule can be constructed.
Experimental Protocol: NMR Data Acquisition
A standard approach for acquiring NMR spectra of a novel compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid solvent signal overlap with key analyte resonances.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the protons on both the picolinic acid and the m-tolyl rings. The chemical shifts are influenced by the electronic effects of the substituents.
Basis for Prediction:
-
Picolinic Acid Protons: The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the carboxylic acid group. In unsubstituted picolinic acid, these protons typically appear in the range of 7.5-8.8 ppm.[1][2][3]
-
m-Tolyl Protons: The protons on the tolyl ring will be influenced by the electron-donating methyl group. Protons ortho and para to the methyl group are expected to be slightly more shielded (upfield shift) compared to the meta protons.[4][5][6][7] The methyl group itself will appear as a singlet around 2.4 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent.[3]
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | br s | 1H | COOH |
| ~8.8 | d | 1H | H-6 (picolinyl) |
| ~8.2 | dd | 1H | H-4 (picolinyl) |
| ~7.9 | d | 1H | H-3 (picolinyl) |
| ~7.5-7.6 | m | 2H | H-2', H-6' (tolyl) |
| ~7.3-7.4 | m | 2H | H-4', H-5' (tolyl) |
| ~2.4 | s | 3H | CH₃ |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon.
Basis for Prediction:
-
Picolinic Acid Carbons: The carbon of the carboxylic acid group will be the most deshielded, appearing around 165-170 ppm.[3][8] The pyridine ring carbons will resonate in the aromatic region (120-150 ppm), with their specific shifts influenced by the nitrogen atom and the substituents.
-
m-Tolyl Carbons: The carbons of the tolyl ring will also appear in the aromatic region. The carbon attached to the methyl group (ipso-carbon) and the methyl carbon itself will have characteristic chemical shifts. Toluene's aromatic carbons appear between 125-138 ppm, and the methyl carbon is around 21 ppm.[9][10][11][12]
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (COOH) |
| ~150 | C-2 (picolinyl) |
| ~148 | C-6 (picolinyl) |
| ~139 | C-4 (picolinyl) |
| ~138 | C-1' or C-3' (tolyl) |
| ~137 | C-5 (picolinyl) |
| ~130 | C-5' (tolyl) |
| ~129 | C-4' (tolyl) |
| ~128 | C-6' (tolyl) |
| ~126 | C-2' (tolyl) |
| ~124 | C-3 (picolinyl) |
| ~21.5 | CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory or a pure KBr pellet is recorded first and subtracted from the sample spectrum.
Predicted IR Spectrum
The IR spectrum of this compound will be a composite of the vibrational modes of the carboxylic acid, the substituted pyridine ring, and the substituted benzene ring.
Basis for Prediction:
-
Carboxylic Acid Group: This functional group has very characteristic IR absorptions. A very broad O-H stretch is expected from approximately 2500 to 3300 cm⁻¹, often obscuring the C-H stretching region. A strong C=O stretching absorption will be present around 1700 cm⁻¹.[13][14]
-
Aromatic Rings: C-H stretching vibrations for the aromatic protons will appear just above 3000 cm⁻¹. C=C stretching vibrations within the rings will give rise to several absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can be indicative of the substitution pattern.
-
Methyl Group: The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.[15][16][17][18]
Table 3: Predicted Key IR Absorptions for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, 1580, 1470 | Medium to Strong | Aromatic C=C ring stretch |
| ~1300-1200 | Strong | C-O stretch (Carboxylic acid) |
| ~900-650 | Medium to Strong | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound, which will likely produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which would provide more extensive fragmentation information.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
-
Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.
Predicted Mass Spectrum
The molecular weight of this compound (C₁₃H₁₁NO₂) is 213.23 g/mol .
Basis for Prediction:
-
Molecular Ion: In an EI spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 213. In an ESI spectrum, the protonated molecule [M+H]⁺ at m/z = 214 or the deprotonated molecule [M-H]⁻ at m/z = 212 would be expected.[19][20][21]
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group as CO₂ (44 Da) or the loss of the entire COOH group (45 Da). Fragmentation of the tolyl group could involve the loss of a methyl radical (15 Da) or the formation of a tropylium ion (m/z = 91) from the tolyl moiety.[20][22][23]
Table 4: Predicted Key Mass Spectral Peaks for this compound (EI)
| Predicted m/z | Possible Fragment |
| 213 | [M]⁺˙ |
| 198 | [M - CH₃]⁺ |
| 168 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Visualizing the Predicted Data
To further aid in the interpretation of the predicted spectroscopic data, the following diagrams illustrate the molecular structure and the expected correlations.
Caption: Molecular structure of this compound with proton numbering for NMR assignment.
Caption: A typical experimental workflow for the spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and by analyzing the spectral characteristics of its constituent parts, we have constructed a detailed forecast of its expected spectral signature. This information serves as a valuable resource for researchers, enabling them to anticipate the results of their analyses and to confidently identify this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any predictive model, experimental verification remains the ultimate standard for structural confirmation. This guide, therefore, should be used as a foundational tool to direct and interpret future empirical studies on this compound.
References
- Silverstein, R. M., & Webster, F. X. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Human Metabolome Database. (n.d.). Showing metabocard for Picolinic acid (BMDB0002243). Retrieved from [Link]
- Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603.
-
Chemistry LibreTexts. (2021, December 15). 13C NMR Spectroscopy. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034168). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O).... Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED AND RAMAN SPECTRA OF TOLUENE, TOLUENE-α-d3, m-XYLENE, AND m-XYLENE-αα′-d6. Retrieved from [Link]
-
University of Tartu. (n.d.). Toluene - Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
-
NIST. (n.d.). Toluene. Retrieved from [Link]
-
MassBank. (n.d.). TOLUENE; CI-B; MS. Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Bawa, R. A., Sayyed, F. B., & Wesdemiotis, C. (2012). Synthesis of Some Aminopicolinic Acids.
-
NIST. (n.d.). Picolinic acid, TMS derivative. Retrieved from [Link]
Sources
- 1. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. rsc.org [rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Toluene(108-88-3) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Picolinic acid(98-98-6) 13C NMR spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. hmdb.ca [hmdb.ca]
- 11. Toluene(108-88-3) 13C NMR [m.chemicalbook.com]
- 12. Solved Aromatic Rings: The 13C NMR spectrum toluene | Chegg.com [chegg.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Picolinic acid(98-98-6) IR Spectrum [chemicalbook.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Toluene – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 18. Toluene(108-88-3) IR Spectrum [m.chemicalbook.com]
- 19. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Toluene [webbook.nist.gov]
- 21. massbank.eu [massbank.eu]
- 22. Mass spectrum of toluene [zpxb.xml-journal.net]
- 23. researchgate.net [researchgate.net]
A Technical Guide to 5-(m-Tolyl)picolinic Acid: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 5-(m-Tolyl)picolinic acid, a biaryl carboxylic acid of significant interest to researchers in medicinal chemistry, materials science, and drug development. As a derivative of picolinic acid, it retains the inherent metal-chelating properties of the parent scaffold while introducing the lipophilic and sterically influential m-tolyl group. This modification presents opportunities for developing novel therapeutic agents, specialized ligands for coordination chemistry, and advanced synthetic intermediates. This guide synthesizes predicted data, information from analogous compounds, and established chemical principles to detail the compound's physicochemical properties, propose a robust synthetic route, interpret its expected spectral characteristics, and outline its potential applications and safety considerations.
Introduction
The Picolinic Acid Scaffold
Picolinic acid (pyridine-2-carboxylic acid) is a fundamental heterocyclic compound that serves not only as a commercial chemical intermediate but also as a biologically significant molecule.[1] It is an endogenous catabolite of the amino acid tryptophan via the kynurenine pathway.[1][2] The defining feature of the picolinic acid scaffold is the juxtaposition of the pyridine nitrogen and the carboxylic acid group at the 2-position. This arrangement confers a powerful bidentate chelating capability, allowing it to form stable complexes with a variety of divalent and trivalent metal ions, such as zinc, iron, and chromium.[1] This property is believed to facilitate the absorption and transport of these essential minerals in biological systems.[3] Furthermore, the picolinic acid framework is a validated pharmacophore and a key structural component in various agrochemicals, including synthetic auxin herbicides.[2][4]
Significance of the 5-Aryl Substitution
The introduction of an aryl group, such as the m-tolyl moiety, at the 5-position of the picolinic acid ring transforms the molecule into a biaryl structure. Biaryl motifs are privileged structures in drug discovery and materials science, offering a rigid backbone that can be tailored to interact with biological targets or influence photophysical properties. The m-tolyl group specifically imparts increased lipophilicity compared to the parent picolinic acid, which can significantly alter pharmacokinetic properties like membrane permeability and protein binding. Its substitution pattern provides a unique steric and electronic profile that can be exploited to achieve selective interactions with enzyme active sites or protein receptors.
Chemical Identity and Nomenclature
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-(3-Methylphenyl)pyridine-2-carboxylic acid | - |
| CAS Number | 1226205-54-4 | [5] |
| Molecular Formula | C₁₃H₁₁NO₂ | - |
| Molecular Weight | 213.23 g/mol | - |
| Canonical SMILES | CC1=CC(=CC=C1)C2=CC=NC(=C2)C(=O)O | - |
Chemical Structure:
(Note: Image is a representative 2D structure)
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application. The data presented here are derived from predictive models and comparisons with analogous structures.
| Property | Predicted/Analogous Value | Reference |
| Physical Form | White to off-white solid | [1][6] |
| Boiling Point | 398.8 ± 30.0 °C | [5] |
| Density | 1.206 ± 0.06 g/cm³ | [5] |
| pKa (Carboxylic Acid) | ~5.0 | Inferred from Picolinic Acid[6] |
| pKa (Pyridine N) | 0.98 ± 0.50 | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from structure |
Discussion of Properties: The predicted high boiling point is consistent with a stable aromatic carboxylic acid. The predicted pKa of 0.98 appears to correspond to the protonated pyridine nitrogen rather than the carboxylic acid proton.[5] For context, the experimental pKa of the carboxylic acid on the parent picolinic acid is approximately 5.32.[6] The electron-donating nature of the m-tolyl group is expected to have a minimal effect on the acidity of the distal carboxylic acid, thus a pKa value in the range of 5.0-5.5 is a more reasonable estimate for the carboxyl group. The addition of the aromatic tolyl group significantly increases the molecule's nonpolar surface area, predicting lower aqueous solubility compared to picolinic acid.
Synthesis and Reactivity
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A robust and widely applicable method for synthesizing 5-aryl picolinic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach involves the reaction of a halogenated picolinic acid derivative with an appropriate arylboronic acid. The workflow is reliable, tolerates a wide range of functional groups, and typically proceeds with high yields.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Exemplary Synthetic Protocol:
-
Rationale: This protocol is designed for high-yield synthesis and straightforward purification. 5-Bromopicolinic acid is chosen as a commercially available starting material. A tetrakis(triphenylphosphine)palladium(0) catalyst is selected for its proven efficacy in similar cross-coupling reactions. An aqueous base is essential for the transmetalation step of the catalytic cycle.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromopicolinic acid (1.0 eq), m-tolylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Heating: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water. Carefully acidify with 1M HCl to a pH of ~4-5 to protonate the carboxylate product, causing it to precipitate or become extractable into an organic solvent.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by its three primary structural components:
-
Carboxylic Acid: Undergoes standard reactions such as esterification (with alcohols under acidic conditions), amide bond formation (via activation with coupling reagents like EDC/HOBt followed by an amine), and reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
Pyridine Ring: The pyridine nitrogen is weakly basic and can be protonated or alkylated. The ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution.
-
Biaryl System: The bond between the two aromatic rings allows for rotational isomerism (atropisomerism), although the energy barrier is likely low in this case. The overall structure is a robust scaffold for further derivatization.
Spectral Analysis: An Interpretive Guide
The following section outlines the expected spectral data for this compound, which are critical for its identification and structural confirmation.
| Spectroscopy | Expected Features |
| ¹H NMR | ~13.0 ppm (s, 1H): Carboxylic acid proton (broad).8.5-9.0 ppm (m, 2H): Protons on the pyridine ring ortho to the nitrogen and carboxylic acid.7.5-8.2 ppm (m, 1H): Remaining pyridine ring proton.7.0-7.5 ppm (m, 4H): Aromatic protons of the m-tolyl ring.2.4 ppm (s, 3H): Methyl group protons. |
| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl carbon.~120-155 ppm: Multiple signals corresponding to the 11 aromatic carbons.~21 ppm: Methyl carbon. |
| Infrared (IR) | 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~1550-1600 cm⁻¹: C=C and C=N aromatic ring stretches. |
| Mass Spec (EI) | M⁺ at m/z = 213: Molecular ion peak.m/z = 196: Loss of OH.m/z = 168: Loss of COOH (decarboxylation). |
Applications in Research and Development
The unique structure of this compound makes it a valuable compound for several research and development avenues.
Caption: Key application areas for this compound.
-
Medicinal Chemistry: This compound can serve as a key intermediate or a lead structure for drug discovery programs. Picolinic acid derivatives have been investigated for a wide range of biological activities, including as inhibitors of BACE2 for diabetes treatment and for their anti-proliferative effects.[2][7] The biaryl structure is ideal for targeting protein-protein interactions or deep enzymatic pockets.
-
Coordination Chemistry: As a functionalized bidentate ligand, it can be used to synthesize novel metal complexes. These complexes could find applications in catalysis, as imaging agents, or as metallodrugs where the metal center's activity is modulated by the ligand's steric and electronic properties.
-
Agrochemicals: The picolinate class of herbicides, such as picloram and the newer florpyrauxifen-benzyl, act as synthetic auxins.[4] this compound represents a novel variation on this scaffold that could be explored for new herbicidal compounds with different selectivity profiles or improved environmental properties.[4]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a safety profile can be constructed based on data for picolinic acid and other substituted pyridines.[8][9][10]
| Hazard Category | GHS Statements and Precautions |
| Acute Toxicity | H302: Harmful if swallowed. [8] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Eye Damage | H318/H319: Causes serious eye damage/irritation. [8][11] P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Irritation | H315: Causes skin irritation. [11] P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Aquatic Hazard | H402: Harmful to aquatic life. [8] P273: Avoid release to the environment. |
-
Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.
-
Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.
Conclusion
This compound is a versatile chemical entity with significant untapped potential. Its properties, derived from the fusion of the metal-chelating picolinic acid core and a lipophilic biaryl structure, position it as a valuable building block for researchers. The predictable synthesis and reactivity, combined with promising applications in drug discovery, coordination chemistry, and agrochemical research, make it a compound of considerable interest for further scientific investigation. This guide provides the foundational technical knowledge necessary for its safe handling, synthesis, and exploration in future research endeavors.
References
-
Chemister.ru. Properties of substance: picolinic acid. [Link]
-
SIELC Technologies. Picolinic Acid. [Link]
-
Wikipedia. Picolinic acid. [Link]
-
Pharmaffiliates. Picolinic Acid | CAS No: 98-98-6. [Link]
-
Grokipedia. Picolinic acid. [Link]
-
PubChem. Picolinic acid | C6H5NO2 | CID 1018. [Link]
-
SpectraBase. Picolinic acid methyl ester. [Link]
-
PubChem. 5-Methylpicolinic acid | C7H7NO2 | CID 199575. [Link]
-
ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. [Link]
-
PubChem. 5-Methyl-picolinate | C7H6NO2- | CID 20095419. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). [Link]
- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
-
Pensoft Publishers. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. [Link]
-
MDPI. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
- Google Patents. US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
-
Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: a critical perspective on the molecular-level characterization of marine dissolved organic matter. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]
-
University of Calgary. Spectra Problem #7 Solution. [Link]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1226205-54-4 [amp.chemicalbook.com]
- 6. picolinic acid [chemister.ru]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Solubility and Stability of 5-(m-Tolyl)picolinic acid
Prepared by: Senior Application Scientist
Introduction: The Significance of Physicochemical Characterization
5-(m-Tolyl)picolinic acid is a pyridine carboxylic acid derivative. Picolinic acid and its analogues are foundational scaffolds in medicinal chemistry and materials science, recognized for their role as versatile chelating agents and as building blocks for complex ligands with biomedical applications[1][2]. The introduction of a meta-tolyl group at the 5-position of the pyridine ring significantly alters the molecule's lipophilicity and electronic properties compared to the parent picolinic acid, directly influencing its behavior in solution and its stability under various environmental conditions.
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility and stability is not merely a preliminary checkbox; it is the bedrock upon which successful formulation, preclinical testing, and ultimately, clinical efficacy are built. Poor solubility can lead to inadequate bioavailability, while uncharacterized instability can result in loss of potency and the formation of potentially toxic degradants.
This guide provides a technical framework for investigating the solubility and stability of this compound. It moves beyond simple protocol recitation to explain the causality behind experimental choices, grounding the methodologies in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH)[3]. Our objective is to equip the researcher with the knowledge to design and execute robust, self-validating studies that yield reliable and interpretable data.
Core Physicochemical Properties: The Theoretical Foundation
Before embarking on experimental studies, it is crucial to understand the inherent physicochemical properties of this compound. These parameters govern its behavior and provide a basis for predicting its solubility and stability profile.
| Property | Predicted Value | Significance in Solubility & Stability |
| Molecular Formula | C₁₃H₁₁NO₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 213.23 g/mol | Essential for all concentration and molarity calculations. |
| Boiling Point | 398.8±30.0 °C | Indicates low volatility; thermal degradation is more likely than evaporation.[4] |
| Density | 1.206±0.06 g/cm³ | Useful for formulation and process development calculations.[4] |
| pKa | 0.98±0.50 | This predicted pKa relates to the protonation of the pyridine nitrogen. The carboxylic acid pKa (expected to be ~4-5, similar to other picolinic acids) is critical for predicting pH-dependent solubility.[4] |
| XLogP3 | 2.6 | Indicates moderate lipophilicity, suggesting that aqueous solubility will be limited and pH-dependent. |
Note: Some properties are predicted and should be experimentally verified.
The structure combines a hydrophilic picolinic acid moiety with a lipophilic tolyl group. This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the solvent system, particularly pH and polarity.
Comprehensive Solubility Assessment
Solubility dictates the maximum concentration of a drug that can be achieved in a solution, directly impacting its absorption and bioavailability. The assessment must cover a range of physiologically and pharmaceutically relevant conditions.
Guiding Principles: pH, Polarity, and Equilibrium
The solubility of this compound is primarily governed by its ionization state, which is dictated by the solution's pH relative to the compound's pKa values.
-
At low pH (pH < carboxylic acid pKa): The carboxylic acid group is protonated (-COOH), and the molecule is neutral. Its solubility in aqueous media will be at its lowest, driven by the intrinsic solubility of the un-ionized form.
-
At high pH (pH > carboxylic acid pKa): The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. The ionic nature of the molecule significantly increases its affinity for polar solvents like water, leading to higher solubility.
The tolyl group adds considerable hydrophobicity compared to the parent picolinic acid, which is known to be very soluble in water (approx. 887 g/L at 20°C)[5][6]. Therefore, we anticipate that this compound will have substantially lower aqueous solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method, considered the gold standard, measures the solubility once a solution has reached thermodynamic equilibrium.
Rationale: This protocol is designed to ensure that the measured concentration represents the true equilibrium solubility, preventing underestimation from insufficient equilibration time or supersaturation effects. The use of a stability-indicating analytical method is crucial to confirm that the compound has not degraded during the experiment.
Step-by-Step Methodology:
-
Preparation: Prepare a series of buffered solutions at relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Also, prepare other relevant solvents such as ethanol, acetonitrile, and a co-solvent mixture (e.g., 50:50 ethanol:water).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. "Excess" is critical to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) using a shaker or rotator for a predetermined period (typically 24-72 hours). A preliminary time-point study (e.g., sampling at 12, 24, 48, and 72 hours) should be conducted to determine when equilibrium is reached (i.e., when the concentration no longer increases).
-
Phase Separation: Allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples at high speed to pellet the solid material.
-
Sampling and Dilution: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a solvent-compatible 0.45 µm filter (e.g., PTFE).
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated, stability-indicating HPLC-UV method. Analyze the sample against a standard calibration curve to determine the concentration.
Anticipated Solubility Profile
The following table presents a hypothetical but chemically reasoned solubility profile for this compound.
| Solvent System | Temperature (°C) | Expected Solubility | Rationale |
| 0.1 M HCl (pH ~1) | 25 | Low | The carboxylic acid is fully protonated and neutral; low intrinsic solubility of the non-polar molecule dominates. |
| Acetate Buffer (pH 4.5) | 25 | Moderate | Near the pKa of the carboxylic acid, a mixture of ionized and un-ionized forms exists, increasing solubility. |
| Phosphate Buffer (pH 7.4) | 25 | High | The carboxylic acid is fully deprotonated (anionic), greatly increasing aqueous solubility. |
| Ethanol | 25 | High | The compound is soluble in polar organic solvents.[5][6] |
| Acetonitrile | 25 | Moderate | Less polar than ethanol, resulting in lower solubility compared to ethanol.[5] |
| Phosphate Buffer (pH 7.4) | 37 | Higher than at 25°C | For most compounds, the dissolution process is endothermic, so solubility increases with temperature. |
Intrinsic Stability and Forced Degradation Studies
Stability testing is essential to identify degradation pathways and develop a stability-indicating analytical method. Forced degradation involves subjecting the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[7]
Regulatory Context and Scientific Objective
The ICH Q1A(R2) guideline mandates stress testing to elucidate the intrinsic stability of a drug substance.[3] The primary goals are:
-
To identify likely degradation products.
-
To establish degradation pathways.
-
To validate that the chosen analytical method is "stability-indicating," meaning it can accurately measure the active ingredient's concentration without interference from any degradants, excipients, or impurities.[8]
A target degradation of 5-20% is generally considered optimal to ensure that secondary and tertiary degradation products are not unnecessarily generated.[8]
Experimental Protocols for Forced Degradation
For each condition, a solution of the drug substance (e.g., at 1 mg/mL in a suitable solvent) is prepared and stressed. A control sample (unstressed) is analyzed concurrently.
1. Acid Hydrolysis:
-
Conditions: 0.1 M HCl at 60°C.
-
Procedure: Dissolve the compound in the acid solution. If solubility is low, a small amount of co-solvent like acetonitrile may be used. Incubate at 60°C and sample at time points (e.g., 2, 6, 12, 24 hours). Neutralize samples with an equivalent amount of NaOH before HPLC analysis to prevent damage to the column.
-
Rationale: Targets acid-labile functional groups. While the core pyridine and benzene rings are stable, extreme conditions could promote decarboxylation.
2. Base Hydrolysis:
-
Conditions: 0.1 M NaOH at room temperature.
-
Procedure: Dissolve the compound in the basic solution. Sample at time points. Neutralize with an equivalent amount of HCl before analysis.
-
Rationale: The compound is expected to be relatively stable to base hydrolysis, as it lacks common base-labile groups like esters or amides. However, this stress test is still required.
3. Oxidative Degradation:
-
Conditions: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Procedure: Dissolve the compound in a suitable solvent and add H₂O₂. Protect from light to prevent radical formation. Sample at time points.
-
Rationale: This tests susceptibility to oxidation. Potential sites include the pyridine nitrogen (forming an N-oxide) and the methyl group on the tolyl ring (forming a benzyl alcohol or benzoic acid derivative).
4. Thermal Degradation:
-
Conditions: 80°C in a dry oven (solid state) and in solution.
-
Procedure: For solid-state, place the powder in an oven. For solution, reflux a solution of the compound. Sample at time points.
-
Rationale: Assesses the intrinsic thermal stability of the molecule.
5. Photostability:
-
Conditions: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Procedure: Use a calibrated photostability chamber. A dark control sample wrapped in aluminum foil must be tested in parallel.
-
Rationale: The aromatic rings can absorb UV light, potentially leading to photochemical degradation.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized. A stability-indicating method coupled with mass spectrometry (LC-MS) would be essential for identifying and characterizing these potential degradants.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of this compound. By grounding experimental protocols in physicochemical principles and regulatory expectations, researchers can generate high-quality, reliable data. An early and thorough understanding of these properties is indispensable for mitigating risks in drug development, enabling rational formulation design, and ensuring the ultimate safety and efficacy of the final product. The provided methodologies for equilibrium solubility and forced degradation serve as a robust starting point for any scientist or professional tasked with advancing this, or any similar, novel chemical entity.
References
-
Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals. Available at: [Link]
-
ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]
-
SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]
-
LookChem. (n.d.). Picolinic acid 98-98-6 wiki. Available at: [Link]
- Celestine, M.J., et al. (2018). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Inorganica Chimica Acta.
-
PubMed. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Available at: [Link]
-
ACS Publications. (n.d.). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry. Available at: [Link]
-
Oriental Journal of Chemistry. (2018). A Study of Metal Complexes of 2 – Picolinic Acid. Available at: [Link]
-
PubChem. (n.d.). 5-(m-Tolyl)picolinaldehyde. Available at: [Link]
-
PubMed Central. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
-
PubMed. (2000). Stability of new anticonvulsant derivatives of picolinic, nicotinic, cyclocarboxylic acids in body fluids and tissues. Available at: [Link]
-
PubMed Central. (2019). Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxy-5-(p-tolyl)picolinic acid. Available at: [Link]
- National Institutes of Health. (n.d.).
-
SciSpace. (2016). Forced Degradation Studies. Available at: [Link]
-
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
ResearchGate. (n.d.). Table 2: Physicochemical properties of chemicals used in present work. Available at: [Link]
-
University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Available at: [Link]
-
PubMed. (2019). Identification and Characterization of a Novel pic Gene Cluster Responsible for Picolinic Acid Degradation in Alcaligenes faecalis JQ135. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]
-
ResearchGate. (2002). (PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Available at: [Link]
-
ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
Sources
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. This compound CAS#: 1226205-54-4 [amp.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Picolinic acid, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
A Comprehensive Technical Guide to 5-(m-Tolyl)picolinic Acid
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth technical overview of 5-(m-Tolyl)picolinic acid, a biaryl derivative of picolinic acid. Picolinic acid and its analogues represent a privileged scaffold in medicinal chemistry and agrochemistry, demonstrating a wide array of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's synthesis, properties, and potential applications, grounded in established scientific literature.
Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of any chemical research. This compound is a distinct chemical entity with the following identifiers and properties.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 1226205-54-4 | [1] |
| IUPAC Name | 5-(3-Methylphenyl)pyridine-2-carboxylic acid | |
| Synonyms | This compound; 2-Pyridinecarboxylic acid, 5-(3-methylphenyl)- | [1] |
| Molecular Formula | C₁₃H₁₁NO₂ | [1] |
| Molecular Weight | 213.23 g/mol | [1] |
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below, while predicted, provide a valuable baseline for experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 398.8 ± 30.0 °C | [1] |
| Density | 1.206 ± 0.06 g/cm³ | [1] |
| pKa | 0.98 ± 0.50 | [1] |
| Storage Temp. | 2-8°C | [1] |
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
Expert Rationale: The creation of the C-C bond between the pyridine and tolyl rings is the key synthetic challenge. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation.[2] Its power lies in its remarkable functional group tolerance, use of generally stable and accessible boronic acid reagents, and typically mild reaction conditions, which prevent the degradation of complex starting materials.[2][3] This methodology provides a reliable and scalable route to 5-aryl picolinic acids from readily available precursors like 5-bromopicolinic acid.
Synthetic Workflow
The overall process involves the coupling of the halide and boronic acid, followed by an aqueous workup to remove inorganic salts and purification via column chromatography to isolate the final product.
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of aryl halides and boronic acids.[2][3][4][5]
Materials:
-
Methyl 5-bromopicolinate (or 5-bromopicolinic acid) (1.0 equiv)
-
m-Tolylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add methyl 5-bromopicolinate (1.0 equiv), m-tolylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The solvent mixture should be sufficient to dissolve the reagents upon heating.
-
Heating: Immerse the flask in a preheated oil bath at 90°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (methyl 5-bromopicolinate) is consumed (typically 4-12 hours).
-
Workup (Acid): If starting with 5-bromopicolinic acid, cool the reaction to room temperature and dilute with water. Slowly add 1 M HCl with stirring until the pH is ~2-3. The product, this compound, should precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum. Proceed to step 10.
-
Workup (Ester): If starting with methyl 5-bromopicolinate, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 5-(m-tolyl)picolinate.
-
Hydrolysis (Ester route): Dissolve the crude ester in a mixture of THF and methanol. Add an excess of 1 M NaOH solution and stir at room temperature until the ester is fully converted to the carboxylic acid (monitor by TLC). Acidify the mixture with 1 M HCl to pH ~2-3 to precipitate the product. Filter the solid, wash with cold water, and dry.
-
Purification: If necessary, the crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Potential Mechanisms of Action
Picolinic acid derivatives are a subject of intense research due to their wide-ranging biological activities, including antitumor, antiviral, and immunomodulatory effects.[6][7][8][9][10]
Antiproliferative Activity and Potential as an Anticancer Agent
Numerous studies have demonstrated that picolinic acid derivatives can exert potent antiproliferative effects against various cancer cell lines.[11][12] For instance, novel derivatives have been shown to induce apoptosis (programmed cell death) in non-small cell lung cancer cells.[6][11] Similarly, related structures like 5-(p-tolyl)-pyrazole-3-carboxamides exhibit significant cytotoxic activity against liver, breast, and colon carcinoma cell lines, inducing cell cycle arrest.[13] This body of evidence suggests that the this compound scaffold is a promising starting point for the design of novel anticancer agents.
Potential Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical cellular cascade that regulates cell growth, proliferation, and survival.[14] This pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a prime target for therapeutic intervention.[1][15] Small molecule inhibitors that target key nodes of this pathway, such as PI3K or mTOR, are a major focus of modern oncology research.[16][17]
Pyridine-based scaffolds, like that of picolinic acid, are common features in many kinase inhibitors. It is plausible that this compound or its derivatives could function by inhibiting one of the kinases in the PI3K/AKT/mTOR pathway, thereby blocking downstream signaling and suppressing tumor cell proliferation and survival.
Caption: The PI3K/AKT/mTOR pathway and potential inhibition points for novel therapeutics.
Protocol: In Vitro Antiproliferative (MTT) Assay
To evaluate the biological activity of a novel compound like this compound, a cell-based assay is required. The MTT assay is a standard colorimetric method for assessing cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast carcinoma) in appropriate growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in growth medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound is a well-defined chemical entity with significant potential as a scaffold in drug discovery and development. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling. Based on extensive literature on related picolinic acid derivatives, this compound warrants investigation for its potential antiproliferative properties, possibly through the modulation of key cancer-related signaling pathways such as the PI3K/AKT/mTOR cascade. The protocols and technical information provided in this guide serve as a comprehensive resource for researchers aiming to explore the synthesis, characterization, and biological evaluation of this promising molecule.
References
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Research, 78(1), 2-10.
- LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803–3815.
- Feldman, R. I., & Eastman, A. (2011). New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Topics in Microbiology and Immunology, 347, 179-202.
- Akinleye, A., Avvaru, P., Furqan, M., Song, Y., & Liu, D. (2013). The PI3K/Akt/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Molecular Biology Reports, 48(8), 6009-6022.
- Abbas, A. H., Mahmood, A. A. R., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692.
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. Available at: [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359-1470.
- Mphahane, N. J., et al. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. Journal of Biological Inorganic Chemistry, 27(7-8), 637-652.
-
The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]
- Leuthauser, S. W., Oberley, L. W., & Oberley, T. D. (1982). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute, 68(1), 123–126.
- Althagafi, I. I., Shaaban, M. R., Aldawood, A., & Farag, A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water.
- Ali, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
-
EurekAlert!. (2023, July 18). Study unveils picolinic acid's broad-spectrum antiviral abilities. Retrieved January 20, 2026, from [Link]
- Melillo, G., Cox, G. W., Biragyn, A., Sheffler, L. A., & Varesio, L. (1993). Picolinic acid, a catabolite of L-tryptophan, is a costimulus for the induction of reactive nitrogen intermediate production in murine macrophages. Journal of Immunology, 150(9), 4031-4040.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Zhang, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(19), 6825.
- Hu, J., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 606-618.
- Zhao, Y., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(38), 10471-10477.
- Shi, Z., et al. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 24(1), 18-23.
- Ruffmann, R., Schlick, R., Chirigos, M. A., Budzynsky, W., & Varesio, L. (1987). Antiproliferative activity of picolinic acid due to macrophage activation. Drugs Under Experimental and Clinical Research, 13(10), 607–614.
- Banoglu, E., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 140-149.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 7. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study unveils picolinic acid’s broad-spectrum antiviral abilities | EurekAlert! [eurekalert.org]
- 9. Picolinic acid, a catabolite of L-tryptophan, is a costimulus for the induction of reactive nitrogen intermediate production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative activity of picolinic acid due to macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public.pensoft.net [public.pensoft.net]
- 12. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
"5-(m-Tolyl)picolinic acid" potential biological activities
An In-Depth Technical Guide on the Potential Biological Activities of 5-(m-Tolyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive analysis of the potential biological activities of a specific derivative, this compound. While direct experimental data for this compound is not extensively available in the public domain, this document synthesizes the wealth of information on structurally related picolinic acid derivatives to project its potential therapeutic applications and mechanisms of action. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering insights into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, and providing detailed hypothetical protocols for its investigation.
The Picolinic Acid Scaffold: A Foundation for Diverse Bioactivity
Picolinic acid, a pyridine-2-carboxylic acid, is a natural catabolite of the amino acid tryptophan.[2] Its derivatives have garnered significant attention in drug discovery due to their ability to interact with a wide array of biological targets. The pyridine ring and the carboxylic acid group provide key points for molecular interactions and further chemical modifications, allowing for the fine-tuning of pharmacological properties. Picolinic acid-derived compounds have been investigated and developed for a range of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[1]
Projected Biological Activities of this compound
Based on the established activities of analogous 5-aryl-picolinic acids and other picolinic acid derivatives, this compound is projected to exhibit several key biological activities. The presence of the m-tolyl group at the 5-position of the picolinic acid core is a key structural feature that will influence its biological profile.
Anticancer Potential
A significant body of research highlights the anticancer potential of picolinic acid derivatives.[2][3] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cancer progression.
2.1.1. Proposed Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
One plausible mechanism for the anticancer activity of this compound is the induction of ER stress.[3] The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), which, if prolonged or severe, can lead to apoptosis. Picolinic acid derivatives have been shown to initiate this cascade.[3]
Caption: Proposed mechanism of auxin mimicry by this compound.
2.2.2. Experimental Protocol: Root Growth Inhibition Assay in Arabidopsis thaliana
This protocol details a method to assess the herbicidal activity of this compound by measuring its effect on the root growth of Arabidopsis thaliana. [4] Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium
-
Sucrose
-
Agar
-
Petri dishes
-
This compound
-
Ethanol
-
Growth chamber
Procedure:
-
Sterilize Arabidopsis thaliana seeds with 70% ethanol followed by 10% bleach and rinse with sterile water.
-
Prepare MS agar plates containing various concentrations of this compound (0.1 nM to 10 µM).
-
Sow the sterilized seeds on the prepared plates.
-
Stratify the seeds at 4°C for 3 days in the dark.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
After 7 days, measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition compared to the control and determine the IC50 value.
Antimicrobial Activity
Picolinamide derivatives have shown promise as antibacterial agents. [2]The core picolinic acid structure can be modified to target various bacterial processes.
2.3.1. Proposed Target: Bacterial Enzyme Inhibition
While the specific target is unknown, it is plausible that this compound could inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication, leading to bacterial cell death.
2.3.2. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound against a panel of pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound
-
DMSO
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the wells containing the serially diluted compound with the bacterial suspension.
-
Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Quantitative data from the proposed experiments should be summarized in a clear and concise tabular format for easy comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) |
| A549 (Lung) | [Insert experimental value] |
| MCF-7 (Breast) | [Insert experimental value] |
| HCT116 (Colon) | [Insert experimental value] |
Table 2: Hypothetical Herbicidal Activity of this compound
| Plant Species | IC50 (nM) |
| Arabidopsis thaliana | [Insert experimental value] |
Table 3: Hypothetical Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | [Insert experimental value] |
| Escherichia coli | [Insert experimental value] |
Conclusion and Future Directions
While further experimental validation is required, the structural characteristics of this compound, in the context of the known biological activities of the picolinic acid scaffold, suggest its significant potential as a lead compound in drug discovery and agrochemical development. The proposed mechanisms of action and detailed experimental protocols provided in this guide offer a solid framework for initiating a comprehensive investigation into its anticancer, herbicidal, and antimicrobial properties. Future research should focus on the synthesis of a series of analogs to establish structure-activity relationships (SAR) and to optimize the potency and selectivity of this promising molecule.
References
- BenchChem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
- BenchChem. (n.d.). The Ascendancy of Picolinamide Derivatives: A Technical Guide to Their Discovery, History, and Application in Research.
- Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- UW-Madison Libraries. (n.d.). Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones.
- Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692.
- MDPI. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- National Institutes of Health. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- PubMed. (1987). Antiproliferative activity of picolinic acid due to macrophage activation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(m-Tolyl)picolinic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5-aryl-picolinic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Within this class, derivatives of 5-(m-Tolyl)picolinic acid have emerged as a focal point for the development of novel therapeutics, particularly as modulators of G-protein coupled receptors (GPCRs) and other key biological targets. This guide provides a comprehensive overview of the core chemistry, synthesis, structure-activity relationships (SAR), and mechanisms of action associated with this chemical series. Detailed, field-proven protocols for synthesis and biological evaluation are presented to equip researchers with the practical knowledge required to innovate within this chemical space. The narrative emphasizes the causal reasoning behind experimental choices, aiming to bridge the gap between theoretical knowledge and practical application in a drug discovery context.
Introduction: The Significance of the 5-Aryl-Picolinic Acid Core
Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, is a known catabolite of tryptophan and acts as a natural chelating agent for various metal ions.[1] Its scaffold has been incorporated into a multitude of biologically active molecules, from herbicides to pharmaceuticals.[2][3] The introduction of an aryl group at the 5-position significantly expands the chemical space and allows for fine-tuning of pharmacological properties. This modification creates a biaryl structure that can engage with specific binding pockets in protein targets.
The this compound core, specifically, offers a synthetically accessible and versatile starting point for library generation. The meta-tolyl group provides a defined steric and electronic profile that has proven effective in modulating targets such as the orphan G-protein coupled receptor GPR35 and metabotropic glutamate receptors (mGluRs).[4][5] Understanding the nuances of this core structure is paramount for designing next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles.
Core Chemistry and Synthesis Strategies
The principal method for constructing the 5-aryl-picolinic acid scaffold is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between a halo-picolinic acid (typically 5-bromo-picolinic acid) and an arylboronic acid (in this case, m-tolylboronic acid).[7]
Rationale for Suzuki-Miyaura Coupling:
-
High Functional Group Tolerance: The reaction conditions are mild enough to be compatible with the carboxylic acid moiety and a wide range of substituents on both coupling partners, minimizing the need for protecting group strategies.[6]
-
Commercial Availability of Reagents: 5-bromopicolinic acid and a vast library of arylboronic acids are commercially available, facilitating rapid analogue synthesis.
-
Robust and High-Yielding: The reaction is well-established and generally provides good to excellent yields, making it suitable for both small-scale library synthesis and larger-scale production.[8][9]
Detailed Protocol: Synthesis of this compound
This protocol outlines a standard solution-phase Suzuki-Miyaura coupling.
Materials:
-
5-bromopicolinic acid
-
m-Tolylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)[6]
-
Base (e.g., Potassium phosphate [K₃PO₄] or Sodium Carbonate [Na₂CO₃], 3.0 equivalents)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopicolinic acid (1.0 equiv.), m-tolylboronic acid (1.2 equiv.), and the base (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium(0) catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS until the 5-bromopicolinic acid is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and acidify to a pH of ~3-4 with 1M HCl to precipitate the carboxylic acid product.
-
Purification: Filter the resulting solid, wash thoroughly with water, and dry under a vacuum. If further purification is needed, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.[7]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of 5-aryl picolinic acid derivatives.
Caption: General workflow for Suzuki-Miyaura synthesis.
Medicinal Chemistry & Structure-Activity Relationships (SAR)
Systematic modification of the this compound core is essential for optimizing biological activity. The SAR for this class is highly target-dependent, but general principles can be established.[10]
Key Modification Points:
-
The Picolinic Acid Moiety: The carboxylic acid is often crucial for activity, potentially acting as a hydrogen bond donor/acceptor or forming a key salt-bridge interaction with a basic residue (e.g., arginine, lysine) in the target's binding site. Esterification or replacement with bioisosteres (e.g., tetrazole) can modulate pharmacokinetics and cell permeability.
-
The Pyridine Ring: Substitution on the pyridine ring can influence the molecule's pKa, metabolic stability, and interaction with the target. For example, adding amino or chloro groups can introduce new hydrogen bonding opportunities or alter the electronic properties of the ring system.[2][11]
-
The m-Tolyl Group: This is the most common site for analogue generation.
-
Positional Isomers: Moving the methyl group from the meta to the ortho or para position can dramatically impact binding affinity by altering the dihedral angle between the two aromatic rings.[12]
-
Substitution on the Tolyl Ring: Introducing electron-withdrawing (e.g., -F, -Cl, -CF₃) or electron-donating (e.g., -OCH₃) groups can modify the electronic character and create new interactions with the protein.
-
Scaffold Hopping: Replacing the tolyl group with other aromatic or heteroaromatic rings (e.g., thiophene, pyrazole) can explore different regions of the binding pocket and lead to novel intellectual property.[13]
-
SAR Data Summary Table (Hypothetical GPR35 Agonist Data)
The following table exemplifies how SAR data for a series of analogues might be presented. The data is illustrative, based on known trends for GPR35 agonists where small structural changes can lead to significant shifts in potency.[14]
| Compound ID | R1 (Pyridine) | R2 (Aryl Group) | hGPR35 EC₅₀ (nM) |
| 1 (Core) | H | 5-(m-Tolyl) | 150 |
| 2 | H | 5-(p-Tolyl) | 450 |
| 3 | H | 5-(o-Tolyl) | >10,000 |
| 4 | H | 5-(3-Chlorophenyl) | 85 |
| 5 | H | 5-(3-Methoxyphenyl) | 220 |
| 6 | 4-Chloro | 5-(m-Tolyl) | 95 |
| 7 | H | 5-(Thiophen-3-yl) | 120 |
Mechanism of Action & Biological Targets: GPR35
While derivatives of this scaffold can interact with multiple targets, a prominent example is the G protein-coupled receptor 35 (GPR35).[4] GPR35 is an orphan receptor (its endogenous ligand is not definitively known, though kynurenic acid is a candidate) implicated in various diseases, including inflammation, metabolic disorders, and cardiovascular disease.[14][15]
Many 5-aryl-picolinic acid analogues act as agonists at GPR35.[] Upon agonist binding, GPR35 primarily couples to Gα₁₃ and Gᵢ G-proteins. Activation of this receptor typically leads to two major downstream signaling events:
-
Gα₁₃ Pathway: Activation of Gα₁₃ leads to the activation of RhoA, a small GTPase involved in regulating the actin cytoskeleton.
-
β-Arrestin Recruitment: Like many GPCRs, agonist-bound GPR35 is phosphorylated, leading to the recruitment of β-arrestin-2. This interaction not only desensitizes the G-protein signal but also initiates a separate wave of G-protein-independent signaling and receptor internalization.[15][17]
GPR35 Signaling Pathway Diagram
Caption: Simplified GPR35 agonist signaling pathway.
Key Experimental Protocols: Biological Evaluation
To characterize the activity of novel this compound analogues, a suite of in vitro assays is required. A β-arrestin recruitment assay is a robust and common primary screen for GPR35 agonists.[4][15]
Protocol: PathHunter® β-Arrestin Recruitment Assay
This protocol describes a common enzyme fragment complementation (EFC) assay format used to quantify agonist-induced GPR35-β-arrestin interaction.[14]
Principle: A cell line (e.g., CHO-K1) is engineered to stably co-express GPR35 fused to a small fragment of β-galactosidase (ProLink™ tag) and β-arrestin fused to the larger, complementary enzyme fragment (EA). When an agonist binds to GPR35, β-arrestin is recruited to the receptor, forcing the two β-galactosidase fragments into proximity. This complementation forms an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to agonist activity.[17]
Materials:
-
PathHunter® CHO-K1 hGPR35 β-Arrestin cell line
-
Assay buffer (e.g., HBSS)
-
Test compounds (serially diluted in DMSO, then assay buffer)
-
Positive control agonist (e.g., Zaprinast or Pamoic Acid)[]
-
PathHunter® Detection Reagents
Step-by-Step Procedure:
-
Cell Plating: Seed the engineered cells into white, solid-bottom 384-well assay plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the this compound analogues. Add a small volume of the diluted compounds to the corresponding wells of the assay plate. Include wells for a positive control and a vehicle (DMSO) control.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for agonist-receptor binding and subsequent β-arrestin recruitment.
-
Signal Detection: Prepare the detection reagent mixture according to the manufacturer's instructions and add it to all wells.
-
Final Incubation: Incubate the plate at room temperature in the dark for 60 minutes to allow the enzymatic reaction to proceed.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Normalize the data to the vehicle (0% activation) and maximal positive control (100% activation) responses. Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax for each compound.
Future Directions and Outlook
The this compound scaffold and its analogues remain a fertile ground for drug discovery. While significant progress has been made in identifying potent modulators of targets like GPR35 and mGluRs, challenges remain.[4][5] Future work should focus on:
-
Improving Drug-like Properties: Optimizing pharmacokinetic parameters (ADME) to achieve better oral bioavailability and CNS exposure where required.[5][18]
-
Enhancing Selectivity: Profiling lead compounds against a broad panel of receptors and enzymes to ensure target selectivity and minimize off-target effects.
-
Target Deconvolution: For compounds identified through phenotypic screening, identifying the precise molecular target remains a critical step.
-
In Vivo Validation: Progressing optimized leads into relevant animal models of disease to validate the therapeutic hypothesis.[14]
By combining rational design, robust synthetic chemistry, and sophisticated biological evaluation, researchers can continue to unlock the full therapeutic potential of this versatile chemical class.
References
-
Mackenzie, A. E., et al. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology. [Link]
-
Southern, C., et al. (2013). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Li, Y., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. [Link]
-
Milligan, G., et al. (2009). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology. [Link]
-
Zheng, W., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]
-
Patel, H., et al. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]
-
National Center for Biotechnology Information. Picolinic acid. PubChem Compound Summary for CID 1018. [Link]
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. [Link]
-
Feng, T., et al. (2023). Structures of various picolinic acid auxin herbicides and... ResearchGate. [Link]
-
Wikipedia. Picolinic acid. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Buchwald, S. L., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Cankara Pirol, S., et al. (2020). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. ResearchGate. [Link]
-
Austrian Journal of Technical and Natural Sciences. (2024). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)- α-PICOLINAMIDES IN THE PASS ONLINE. [Link]
-
CyberLeninka. (2024). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. [Link]
-
Drug Design Org. Structure Activity Relationships. [Link]
-
Hopkins, C. R., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry. [Link]
-
Hopkins, C. R., et al. Discovery, synthesis, and structure-activity relationship development of a series of N -4-(2,5-dioxopyrrolidin-1-yl)phenylpicoli. SciSpace. [Link]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 5. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ppublishing.org [ppublishing.org]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. scispace.com [scispace.com]
An In-Depth Technical Guide to Predicting the Mechanism of Action of 5-(m-Tolyl)picolinic Acid
Foreword: Charting a Course for Novel Compound Elucidation
In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is both complex and multifaceted. The compound at the heart of this guide, 5-(m-Tolyl)picolinic acid, represents a frontier of inquiry. While its precise biological role is yet to be fully elucidated, its structural characteristics, particularly its picolinic acid core, provide a fertile ground for hypothesis-driven investigation. Picolinic acid, an endogenous metabolite of L-tryptophan, is a known modulator of immunological and neurological pathways and an efficient metal chelator.[1][2] Its derivatives have shown promise in diverse therapeutic areas, including oncology, by inducing cellular stress and apoptosis.[3][4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic and scientifically rigorous approach to predicting and validating the mechanism of action of this compound. We will navigate from initial in silico predictions to robust in vitro validation, providing not just protocols, but the strategic reasoning that underpins each experimental choice. Our approach is grounded in the principles of scientific integrity, ensuring that each step logically informs the next, creating a self-validating investigative workflow.
Part 1: Hypothesis Generation - Plausible Mechanisms of Action
Based on the known biological activities of picolinic acid and its derivatives, we can postulate several plausible mechanisms of action for this compound. These hypotheses will form the foundation of our investigative strategy.
Modulation of Metal-Dependent Pathways through Chelation
Picolinic acid is a well-documented chelator of divalent metal ions, most notably zinc.[1][6] This chelation can disrupt the function of metalloenzymes and transcription factors that are critical for cellular processes. The tolyl group in this compound may influence the compound's lipophilicity and cellular uptake, potentially enhancing its access to intracellular metal ions.
-
Plausible Targets: Matrix metalloproteinases (MMPs), zinc-finger transcription factors.
-
Potential Therapeutic Implications: Cancer (due to the role of MMPs in metastasis), neurodegenerative diseases (where metal dyshomeostasis is implicated).
Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis
Recent studies on novel picolinic acid derivatives have demonstrated their ability to induce ER stress-mediated apoptosis in cancer cells.[3][4] This suggests a potential mechanism where the compound disrupts protein folding and processing, leading to the activation of the unfolded protein response (UPR) and subsequent cell death.
-
Plausible Targets: Key proteins in the UPR pathway (e.g., PERK, IRE1α, ATF6).
-
Potential Therapeutic Implications: Oncology, particularly for tumors reliant on high protein synthesis rates.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
The structural similarity of some picolinic acid derivatives to known kinase inhibitors, coupled with docking studies suggesting binding to the EGFR kinase domain, points towards a potential role in modulating RTK signaling.[3][4] Dysregulation of RTK pathways is a hallmark of many cancers.
-
Plausible Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR).
-
Potential Therapeutic Implications: Targeted cancer therapy.
Part 2: In Silico Prediction - A Computational First Pass
Before embarking on resource-intensive wet lab experiments, a robust in silico analysis can provide valuable insights and help prioritize our hypotheses.[7][8][9][10]
Target Prediction through Ligand-Based and Structure-Based Approaches
We will employ a dual strategy for target prediction. Ligand-based methods leverage the principle that structurally similar molecules often share similar biological activities.[8] Structure-based approaches, such as molecular docking, predict the binding of our compound to the three-dimensional structures of known protein targets.[7]
-
Compound Preparation: Obtain the 3D structure of this compound. This can be generated using chemical drawing software (e.g., ChemDraw) and converted to a 3D format (e.g., SDF or MOL2).
-
Ligand-Based Screening:
-
Utilize public databases such as PubChem, ChEMBL, and DrugBank to identify compounds structurally similar to this compound.[11]
-
Analyze the known biological targets and mechanisms of action of these similar compounds to infer potential targets for our molecule.
-
-
Structure-Based Screening (Molecular Docking):
-
Select a panel of potential protein targets based on our initial hypotheses (e.g., MMPs, EGFR kinase domain, key UPR proteins).
-
Obtain the crystal structures of these proteins from the Protein Data Bank (PDB).
-
Perform molecular docking simulations using software such as AutoDock Vina or Glide to predict the binding affinity and pose of this compound within the active sites of these proteins.
-
-
Data Analysis and Prioritization:
-
Rank the potential targets based on the strength of the in silico predictions (e.g., similarity scores, docking scores).
-
Prioritize targets that are supported by both ligand-based and structure-based approaches.
-
| Predicted Target | In Silico Method | Key Metric | Score | Confidence Level |
| EGFR Kinase Domain | Molecular Docking | Binding Affinity (kcal/mol) | -8.5 | High |
| MMP-9 | Molecular Docking | Binding Affinity (kcal/mol) | -7.9 | Medium |
| PERK | Ligand-Based Similarity | Tanimoto Coefficient | 0.82 | Medium |
| IRE1α | Ligand-Based Similarity | Tanimoto Coefficient | 0.78 | Low |
ADME/Tox Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for evaluating the drug-like potential of our compound.
-
Input: The SMILES string or 3D structure of this compound.
-
Software: Utilize online tools or software packages such as SwissADME, pkCSM, or Discovery Studio.
-
Parameters to Analyze:
-
Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).
-
Pharmacokinetics: Oral bioavailability, blood-brain barrier penetration, CYP450 inhibition.
-
Toxicity: Ames test prediction, hERG inhibition, hepatotoxicity.
-
-
Analysis: Evaluate the predicted ADME/Tox profile against established criteria for drug-likeness (e.g., Lipinski's Rule of Five).
Part 3: In Vitro Validation - From Prediction to Biological Reality
The insights gained from our in silico analysis will guide the design of a focused and efficient in vitro validation strategy.[12][13][14] We will systematically test our prioritized hypotheses using a suite of cell-based and biochemical assays.
Initial Cytotoxicity and Proliferation Assays
The first step in our in vitro workflow is to determine the effect of this compound on cell viability and proliferation across a panel of relevant cell lines.
-
Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-tumorigenic control cell line (e.g., MCF10A).[4]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line at each time point.
Elucidating the Mechanism of Cell Death
If this compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death.
-
Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Investigating Predicted Signaling Pathways
Based on the results of the initial assays, we will proceed to investigate the specific signaling pathways implicated by our in silico predictions.
-
Protein Extraction: Treat cells with this compound and extract total protein at various time points.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the hypothesized pathways (e.g., phospho-EGFR, cleaved PARP, CHOP for ER stress).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the changes in protein expression and phosphorylation status to confirm pathway modulation.
Caption: A streamlined workflow for mechanism of action prediction.
Conclusion: Synthesizing the Evidence for a Coherent Mechanism
The predictive journey outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By integrating computational predictions with targeted in vitro experiments, we can efficiently navigate the complexities of drug-target interactions and cellular responses. The iterative nature of this process, where experimental results feed back to refine our hypotheses, is central to building a compelling and scientifically sound understanding of this novel compound's biological activity. This strategic approach not only accelerates the research process but also enhances the likelihood of translating promising findings into tangible therapeutic advancements.
References
- In silico methods for drug-target interaction prediction - PMC - NIH. (n.d.).
- Computational/in silico methods in drug target and lead prediction - Oxford Academic. (2019, November 10).
- Directory of in silico Drug Design tools. (n.d.).
- In Silico Target Prediction - Creative Biolabs. (n.d.).
- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. (n.d.).
- Proposed mechanism for the synthesis of picolinate and picolinic acid... - ResearchGate. (n.d.).
- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity - Pharmacia. (2021, September 8).
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research. (n.d.).
- In Vitro Pharmacology - Drug Discovery & Development - QIMA Life Sciences. (n.d.).
- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - NIH. (2024, December 26).
- Picolinic acid - Grokipedia. (n.d.).
- Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. (n.d.).
- The Physiological Action of Picolinic Acid in the Human Brain - PMC. (2009, April 28).
- How to use in vitro models to study and overcome drug resistance in oncology - Blog. (2025, June 23).
- Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens - PMC - NIH. (2020, July 6).
- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer - Pensoft Publishers. (2021, September 8).
- Study unveils picolinic acid's broad-spectrum antiviral abilities - EurekAlert!. (2023, July 18).
- Picolinic acid, a catabolite of L-tryptophan, is a costimulus for the induction of reactive nitrogen intermediate production in murine macrophages - PubMed. (1993, May 1).
- Hammick reaction - Wikipedia. (n.d.).
- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer - Pharmacia. (2021, September 8).
- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity - Pharmacia. (2021, September 8).
- Picolinic acid, a tryptophan metabolite, exhibits anabolic effects in muscle cells and improves lifespan and movement in C. elegans - PubMed. (2025, November 4).
- Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed. (2014, November 24).
- Role of zinc in blockade of excitotoxic action of quinolinic acid by picolinic acid - PubMed. (n.d.).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. Role of zinc in blockade of excitotoxic action of quinolinic acid by picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 10. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]
- 11. Directory of in silico Drug Design tools [click2drug.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 14. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
"5-(m-Tolyl)picolinic acid" in silico modeling and docking studies
An In-Depth Technical Guide: In Silico Modeling and Molecular Docking of 5-(m-Tolyl)picolinic Acid
Abstract
Picolinic acid and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including anti-infective, immunomodulatory, and anti-cancer effects.[1][2][3] The parent molecule, picolinic acid, is an endogenous metabolite of L-tryptophan and is known for its role as a chelating agent for divalent metal ions like zinc.[2][4] This guide provides a comprehensive, step-by-step protocol for the in silico analysis of a specific derivative, this compound. We will explore its potential as an inhibitor against a relevant biological target using molecular docking, a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second.[5][6] This workflow is designed for researchers in drug discovery and computational biology, offering field-proven insights into ligand and protein preparation, simulation execution, and results interpretation.
Introduction: The Rationale for In Silico Investigation
The Therapeutic Potential of Picolinic Acid Scaffolds
The pyridine-2-carboxylic acid core structure is a privileged scaffold in medicinal chemistry.[7] Its derivatives have been investigated for a multitude of therapeutic applications. For instance, certain derivatives have shown potent inhibitory activity against New Delhi Metallo-β-lactamase-1 (NDM-1), a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics.[8] Others have been developed as herbicides that target plant-specific auxin signaling pathways, and some have been evaluated for their antiproliferative activity against human cancer cell lines.[9][10] The addition of a tolyl group at the 5-position of the pyridine ring, as in this compound, creates a novel chemical entity whose biological activity is yet to be fully characterized. The tolyl group adds hydrophobicity and steric bulk, which can significantly influence its binding properties to a protein target.
The Role of Molecular Docking in Drug Discovery
Molecular docking is a powerful computational method used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein.[5][6][11] This approach is instrumental in the early stages of drug discovery for several reasons:
-
Target Identification: It can help identify potential biological targets for a molecule of interest.[12]
-
Hit to Lead Optimization: It provides atomic-level insights into ligand-protein interactions, guiding the rational design of more potent and selective analogs.
-
Virtual Screening: It allows for the rapid screening of large libraries of compounds against a specific target, prioritizing candidates for experimental testing and saving significant time and resources.[6]
This guide will utilize a hypothetical, yet scientifically plausible, scenario to demonstrate the complete docking workflow for this compound. Based on the known metal-chelating properties of picolinic acid and the documented activity of its derivatives against metalloenzymes[8], we will model its interaction with New Delhi Metallo-β-lactamase-1 (NDM-1) , a critical target in the fight against antibiotic resistance.
The In Silico Experimental Workflow
A successful molecular docking study is a multi-step process that requires careful preparation of both the ligand and the protein target. The causality is clear: improperly prepared structures with incorrect protonation states, missing atoms, or high-energy conformations will lead to unreliable and misleading results. The workflow described below ensures each component is optimized for the simulation.
Protocol 1: Ligand Preparation
The goal of this protocol is to generate a chemically correct, low-energy 3D conformation of this compound.
-
Step 1: Obtain 2D Structure.
-
Draw the structure of this compound using chemical drawing software such as MarvinSketch or ChemDraw. Alternatively, find its structure in chemical databases like PubChem if available. The structure consists of a pyridine ring with a carboxylic acid group at position 2 and a meta-tolyl group at position 5.
-
-
Step 2: Convert to 3D and Add Hydrogens.
-
Use a molecular editor (e.g., Avogadro, UCSF Chimera) to convert the 2D sketch into a 3D structure.
-
Add hydrogens appropriate for a physiological pH of ~7.4. At this pH, the carboxylic acid group will be deprotonated (COO-), which is a critical detail for accurate interaction modeling.
-
-
Step 3: Energy Minimization.
-
Causality: The initial 3D structure is likely in a high-energy, unfavorable conformation. Energy minimization refines the geometry (bond lengths, angles) to find a more stable, lower-energy state. This is crucial as docking software explores rotational degrees of freedom, but typically not bond lengths or angles.
-
Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) in a program like Avogadro or via the command line with OpenBabel.
-
-
Step 4: Save in PDBQT Format.
Protocol 2: Target Protein Preparation
This protocol prepares the NDM-1 enzyme structure for docking, ensuring it is clean and chemically correct.
-
Step 1: Download Protein Structure.
-
Go to the RCSB Protein Data Bank (PDB) and download a suitable crystal structure of NDM-1. For this example, we will use PDB ID: 4EYL , which is a structure of NDM-1 in complex with a hydrolyzed antibiotic. The presence of a bound ligand helps identify the active site.
-
-
Step 2: Clean the PDB File.
-
Causality: Raw PDB files often contain non-essential molecules (water, co-solvents, co-crystallized ligands) that can interfere with the docking simulation. We must create a clean, protein-only model.
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[13]
-
Remove all water molecules.
-
Delete the co-crystallized ligand and any other heteroatoms not essential to the protein's structure or function (e.g., crystallization agents). The two zinc ions in the active site are critical for NDM-1 function and must be retained.
-
-
Step 3: Prepare the Protein for Docking.
-
Using AutoDock Tools, perform the following critical steps:
-
Add Polar Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Adding them is essential for correctly modeling hydrogen bonds.
-
Assign Partial Charges: Assign Gasteiger charges to all atoms. These charges are used by the scoring function to calculate electrostatic interactions.
-
-
-
Step 4: Save in PDBQT Format.
-
Save the prepared, clean protein structure as a PDBQT file. This file now contains the necessary information for the AutoGrid program to create the docking grid.
-
Protocol 3: Docking Simulation and Analysis
This protocol outlines the execution of the docking simulation using AutoDock Vina and the subsequent analysis of the results.
-
Step 1: Define the Binding Site (Grid Box).
-
Causality: The docking algorithm needs a defined search space to explore potential binding poses. This is accomplished by creating a 3D grid box centered on the protein's active site.
-
In AutoDock Tools, identify the active site residues. Since we are using PDB ID 4EYL, we can center the grid box on the location of the original co-crystallized ligand. Ensure the box is large enough to accommodate the entire this compound molecule and allow it to rotate freely. A typical size might be 25 x 25 x 25 Å.
-
-
Step 2: Run the Docking Simulation.
-
Use AutoDock Vina, a widely used and accurate docking program.[6][13] The command typically looks like this: vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x 25 --size_y 25 --size_z 25 --out results.pdbqt
-
Replace X, Y, and Z with the coordinates of your grid box center. Vina will perform the docking calculation and output the top predicted binding poses in the results.pdbqt file.
-
-
Step 3: Analyze Binding Affinity.
-
Open the output file in a text editor. AutoDock Vina provides a table of the top binding modes, ranked by their binding affinity score in kcal/mol.
-
Interpretation: The binding affinity is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding. A value below -6.0 kcal/mol is generally considered a good starting point for a potential hit.
-
-
Step 4: Visualize and Analyze Binding Poses.
-
Load the prepared protein PDBQT and the results PDBQT file into a visualization program like PyMOL or UCSF Chimera.
-
Examine the top-ranked pose. Analyze the non-covalent interactions between this compound and the active site residues of NDM-1. Key interactions to look for include:
-
Coordination: Does the carboxylate group of the picolinic acid chelate the zinc ions in the active site? This is a highly probable and important interaction.
-
Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues (e.g., with Asn, Gln, His).
-
Hydrophobic Interactions: Observe how the tolyl group fits into any hydrophobic pockets within the active site, interacting with residues like Val, Leu, Ile.
-
Pi-Stacking: Look for potential π-π stacking interactions between the pyridine ring and aromatic residues like Phe, Tyr, or His.
-
-
Sources
- 1. public.pensoft.net [public.pensoft.net]
- 2. grokipedia.com [grokipedia.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. KBbox: Methods [kbbox.h-its.org]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. Picolinic acid - Wikipedia [en.wikipedia.org]
- 8. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
"5-(m-Tolyl)picolinic acid" literature review and background
An In-Depth Technical Guide to 5-(m-Tolyl)picolinic Acid: Synthesis, Properties, and Therapeutic Potential
Introduction to Picolinic Acid and its 5-Aryl Derivatives
Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring organic compound that serves as a fundamental scaffold in medicinal chemistry and drug development.[1] It is a catabolite of the amino acid tryptophan and is implicated in a range of physiological processes, including neuroprotection, immune modulation, and the absorption of essential trace elements.[1][2] The versatile chemical nature of the picolinic acid backbone allows for extensive functionalization, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities. These activities include antiviral, antihypertensive, anticancer, and anticonvulsant properties.[2][3][4][5]
Among the various classes of picolinic acid derivatives, 5-aryl substituted picolinic acids have emerged as a particularly promising group. The introduction of an aryl moiety at the 5-position of the pyridine ring can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. This guide provides a comprehensive technical overview of a specific 5-aryl picolinic acid, this compound, detailing its synthesis, chemical characteristics, and potential therapeutic applications based on the broader understanding of this class of compounds.
Physicochemical Properties of this compound
While extensive experimental data for this compound is not widely published, its basic chemical properties can be predicted or are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1226205-54-4 | [6] |
| Molecular Formula | C13H11NO2 | Inferred |
| Molecular Weight | 213.23 g/mol | Inferred |
| Boiling Point | 398.8±30.0 °C (Predicted) | [6] |
| Density | 1.206±0.06 g/cm3 (Predicted) | [6] |
| pKa | 0.98±0.50 (Predicted) | [6] |
| Storage Temperature | 2-8°C | [6] |
Synthesis of this compound
The synthesis of 5-aryl picolinic acids can be achieved through various synthetic routes, often involving cross-coupling reactions to introduce the aryl group onto the pyridine ring. A common and effective method is the Suzuki coupling reaction, which utilizes a boronic acid and a halide under palladium catalysis.
Proposed Synthetic Workflow
Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromopicolinic acid (1 equivalent) and m-tolylboronic acid (1.2 equivalents) in a mixture of toluene and water.
-
Catalyst and Base Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, such as potassium carbonate (2 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Potential Biological Activities and Therapeutic Applications
While specific studies on this compound are limited, the biological activities of structurally related 5-aryl picolinic acid derivatives provide valuable insights into its therapeutic potential.
Anticancer Activity
Derivatives of picolinic acid have demonstrated notable anticancer properties. For instance, certain novel derivatives have been shown to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells.[4][7] Amide derivatives of a similar compound, 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, have shown potent antiproliferative activities against various human cancer cell lines, including liver, breast, and colon carcinoma.[8] These compounds can induce cell cycle arrest and apoptosis.[8]
Potential Mechanism of Action:
Caption: Potential mechanism of anticancer activity for this compound.
Herbicidal Activity
Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides.[9][10] Novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have shown potent herbicidal activity, suggesting that the 5-aryl substitution pattern is favorable for this application.[9][10] These compounds often act by mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately death of the target plant.
Antihypertensive Activity
Certain 5-thio-2-pyridinecarboxylic acid derivatives have been reported as orally active antihypertensive agents.[3] This suggests that picolinic acid derivatives can be designed to interact with components of the cardiovascular system to regulate blood pressure.
Antiviral Activity
Picolinic acid itself has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses like SARS-CoV-2 and influenza A.[2] It is thought to work by disrupting the entry of these viruses into host cells.[2] It is plausible that derivatives such as this compound could retain or even enhance this antiviral potential.
Future Directions and Research Opportunities
The therapeutic potential of this compound remains largely unexplored. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing and optimizing a reliable synthetic route and fully characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray Crystallography).
-
In-depth Biological Screening: Conducting comprehensive in vitro and in vivo screening to evaluate its activity across a range of therapeutic areas, including oncology, infectious diseases, and agriculture.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogues with variations in the aryl substituent to understand the structural requirements for optimal activity and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.
Conclusion
This compound represents an intriguing yet understudied molecule within the broader class of 5-aryl picolinic acids. Based on the established biological activities of its structural relatives, it holds significant promise for applications in drug discovery and development, particularly in the areas of cancer, infectious diseases, and agriculture. Further dedicated research is warranted to fully unlock the therapeutic potential of this compound.
References
-
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. 2023 Feb 2;28(3):1431. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. [Link]
-
Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry. 1978 Dec;21(12):1269-74. [Link]
- 5-substituted picolinic acid compounds and their method of use.
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pensoft Publishers. [Link]
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]
-
Picolinic acid. Wikipedia. [Link]
-
Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. PubMed. [Link]
- Process for the production of new picolinic acid derivatives.
-
Study unveils picolinic acid's broad-spectrum antiviral abilities. EurekAlert!. [Link]
- Picolinic acid derivatives and their use as intermediates.
-
Picolinic acid, a catabolite of L-tryptophan, is a costimulus for the induction of reactive nitrogen intermediate production in murine macrophages. PubMed. [Link]
-
Hammick reaction. Wikipedia. [Link]
-
Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. PubMed. [Link]
-
New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. [Link]
- Picolinic acid compounds.
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. [Link]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Study unveils picolinic acid’s broad-spectrum antiviral abilities | EurekAlert! [eurekalert.org]
- 3. Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public.pensoft.net [public.pensoft.net]
- 5. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 1226205-54-4 [amp.chemicalbook.com]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-(m-Tolyl)picolinic Acid
Introduction: The Significance of Substituted Picolinic Acids
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1][2] Their ability to act as bidentate chelating agents for various metal ions has led to their incorporation into a wide array of biologically active molecules and functional materials.[3] The introduction of aryl substituents onto the pyridine ring, such as in 5-(m-Tolyl)picolinic acid, allows for the fine-tuning of steric and electronic properties, making these compounds valuable intermediates in drug discovery programs and for the development of novel ligands.[4]
This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The narrative explains the rationale behind the chosen experimental parameters, ensuring both reproducibility and a deep understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[5][6] This Nobel Prize-winning methodology is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[7]
In the synthesis of this compound, 5-bromopicolinic acid is coupled with m-tolylboronic acid in the presence of a palladium catalyst and a base. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Experimental Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 5-Bromopicolinic acid | ≥97% | Commercially available | |
| m-Tolylboronic acid | ≥98% | Commercially available | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially available | Air-sensitive, handle under inert atmosphere. |
| Potassium phosphate (K₃PO₄) | ≥98% | Commercially available | Anhydrous, finely powdered. |
| 1,4-Dioxane | Anhydrous | Commercially available | Degas before use. |
| Deionized Water | In-house | Degas before use. | |
| Hydrochloric Acid (HCl) | 1 M | Commercially available | |
| Ethyl Acetate | ACS Grade | Commercially available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially available | For chromatography. |
Equipment
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Syringes and needles
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Infrared (IR) spectrometer
-
Melting point apparatus
Detailed Experimental Protocol
1. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopicolinic acid (1.0 eq), m-tolylboronic acid (1.2 eq), and finely powdered potassium phosphate (3.0 eq).
-
Seal the flask with a rubber septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
2. Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The solvent volume should be sufficient to create a stirrable suspension (e.g., approximately 10 mL per 1 mmol of 5-bromopicolinic acid).
-
In a separate vial, weigh the tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq) and dissolve it in a small amount of the degassed dioxane.
-
Add the catalyst solution to the reaction flask via syringe. The mixture may change color upon addition of the catalyst.
3. Reaction Execution:
-
Replace the septum with a reflux condenser under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) or LC-MS. The reaction is typically complete within 12-24 hours.
4. Work-up and Product Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with deionized water.
-
Carefully acidify the aqueous solution to a pH of approximately 3-4 with 1 M hydrochloric acid while stirring. This will protonate the carboxylate group, causing the product to precipitate out of the solution.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any inorganic salts, followed by a small amount of cold diethyl ether or hexanes to aid in drying.
-
Dry the crude product under vacuum to a constant weight.
5. Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/water.
-
Alternatively, for higher purity, the product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing a small amount of acetic acid (e.g., 1%) to prevent tailing.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons on both the pyridine and tolyl rings, as well as a singlet for the methyl group.
-
¹³C NMR: The spectrum will display the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of this compound (C₁₃H₁₁NO₂).
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid and a C=O stretch.
-
Melting Point (MP): The purified product should have a sharp melting point.
Safety and Handling Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Boronic Acids: While generally stable, boronic acids can be irritants. Handle with appropriate PPE.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a fume hood and avoid sources of ignition.
-
General Precautions: Perform all operations in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the catalyst is fresh and was handled under an inert atmosphere. |
| Insufficient degassing | Thoroughly degas all solvents and the reaction vessel. | |
| Inappropriate base | Ensure the base is anhydrous and finely powdered for better solubility and reactivity. | |
| Protodeboronation of boronic acid | Presence of excess water or acid | Use anhydrous solvents and ensure the reaction is basic. |
| Difficulty in purification | Impurities | Optimize the work-up procedure to remove byproducts. Consider alternative purification methods. |
Conclusion
This protocol provides a robust and reproducible method for the synthesis of this compound on a laboratory scale. By understanding the principles of the Suzuki-Miyaura cross-coupling reaction and adhering to the detailed procedural steps, researchers can efficiently access this valuable building block for further applications in drug discovery and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
- Li, A. Y. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- ResearchGate. (2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Bawa, R. A. (2012, April 25). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ChemicalBook. (n.d.). Palladium - Safety Data Sheet.
- (2017, May 25).
- SIFCO ASC. (n.d.).
- Honrel. (2025, February 27).
- PubChem. (n.d.). Picolinic acid.
- Organic Chemistry Portal. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry.
- PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- PubMed Central. (n.d.).
- MDPI. (2023, February 24).
- MDPI. (n.d.).
- FooDB. (2011, September 21). Showing Compound Picolinic acid (FDB022926).
- PubMed Central. (2017, May 31).
- (n.d.).
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5)
- YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
Sources
- 1. Showing Compound Picolinic acid (FDB022926) - FooDB [foodb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. audreyli.com [audreyli.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Guide to the Purification of 5-(m-Tolyl)picolinic Acid: Crystallization and Chromatographic Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(m-Tolyl)picolinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and materials science, often serving as a key building block or ligand. The purity of this compound is paramount, as impurities can lead to ambiguous biological data, side reactions in multi-step syntheses, and flawed material properties. This guide provides detailed, field-proven protocols for the purification of this compound using two primary orthogonal techniques: crystallization and chromatography. The methodologies are explained with a focus on the underlying chemical principles, enabling researchers to adapt these protocols to similar molecular scaffolds.
Introduction and Physicochemical Profile
This compound possesses a unique molecular architecture, combining a polar, ionizable picolinic acid moiety with a non-polar m-tolyl group. This amphiphilic nature dictates its solubility and chromatographic behavior, making purification a non-trivial challenge. The carboxylic acid group (pKa ~1-5) and the pyridine nitrogen (pKa ~1) can be protonated or deprotonated depending on the pH, which profoundly influences the molecule's interaction with solvents and stationary phases.
Understanding these properties is the cornerstone of developing a rational purification strategy. The goal is to exploit subtle differences in solubility and polarity between the target compound and its impurities, which may include starting materials, regioisomers (e.g., 5-(o-tolyl) or 5-(p-tolyl)picolinic acid), or byproducts from its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Rationale for Purification |
| IUPAC Name | 5-(3-Methylphenyl)pyridine-2-carboxylic acid | - |
| CAS Number | 1226205-54-4 | - |
| Molecular Formula | C₁₃H₁₁NO₂ | - |
| Molecular Weight | 213.23 g/mol | - |
| Predicted Boiling Point | 398.8±30.0 °C[1] | High boiling point makes distillation impractical for purification. |
| Predicted Density | 1.206±0.06 g/cm³[1] | - |
| Predicted pKa | 0.98±0.50 (pyridinium ion)[1] | The acidic nature of the carboxylic acid and basicity of the pyridine nitrogen are key handles for chromatographic manipulation. |
| Appearance | Typically an off-white to tan solid. | Color often indicates the presence of high molecular weight or conjugated impurities. |
| Solubility Profile | Moderately polar. Soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, THF). Sparingly soluble in non-polar solvents (e.g., hexanes) and water. | The differential solubility across a range of solvents is the basis for purification by crystallization. |
Purification by Optimized Crystallization
Crystallization is the most efficient and cost-effective method for purifying solid compounds on a large scale. The principle relies on the lower solubility of the desired compound in a chosen solvent system at low temperatures compared to its solubility at high temperatures. Impurities, ideally, either remain in the solution (the "mother liquor") or are removed via hot filtration if they are insoluble.[2]
The Causality of Solvent Selection
The choice of solvent is the most critical factor in a successful crystallization. For this compound, a single solvent is unlikely to be optimal due to its dual polarity. A highly polar solvent like methanol might dissolve the compound too readily even when cold, leading to poor recovery. A non-polar solvent like hexane will likely fail to dissolve it at all.
Therefore, a mixed-solvent system is the logical approach. The ideal pair consists of a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. For this molecule, an alcohol/water system is an excellent starting point.
-
Rationale: Ethanol or isopropanol effectively solvates the molecule at elevated temperatures. The slow addition of water (the anti-solvent) at the boiling point reduces the overall solvating power of the system, bringing the solution to its saturation point. As the solution cools slowly, the solubility drops dramatically, forcing the highly ordered, pure compound to crystallize out, leaving more soluble impurities behind.
Protocol for Recrystallization from Ethanol/Water
This protocol is designed for the purification of approximately 1-5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in a 100 mL Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid at a gentle boil. Start with ~10-15 mL of ethanol per gram of crude material and add more in small portions if necessary. A fully dissolved, clear solution should be obtained.
-
Hot Filtration (Optional): If insoluble impurities or colored tars are present, this step is crucial. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Prepare a hot filtration setup (a second flask with a stemless funnel and fluted filter paper on the hotplate). Filter the hot solution quickly to remove the charcoal and any insoluble material. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
Induce Saturation: Bring the clear solution back to a gentle boil. Add deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and ensure the solution is clear again.
-
Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step by placing it directly in an ice bath will cause the compound to crash out as a fine powder, trapping impurities.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold 1:1 ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and run an analytical sample (e.g., HPLC, NMR) to confirm purity.
Sources
Application Notes & Protocols: 5-(m-Tolyl)picolinic Acid as a Novel Ligand in Coordination Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Picolinic acid and its derivatives represent a cornerstone class of N,O-bidentate chelating ligands in coordination chemistry, prized for their ability to form stable complexes with a vast array of metal ions. The strategic functionalization of the picoline ring allows for the precise tuning of steric and electronic properties, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes. This guide focuses on 5-(m-Tolyl)picolinic acid, a rationally designed ligand featuring an aryl substituent. While specific literature on this exact molecule is nascent, its structural motifs suggest significant potential in catalysis, materials science, and medicinal chemistry. This document provides a comprehensive framework for researchers, outlining plausible synthetic routes, detailed protocols for complex formation and characterization, and an expert-driven perspective on its potential applications, all grounded in the well-established chemistry of related picolinate systems.
Introduction: The Strategic Design of Picolinate Ligands
Picolinic acid (pyridine-2-carboxylic acid) is a classic chelating agent that coordinates to metal ions through the pyridine nitrogen and a carboxylate oxygen atom, forming a stable five-membered ring.[1][2] This N,O-bidentate coordination is fundamental to its utility. The introduction of substituents onto the pyridine ring is a powerful strategy to modulate the properties of the final metal complex.
The subject of this guide, this compound, incorporates a meta-tolyl group at the 5-position. This modification is expected to:
-
Introduce Steric Bulk: The tolyl group can influence the coordination sphere of the metal center, potentially favoring specific geometries or preventing the formation of higher-order coordination polymers.
-
Modulate Electronic Properties: The electron-donating nature of the tolyl group can increase the electron density on the pyridine ring, enhancing the σ-donor capacity of the nitrogen atom and potentially strengthening the metal-ligand bond.
-
Enhance Lipophilicity: The aryl group increases the organic character of the ligand, which can improve solubility in non-polar solvents and influence biological membrane permeability in medicinal applications.
This guide serves as a predictive and practical manual for any researcher beginning to explore the coordination chemistry of this compound.
Ligand Synthesis: A Proposed Pathway
Given the absence of a standardized published synthesis for this compound, a robust and highly feasible approach is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming C-C bonds between aryl groups.[3] The proposed strategy involves coupling a halogenated picolinic acid precursor with an appropriate boronic acid.
Caption: Proposed Suzuki coupling workflow for ligand synthesis.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies and should be performed by personnel trained in synthetic organic chemistry.
Materials:
-
5-Bromopicolinic acid (1.0 eq)
-
m-Tolylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), deoxygenated
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopicolinic acid, m-tolylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the deoxygenated dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and filter through a pad of Celite to remove the palladium catalyst.
-
Acidification: Transfer the filtrate to a separatory funnel. Carefully acidify the aqueous layer with 1 M HCl to a pH of ~4-5, at which point the product should precipitate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis and Coordination of Metal Complexes
This compound is expected to act as a classic bidentate N,O-chelating ligand, forming stable complexes with a wide range of transition metals. The synthesis is typically a straightforward substitution reaction where solvent molecules coordinated to a metal salt are displaced by the picolinate ligand.
Caption: Potential research applications stemming from the ligand.
A. Homogeneous Catalysis
Metal complexes containing picolinate ligands are known to be active catalysts. For instance, rhenium-picolinate complexes have shown high activity in the oxidation of alkanes and alcohols. [4][5]Nickel complexes are used in olefin oligomerization. [6]The tolyl group in this compound can provide a specific steric environment to influence substrate selectivity.
Protocol 3: Representative Catalytic Oxidation of Cyclohexane
This protocol is a model system to test the catalytic activity of a newly synthesized complex.
Materials:
-
Synthesized metal complex (e.g., Co(II) or Mn(II) complex) (0.001 eq)
-
Cyclohexane (substrate)
-
Hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (TBHP) (oxidant)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a reaction vial, dissolve the metal complex catalyst in acetonitrile.
-
Add cyclohexane to the solution.
-
Carefully add the oxidant (e.g., H₂O₂) to start the reaction.
-
Stir the mixture at a controlled temperature (e.g., 50 °C) for a set period (e.g., 4 hours).
-
After the reaction, quench any remaining oxidant with a reducing agent like sodium sulfite.
-
Analyze the product mixture by GC to determine the conversion of cyclohexane and the selectivity for cyclohexanol and cyclohexanone.
B. Materials Science
Aryl-substituted polycarboxylic acids are excellent building blocks for Metal-Organic Frameworks (MOFs). A related ligand, 5-(3,4-dicarboxylphenyl)picolinic acid, has been used to construct Mn, Ni, Cu, and Zn coordination polymers with interesting magnetic and photocatalytic properties. [7]By analogy, this compound could be used to synthesize new MOFs for applications in gas storage, separation, or heterogeneous catalysis.
C. Medicinal Chemistry & Drug Development
The picolinic acid scaffold is a "privileged structure" in drug discovery, appearing in numerous bioactive molecules. [3]Derivatives have been investigated as anticancer, anti-inflammatory, and antimicrobial agents. [8][9]Metal complexes can exhibit enhanced biological activity compared to the free ligand. [10]The lipophilic tolyl group may enhance cell uptake, making complexes of this compound interesting candidates for screening as novel therapeutic agents.
Conclusion
This compound stands as a promising yet underexplored ligand in coordination chemistry. Its design logically extends the vast and fruitful field of picolinate chemistry, offering new avenues for tuning the properties of metal complexes. By providing robust, transferable protocols for ligand synthesis, complexation, and characterization, alongside a clear vision for its potential applications, this guide equips researchers to confidently pioneer the exploration of this novel compound and its coordination chemistry.
References
- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.
- Oriental Journal of Chemistry. (n.d.). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry.
- ResearchGate. (2022). A Study of Metal Complexes of 2-picolinic Acid.
- Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Sathyadevi, P., et al. (n.d.). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. SJC.
- Singer, A. W., & McElvain, S. M. (n.d.). picolinic acid hydrochloride. Organic Syntheses Procedure.
- Anacona, J. R., & Rodriguez, I. (2025). Synthesis and Characterization of New Picolinate Metal Complexes.
- Gu, J.-Z., et al. (2016). Bringing 5-(3,4-dicarboxylphenyl)
- Epp, J. B., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
- Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia.
- Gryca, I., et al. (2014). New p-tolylimido rhenium(v) complexes with carboxylate-based ligands: synthesis, structures and their catalytic potential in oxidations with peroxides. Dalton Transactions.
- Gryca, I., et al. (2014). New p-tolylimido rhenium(V)
- Zhang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.
- BenchChem. (n.d.).
- Goral, M., et al. (2025). Studies of the Catalytic Activity of New Nickel(II) Compounds Containing Pyridine Carboxylic Acids Ligands in Oligomerization Processes of Selected Olefins and Cyclohexyl Isocyanide. PubMed.
- Patel, K. F., et al. (n.d.). Studies on co-ordination polymers of 5,5'-(6-(diphenyl amino)-1,3,5-triazine- 2,4-diyl) bis(azanediyl) diquinolin-8-ol. Der Pharma Chemica.
Sources
- 1. sjctni.edu [sjctni.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New p-tolylimido rhenium(v) complexes with carboxylate-based ligands: synthesis, structures and their catalytic potential in oxidations with peroxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. New p-tolylimido rhenium(V) complexes with carboxylate-based ligands: synthesis, structures and their catalytic potential in oxidations with peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of the Catalytic Activity of New Nickel(II) Compounds Containing Pyridine Carboxylic Acids Ligands in Oligomerization Processes of Selected Olefins and Cyclohexyl Isocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. public.pensoft.net [public.pensoft.net]
- 9. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
The Strategic Role of 5-(m-Tolyl)picolinic Acid in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Intermediate compounds that serve as versatile scaffolds are the unsung heroes in this endeavor, enabling the streamlined synthesis of novel therapeutic agents. Among these crucial building blocks, 5-(m-Tolyl)picolinic acid has emerged as a significant intermediate, particularly in the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which are vital for the treatment of cystic fibrosis.[1][2][3][4][5] This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers, medicinal chemists, and professionals in pharmaceutical development.
Introduction: The Significance of the 5-Aryl Picolinic Acid Moiety
The picolinic acid framework, a pyridine-2-carboxylic acid, is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[6] The introduction of an aryl group at the 5-position, as in this compound, provides a key structural motif for creating molecules with high specificity and potency for their biological targets. This substitution allows for the exploration of a diverse chemical space, influencing the pharmacokinetic and pharmacodynamic properties of the final drug substance. The m-tolyl group, in particular, can engage in beneficial hydrophobic and steric interactions within the target protein's binding site.
The primary method for the synthesis of 5-aryl picolinic acids is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers a robust and versatile tool for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7][8]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura coupling reaction between a 5-halopicolinic acid derivative and m-tolylboronic acid. The following protocol outlines a representative solution-phase synthesis.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
5-Bromopicolinic acid
-
m-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 5-bromopicolinic acid (1.0 eq), m-tolylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Preparation: In a separate small flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq) in a small amount of anhydrous 1,4-dioxane under an inert atmosphere. The triphenylphosphine acts as a ligand, stabilizing the palladium(0) species that is the active catalyst.
-
Solvent Addition: To the main reaction flask, add a mixture of anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 3:1 ratio). The water is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Catalyst Addition: Transfer the prepared catalyst solution to the main reaction flask via a cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 3-4. This will protonate the carboxylate and any remaining carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| 5-Bromopicolinic acid | 202.01 | 1.0 |
| m-Tolylboronic acid | 135.96 | 1.2 |
| Potassium carbonate | 138.21 | 3.0 |
| Palladium(II) acetate | 224.50 | 0.05 |
| Triphenylphosphine | 262.29 | 0.10 |
| This compound | 213.23 | (Product) |
Typical yields for this reaction range from 70-90%, depending on the purity of the starting materials and the reaction conditions.
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Application in Pharmaceutical Synthesis: A Case Study in CFTR Modulators
While specific, publicly disclosed syntheses of marketed drugs explicitly using this compound are often proprietary, the utility of this intermediate can be illustrated through a representative synthesis of a complex, drug-like molecule, drawing parallels from patented synthetic routes for CFTR modulators.[9] The following protocol describes the coupling of this compound with a chiral amine, a common step in the synthesis of many active pharmaceutical ingredients.
Protocol 2: Amide Coupling of this compound with a Chiral Amine
Materials:
-
This compound
-
(S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol (or other suitable chiral amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes. HATU is a highly efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed.
-
Amine Addition: To the activated carboxylic acid solution, add the chiral amine, (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol (1.0 eq), dissolved in a small amount of anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate to remove any unreacted acid and acidic byproducts.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide product can be purified by flash column chromatography on silica gel to yield the final, highly pure compound.
Visualization of the Amide Coupling Pathway:
Caption: Pathway for the amide coupling reaction.
Conclusion: A Versatile Intermediate for Drug Discovery
This compound stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its efficient preparation via the robust Suzuki-Miyaura coupling and its utility as a scaffold for the introduction of complex functionalities make it an invaluable intermediate. The protocols and insights provided herein are intended to empower researchers and drug development professionals to leverage the potential of this compound in the creation of next-generation therapeutics. As the demand for novel and effective treatments for diseases like cystic fibrosis continues to grow, the importance of such well-characterized and versatile intermediates will only increase.
References
- CN116670143A - Modulator of cystic fibrosis transmembrane conductance regulator - Google Patents. (n.d.).
-
Abbas, A. H., Razzak Mahmood, A. A., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]
-
Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- US7645789B2 - Indole derivatives as CFTR modulators - Google Patents. (n.d.).
- WO2022032068A1 - Modulators of cystic fibrosis transmembrane conductance regulator - Google Patents. (n.d.).
- WO2024056798A1 - Macrocyclic cftr modulators - Google Patents. (n.d.).
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling — Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
- WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents. (n.d.).
Sources
- 1. CN116670143A - Modulator of cystic fibrosis transmembrane conductance regulator - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US7645789B2 - Indole derivatives as CFTR modulators - Google Patents [patents.google.com]
- 4. WO2022032068A1 - Modulators of cystic fibrosis transmembrane conductance regulator - Google Patents [patents.google.com]
- 5. WO2024056798A1 - Macrocyclic cftr modulators - Google Patents [patents.google.com]
- 6. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of 5-(m-Tolyl)picolinic Acid as a Novel Herbicide
Abstract
The relentless evolution of herbicide-resistant weeds necessitates the continuous discovery and development of novel herbicidal compounds with effective modes of action. Picolinic acid derivatives have emerged as a prominent class of synthetic auxin herbicides, offering potent and selective control of broadleaf weeds.[1][2] This document provides a comprehensive guide for researchers and scientists on the investigation of 5-(m-Tolyl)picolinic acid as a candidate for a new-generation herbicide. These application notes detail the presumed mechanism of action, a representative chemical synthesis protocol, and robust methodologies for evaluating its herbicidal efficacy, crop selectivity, and mode of action. The protocols are designed to be self-validating and provide insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Novel Auxin Mimic Herbicides
Synthetic auxin herbicides were among the first selective organic herbicides developed and have remained crucial for modern agriculture due to their systemic nature and effective control of dicotyledonous weeds in cereal crops.[3][4] They function by mimicking the natural plant hormone indole-3-acetic acid (IAA), but with greater stability, leading to unregulated growth and eventual plant death at herbicidal concentrations.[3] The chemical class of picolinic acids, which includes compounds like picloram and clopyralid, represents a significant group of synthetic auxins.[1][5]
Recent research has focused on the synthesis of 6-aryl-2-picolinates, which have demonstrated excellent herbicidal activities.[1][6] This success suggests that aryl substitution on the picolinic acid core is a fruitful strategy for discovering new active ingredients. The compound this compound is a logical candidate for investigation within this chemical space. Its structural features—a picolinic acid core necessary for auxin activity and an aryl (m-tolyl) substituent—suggest a high probability of it functioning as a synthetic auxin herbicide. This guide outlines the necessary steps to validate this hypothesis and characterize its potential as a commercial herbicide.
Presumed Mechanism of Action: A Synthetic Auxin
It is hypothesized that this compound acts as a synthetic auxin, disrupting plant growth by overwhelming the natural auxin signaling pathways.[3][7]
The Auxin Signaling Pathway:
At the molecular level, natural auxin (IAA) and synthetic auxins bind to a co-receptor complex consisting of an F-box protein—such as Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-Box (AFB) proteins—and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[3] This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[3] The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.[3]
The sustained activation of these genes by a stable synthetic auxin like this compound leads to a cascade of downstream effects, including epinastic growth, accumulation of abscisic acid (ABA) and ethylene, and the production of reactive oxygen species (ROS), ultimately resulting in plant death.[5][8] Notably, newer picolinate herbicides have shown preferential binding to the AFB5 co-receptor, a possibility that should be considered during the investigation of this compound.[1][2][9][10][11]
Caption: Auxin signaling pathway disruption by a synthetic auxin.
Representative Synthesis Protocol
While a specific published synthesis for this compound is not available, a plausible route can be designed based on established organic chemistry principles and analogous preparations of substituted picolinic acids. The following multi-step protocol is provided as a representative example for laboratory-scale synthesis.
Protocol 3.1: Synthesis of this compound
-
Objective: To synthesize this compound via a Suzuki coupling reaction followed by hydrolysis.
-
Causality: This approach is chosen for its high functional group tolerance and reliability in forming aryl-aryl bonds. A Suzuki coupling between a halogenated picolinate ester and a tolylboronic acid is a standard and effective method.
Step 1: Synthesis of Methyl 5-bromopicolinate
-
Suspend 5-bromopicolinic acid (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromopicolinate, which can be purified by column chromatography.
Step 2: Suzuki Coupling to form Methyl 5-(m-Tolyl)picolinate
-
To a degassed solution of methyl 5-bromopicolinate (1.0 eq) and m-tolylboronic acid (1.2 eq) in a 2:1 mixture of dioxane and water, add potassium carbonate (2.5 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 12-16 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain methyl 5-(m-Tolyl)picolinate.
Step 3: Hydrolysis to this compound
-
Dissolve methyl 5-(m-Tolyl)picolinate (1.0 eq) in a 1:1 mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 3-5 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
-
Verify the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.[10]
Protocols for Herbicidal Evaluation
A structured, multi-tiered approach is essential for evaluating the herbicidal potential of this compound.
Protocol 4.1: Greenhouse Efficacy Screening (Whole-Plant Bioassay)
-
Objective: To determine the herbicidal activity and spectrum of this compound against a range of broadleaf and grass weed species in both pre-emergence and post-emergence applications.[12][13]
-
Causality: This initial screen provides a broad understanding of the compound's potential uses (e.g., pre- vs. post-emergence) and its selectivity profile at a high-level application rate.
Materials:
-
Test compound: this compound, formulated as an emulsifiable concentrate (EC) or water-dispersible granule (WG).
-
Weed species: A representative panel including both broadleaf weeds (e.g., Abutilon theophrasti [velvetleaf], Amaranthus retroflexus [redroot pigweed], Chenopodium album [common lambsquarters]) and grass weeds (e.g., Setaria faberi [giant foxtail], Echinochloa crus-galli [barnyardgrass]).[14][15]
-
Crop species (for later selectivity tests): e.g., Corn (Zea mays), Wheat (Triticum aestivum), Soybean (Glycine max).
-
Pots, soil mix, greenhouse facilities, calibrated track sprayer.
-
Commercial standard herbicide (e.g., Dicamba or another picolinate herbicide) for comparison.
Procedure:
-
Plant Preparation: Sow seeds of weed species in pots filled with a standard potting mix. Grow in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 16h photoperiod).
-
Pre-emergence Application: Within 24 hours of sowing, apply the test compound to the soil surface using a calibrated track sprayer. Use a high screening rate (e.g., 500-1000 g ai/ha).[14] Include an untreated control and a commercial standard.
-
Post-emergence Application: Treat plants at the 2-4 leaf stage (BBCH 12-14).[13] Apply the test compound uniformly over the foliage.
-
Evaluation: At 14 and 21 days after treatment (DAT), visually assess plant injury as a percentage of the untreated control (0% = no effect, 100% = complete plant death).[13][16]
-
Data Collection: Record visual injury ratings and plant biomass (fresh or dry weight) at the end of the experiment.
Data Presentation: Illustrative Efficacy Data
| Weed Species | Application | Rate (g ai/ha) | Visual Injury (%) at 21 DAT (Illustrative) |
| A. theophrasti | Post-emergence | 500 | 95 |
| C. album | Post-emergence | 500 | 98 |
| A. retroflexus | Post-emergence | 500 | 90 |
| S. faberi | Post-emergence | 500 | 15 |
| Z. mays (Corn) | Post-emergence | 500 | 10 |
| A. theophrasti | Pre-emergence | 500 | 75 |
| S. faberi | Pre-emergence | 500 | 20 |
Protocol 4.2: Dose-Response Assay
-
Objective: To determine the application rate of this compound required to achieve 50% growth reduction (GR₅₀) or 50% effective dose (ED₅₀) for sensitive weed species.
-
Causality: Dose-response curves are critical for quantifying a herbicide's potency and for comparing it with other compounds. This quantitative data is essential for determining field use rates.[16]
Procedure:
-
Based on the initial screening, select several sensitive weed species.
-
Prepare a series of dilutions of the formulated test compound to cover a range from no effect to complete control (e.g., 0, 15.6, 31.25, 62.5, 125, 250, 500 g ai/ha).
-
Grow and treat the plants as described in the post-emergence protocol (4.1). Each dose level should be replicated at least four times in a randomized complete block design.[15]
-
At 21 DAT, harvest the above-ground biomass for each plant, and determine the dry weight.
-
Data Analysis: Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control. Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the GR₅₀ value.
Data Presentation: Illustrative GR₅₀ Values
| Weed Species | Compound | GR₅₀ (g ai/ha) (Illustrative) | 95% Confidence Interval (Illustrative) |
| A. theophrasti | This compound | 85 | 75 - 96 |
| C. album | This compound | 70 | 62 - 79 |
| A. theophrasti | Commercial Standard | 110 | 98 - 123 |
| C. album | Commercial Standard | 95 | 85 - 106 |
Herbicide Development Workflow
The development of a novel herbicide is a systematic process that moves from initial discovery to lead optimization and eventual field testing. The workflow ensures that only the most promising candidates advance, saving time and resources.
Sources
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 8. mdpi.com [mdpi.com]
- 9. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. hracglobal.com [hracglobal.com]
Application Notes and Protocols for In Vitro Biological Screening of 5-(m-Tolyl)picolinic Acid and its Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Picolinic Acid Scaffolds
Picolinic acid, a pyridine-based organic compound, and its derivatives represent a class of molecules with significant therapeutic potential. These structures are known to engage in a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antiproliferative effects.[1][2] The versatility of the picolinic acid scaffold, which allows for substitutions at various positions on the pyridine ring, makes it a valuable starting point for the discovery of novel therapeutic agents. The addition of different functional groups, such as a tolyl moiety, can significantly modulate the compound's biological activity, potency, and selectivity.
This guide provides a comprehensive overview of in vitro assays for the biological screening of "5-(m-Tolyl)picolinic acid" and its structural analogs. We will delve into detailed protocols for assessing potential anticancer and anti-inflammatory activities, drawing upon the known biological effects of related picolinic acid derivatives. A key example highlighted is a novel picolinic acid derivative with a tolyl group that has demonstrated anticancer activity against A549 lung cancer cells by inducing apoptosis through endoplasmic reticulum stress.[3][4][5]
The following sections will provide a strategic framework for the initial biological evaluation of this compound, from broad cytotoxicity screening to more focused mechanistic assays.
Part 1: Foundational Screening - Assessing Cytotoxicity
A primary step in the evaluation of any new chemical entity is to determine its effect on cell viability. This foundational screen helps to identify a concentration range for subsequent, more specific assays and provides initial insights into the compound's potential as a cytotoxic agent, for instance, in an oncology context. The MTT and XTT assays are robust, colorimetric methods for assessing cell metabolic activity, which is often used as a proxy for cell viability.[4]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a non-tumorigenic cell line (e.g., MCF10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Part 2: Mechanistic Insights - Investigating the Mode of Action
Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate its mechanism of action. Based on the activity of related compounds, assays for apoptosis and enzyme inhibition are highly relevant.
Protocol 2: Caspase Activity Assay
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key feature of apoptosis is the activation of a cascade of proteases called caspases. This protocol outlines a method to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
Materials:
-
This compound
-
A549 cells (or other sensitive cell line)
-
Complete cell culture medium
-
Caspase-3/7 activity assay kit (containing a luminogenic or fluorogenic caspase substrate)
-
96-well white or black plates (depending on the assay kit)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Assay Execution:
-
Equilibrate the plate and assay reagents to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Signal Detection:
-
Measure luminescence or fluorescence using a plate reader.
-
Data Analysis:
-
Normalize the signal to the number of viable cells (can be run in parallel with a viability assay).
-
Express caspase activity as a fold change relative to the vehicle-treated control.
Visualizing the Apoptotic Pathway
The following diagram illustrates a simplified apoptotic pathway that can be activated by a small molecule inhibitor.
Caption: Simplified apoptotic pathway induced by a small molecule.
Protocol 3: General Enzyme Inhibition Assay
Picolinic acid derivatives have been shown to inhibit various enzymes.[2] A general protocol for a biochemical enzyme inhibition assay is provided below. This protocol would need to be adapted for a specific enzyme of interest.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare enzyme and substrate solutions in assay buffer at appropriate concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Include a control with no inhibitor (100% enzyme activity) and a blank with no enzyme.
-
Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the control with no inhibitor.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Part 3: Exploring Anti-Inflammatory Potential
Inflammation is a key process in many diseases, and its modulation is a common goal in drug discovery. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.
Protocol 4: NF-κB Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB. It utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements. Inhibition of NF-κB activation by a test compound results in a decrease in the reporter signal.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound
-
An NF-κB activator (e.g., TNFα or PMA)
-
Luciferase assay reagent
-
96-well white plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well white plate and incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an EC₅₀ concentration of an NF-κB activator (e.g., TNFα). Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Remove the medium and add luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
-
Signal Detection:
-
Measure luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the stimulated control.
-
Determine the IC₅₀ value.
Visualizing the NF-κB Signaling Pathway
The following diagram illustrates a simplified overview of the NF-κB signaling pathway and a potential point of inhibition.
Caption: Simplified NF-κB signaling pathway with a potential inhibitor.
Data Summary and Interpretation
The results from these in vitro assays should be carefully tabulated to allow for a clear comparison of the biological activities of this compound and any other tested analogs.
| Assay | Cell Line / Target | Endpoint | Potency (IC₅₀/EC₅₀) | Notes |
| MTT Assay | A549, MCF-7, MCF10A | Cell Viability | e.g., 15 µM (A549) | Determine selectivity for cancer vs. non-cancer cells. |
| Caspase-3/7 Assay | A549 | Apoptosis Induction | e.g., 10 µM | Correlate with cytotoxicity data. |
| Enzyme Inhibition | e.g., Kinase X | % Inhibition | e.g., 5 µM | Identify specific molecular targets. |
| NF-κB Reporter Assay | HEK293-NF-κB-luc | NF-κB Inhibition | e.g., 25 µM | Assess anti-inflammatory potential. |
Conclusion and Future Directions
This guide provides a foundational set of in vitro assays to begin the biological characterization of this compound. The initial focus on cytotoxicity, followed by mechanistic studies into apoptosis and enzyme inhibition, provides a logical workflow for oncology-focused drug discovery. The inclusion of an NF-κB reporter assay allows for the exploration of potential anti-inflammatory properties.
Positive results in these initial screens would warrant further investigation, including:
-
Broader Cell Line Screening: To determine the spectrum of anticancer activity.
-
Orthogonal Assays: To confirm mechanisms of action (e.g., Western blotting for apoptotic markers, cell cycle analysis).
-
In Vivo Studies: To evaluate the efficacy and safety of the compound in animal models.
The versatility of the picolinic acid scaffold suggests that this compound could possess interesting biological activities, and the systematic application of these in vitro assays will be crucial in uncovering its therapeutic potential.
References
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3). [Link]
-
ResearchGate. (2021). (PDF) A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. [Link]
-
ResearchGate. (n.d.). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. [Link]
-
Ruffmann, R., et al. (1987). Antiproliferative activity of picolinic acid due to macrophage activation. Drugs Under Experimental and Clinical Research, 13(10), 607-614. [Link]
-
Krasselt, C., et al. (2001). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Journal of Medicinal Chemistry, 44(21), 3511-3521. [Link]
-
ResearchGate. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. [Link]
-
Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804-807. [Link]
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679-692. [Link]
-
PubMed. (2025). Picolinic acid, a tryptophan metabolite, triggers cellular senescence by targeting NOS/p38 MAPK/CK1α/MLKL signaling and metabolic exhaustion in red blood cells. [Link]
-
Wikipedia. (n.d.). Picolinic acid. [Link]
-
PubMed. (2022). Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. [Link]
-
PubChem. (n.d.). Picolinic acid. [Link]
-
National Institutes of Health. (n.d.). Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes. [Link]
-
Wikipedia. (n.d.). Hammick reaction. [Link]
-
MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
PubMed. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. [Link]
-
MDPI. (n.d.). Anti-Inflammatory Activity of Natural Products. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of picolinate and picolinic acid... [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
-
Proceedings of the National Academy of Sciences. (2021). High-mass MALDI-MS unravels ligand-mediated G protein–coupling selectivity to GPCRs. [Link]
-
PubMed. (2015). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. [Link]
-
MDPI. (n.d.). Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. [Link]
-
ResearchGate. (2025). Anti-Inflammatory and Antioxidant Activities from the Basolateral Fraction of Caco-2 Cells Exposed to a Rosmarinic Acid Enriched Extract. [Link]
-
National Center for Biotechnology Information. (n.d.). Fine-tuning of GPCR activity by receptor-interacting proteins. [Link]
-
MDPI. (2023). Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments. [Link]
-
PubMed. (2017). Antioxidant and Anti-Inflammatory Activities of the Major Phenolics From Zygophyllum Simplex L. [Link]
Sources
- 1. Antiproliferative activity of picolinic acid due to macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public.pensoft.net [public.pensoft.net]
- 4. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of 5-(m-Tolyl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Characterizing a Novel Picolinic Acid Derivative
5-(m-Tolyl)picolinic acid is a novel synthetic compound with a chemical scaffold that suggests potential biological activity. Picolinic acid and its derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), and have been investigated for their roles in immunological responses, neuroprotection, and antiproliferative effects[1][2]. Given the therapeutic importance of GPCRs, which constitute a significant portion of drug targets, it is crucial to have robust cell-based assays to characterize the pharmacological profile of new chemical entities like this compound[3].
This guide provides detailed protocols for two primary cell-based assays to investigate the activity of this compound: a β-arrestin recruitment assay and an intracellular calcium mobilization assay. These assays are fundamental in GPCR drug discovery for identifying receptor activation and dissecting signaling pathways[4][5]. While the specific target of this compound is yet to be fully elucidated, the G-protein coupled receptor GPR35, which is activated by some picolinic acid-like structures, presents a hypothetical target. GPR35 is known to couple to Gα13 and recruit β-arrestin-2, making these selected assays highly relevant[6][7][8].
This document will guide researchers through the principles of these assays, provide step-by-step protocols, and offer insights into data analysis and interpretation, ensuring a comprehensive and self-validating experimental approach.
Principle of the Assays
β-Arrestin Recruitment Assay
Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This interaction is a key event in receptor desensitization and can also initiate G-protein-independent signaling cascades[3][4][5]. The β-arrestin recruitment assay quantifies this interaction, providing a direct measure of receptor activation. Commercially available assays, such as the PathHunter® assay, utilize enzyme fragment complementation (EFC) technology. In this system, the GPCR is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Ligand-induced recruitment of β-arrestin to the GPCR brings the two enzyme fragments together, forming a functional enzyme that generates a detectable signal (e.g., chemiluminescence)[4][5][9].
Intracellular Calcium Mobilization Assay
Many GPCRs, particularly those coupled to Gq proteins, trigger the release of calcium from intracellular stores upon activation[10][11]. This is mediated by the activation of phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, causing a rapid increase in cytosolic calcium concentration[10]. This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes, such as Fura-2 AM or Fluo-4 AM[11][12][13]. The change in fluorescence intensity is directly proportional to the amount of intracellular calcium released and serves as a robust indicator of receptor activation[11].
Experimental Workflows
Overall Experimental Design
Caption: A streamlined workflow for characterizing this compound.
GPR35 Signaling Pathway
Caption: Hypothesized GPR35 signaling cascade activated by an agonist.
Detailed Protocols
Part 1: Compound Handling and Preparation
Objective: To prepare a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. Rationale: DMSO is a common solvent for organic compounds and is generally well-tolerated by cells at low concentrations (typically ≤ 0.5%).
-
Ensure the compound is fully dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer. The final concentration of DMSO in the assay should not exceed 0.1% to prevent solvent-induced cytotoxicity[14].
Part 2: β-Arrestin Recruitment Assay
Objective: To determine if this compound induces β-arrestin recruitment to a target GPCR (e.g., GPR35).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the GPCR of interest (e.g., GPR35) fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag (e.g., PathHunter® cells)[8][9].
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotics.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PathHunter® Detection Reagents.
-
White, clear-bottom 96-well or 384-well plates.
-
A known agonist for the target receptor (positive control).
-
Vehicle control (e.g., 0.1% DMSO in assay buffer).
Protocol:
-
Cell Plating:
-
The day before the assay, seed the cells into the assay plates at a density of 5,000-10,000 cells per well. Rationale: This density ensures a confluent monolayer on the day of the experiment, which is optimal for signal detection.
-
Incubate overnight at 37°C in a 5% CO2 incubator[9].
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the positive control agonist in assay buffer.
-
Remove the cell culture medium from the plates and add the diluted compounds.
-
Include wells with vehicle control.
-
-
Incubation:
-
Incubate the plates for 60-90 minutes at 37°C. Rationale: This incubation period allows for sufficient time for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
-
Read the chemiluminescent signal using a plate reader.
-
Part 3: Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium levels in response to this compound.
Materials:
-
HEK293 or other suitable cells expressing the target GPCR (e.g., GPR35).
-
Cell culture medium.
-
Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)[12][13].
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid). Rationale: Probenecid is an anion transport inhibitor that helps to retain the dye inside the cells[11].
-
Black, clear-bottom 96-well plates.
-
A known agonist for the target receptor (positive control).
-
Ionomycin (positive control for maximum calcium influx).
-
EGTA (negative control to chelate extracellular calcium).
-
A fluorescence plate reader with an injection system (e.g., FlexStation® 3)[11].
Protocol:
-
Cell Plating:
-
Seed cells into black, clear-bottom 96-well plates at a density of 30,000-50,000 cells per well and incubate overnight[13].
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Rationale: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble dye.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark[15].
-
-
Compound Addition and Signal Reading:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Inject the diluted this compound, positive control, or vehicle control and continue to read the fluorescence signal for at least 2-3 minutes[12][13]. The signal is typically measured as the ratio of emissions at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in intensity at a single wavelength (for dyes like Fluo-4)[12][13][15].
-
Data Analysis and Interpretation
| Assay | Parameter Measured | Data Output | Interpretation |
| β-Arrestin Recruitment | Chemiluminescence | Relative Luminescence Units (RLU) | An increase in RLU indicates agonist-induced β-arrestin recruitment. |
| Calcium Mobilization | Fluorescence Intensity | Relative Fluorescence Units (RFU) or Ratio (340/380 nm) | A transient increase in RFU or ratio indicates a rise in intracellular calcium. |
For both assays, the data should be normalized to the vehicle control (0% activation) and a maximal response from a known potent agonist (100% activation). The normalized data can then be plotted against the log concentration of this compound to generate a dose-response curve. From this curve, the EC50 (half-maximal effective concentration) can be calculated using a non-linear regression analysis (e.g., sigmoidal dose-response curve fit).
A potent EC50 value in these assays would suggest that this compound is an agonist at the tested GPCR. If the compound elicits a response in one assay but not the other, it may indicate biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another[4][5].
References
- BenchChem. (n.d.). Application Notes and Protocols for Beta-Arrestin Recruitment Assays in CB2R/5-HT1AR Signaling.
- Bio-protocol. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader.
- PMC - NIH. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader.
- Bio-protocol. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors.
- BenchChem. (n.d.). Application Notes and Protocols for Measuring Intracellular Calcium Mobilization with WKYMVM-NH2 TFA.
- Flow Cytometry Core Facility. (n.d.). CALCIUM FLUX PROTOCOL.
- Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
- YouTube. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment.
- NCBI. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.
- PubMed. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets.
- PMC - NIH. (2011). GPR35 as a Novel Therapeutic Target.
- PubMed Central. (n.d.). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2.
- PMC - PubMed Central. (n.d.). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists.
- NIH. (n.d.). Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists.
- Frontiers. (2023). GPR35 acts a dual role and therapeutic target in inflammation.
- MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- Pharmacia. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer.
- PMC - PubMed Central. (2023). GPR35 acts a dual role and therapeutic target in inflammation.
- Pharmacia. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity.
- PubMed. (n.d.). Antiproliferative activity of picolinic acid due to macrophage activation.
- Frontiers. (2011). GPR35 as a Novel Therapeutic Target.
- BOC Sciences. (n.d.). GPR35 Inhibitors, Agonists and Modulators.
- Wikipedia. (n.d.). Picolinic acid.
Sources
- 1. Antiproliferative activity of picolinic acid due to macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. public.pensoft.net [public.pensoft.net]
- 15. bu.edu [bu.edu]
Application Note & Protocol: A Framework for Preclinical Efficacy Evaluation of 5-(m-Tolyl)picolinic acid
Introduction: Characterizing the Therapeutic Potential of 5-(m-Tolyl)picolinic acid
This compound is a novel small molecule belonging to the picolinic acid class of compounds. Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives have been implicated in a wide range of biological activities, including immunological, neuroprotective, and anti-proliferative effects[1]. Given this background, this compound presents a promising candidate for therapeutic development, with a plausible, yet unconfirmed, mechanism of action as a modulator of inflammatory signaling pathways. Many such pathways are initiated by G-protein coupled receptors (GPCRs), which represent a significant portion of targets for FDA-approved drugs[2].
This document provides a comprehensive, tiered framework for designing and executing preclinical efficacy studies to rigorously evaluate this compound. The experimental strategy is built on a logical progression from foundational in vitro characterization to in vivo proof-of-concept. The causality behind each experimental choice is explained to ensure that the generated data is robust, reproducible, and provides a solid foundation for critical go/no-go decisions in a drug development program. All nonclinical laboratory studies intended for regulatory submission should be conducted in compliance with Good Laboratory Practice (GLP) regulations[3][4].
Phase 1: In Vitro Target Validation and Functional Characterization
The primary objective of this phase is to determine if this compound engages a specific molecular target and elicits a functional cellular response. This begins with confirming direct binding and subsequently measuring the downstream consequences of that binding event.
Primary Target Engagement: The Binding Assay
Scientific Rationale: Before assessing function, it is imperative to confirm that the compound physically interacts with its hypothesized target. Radioligand binding assays remain the gold standard for quantifying the affinity of a test compound for a receptor[5]. This experiment directly measures the displacement of a known high-affinity radiolabeled ligand, providing a quantitative measure of binding affinity (Ki).
Protocol 2.1.1: Competitive Radioligand Binding Assay
Hypothesized Target: A GPCR implicated in inflammation (e.g., a chemokine or purinergic receptor). Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably overexpressing the human target GPCR.
-
Validated radiolabeled ligand (e.g., [³H]-ligand) specific for the target receptor.
-
This compound.
-
Known non-radiolabeled reference antagonist (positive control).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates and glass fiber filter mats.
-
Scintillation fluid and microplate scintillation counter.
Step-by-Step Methodology:
-
Assay Preparation: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in the assay buffer.
-
Plate Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and the serially diluted test compound or controls.
-
Controls:
-
Total Binding: Membranes + Radioligand + Vehicle.
-
Non-Specific Binding (NSB): Membranes + Radioligand + a saturating concentration of the reference antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly aspirate the plate contents onto a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation fluid to each filter spot, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Cellular Response: Second Messenger Assays
Scientific Rationale: Confirming that target binding translates into a biological signal is the critical next step. Most GPCRs, upon activation or inhibition, modulate the levels of intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺)[6][7]. Measuring these changes provides a direct readout of the compound's functional activity as an agonist, antagonist, or allosteric modulator.
Protocol 2.2.1: HTRF-Based cAMP Accumulation Assay
Materials:
-
HEK293 or CHO cells expressing the target GPCR.
-
This compound.
-
A known agonist for the receptor (for antagonist mode).
-
Forskolin (a direct activator of adenylyl cyclase, used for Gαi-coupled receptors).
-
HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).
-
Low-volume 384-well white microplates.
-
HTRF-compatible plate reader.
Step-by-Step Methodology:
-
Cell Plating: Seed cells into 384-well plates at an appropriate density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Assay Execution (Antagonist Mode Example for a Gαs-coupled receptor):
-
Aspirate the culture medium from the cells.
-
Add the diluted this compound or vehicle and incubate for 15-30 minutes.
-
Add a fixed concentration of the known agonist (at its EC₈₀) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the dose-response curve to determine the IC₅₀ value for antagonism. A similar protocol can be used to determine EC₅₀ in agonist mode.
Diagram 1: General GPCR Efficacy Testing Workflow
Caption: Logical progression from in vitro characterization to in vivo efficacy studies.
Phase 2: In Vivo Proof-of-Concept in an Acute Inflammation Model
Scientific Rationale: A positive result in vitro must be translated to a whole-animal system. The lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a robust, reproducible, and widely used model to screen for compounds with anti-inflammatory potential[8][9]. LPS, a component of Gram-negative bacteria, triggers a powerful inflammatory response primarily through the TLR4 receptor, leading to a surge in circulating pro-inflammatory cytokines like TNF-α and IL-6, mimicking key aspects of sepsis and other systemic inflammatory conditions[10].
Study Design and Execution
Protocol 3.1.1: LPS-Induced Systemic Inflammation in Mice
Animals: C57BL/6 mice (male, 8-10 weeks old). Acclimatize for at least one week prior to the experiment.
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., 0.5% CMC) + Saline
-
Group 2: Vehicle + LPS (e.g., 1 mg/kg, i.p.)
-
Group 3: this compound (Low Dose, e.g., 10 mg/kg, p.o.) + LPS
-
Group 4: this compound (High Dose, e.g., 50 mg/kg, p.o.) + LPS
-
Group 5: Dexamethasone (Positive Control, 1 mg/kg, p.o.) + LPS
Step-by-Step Methodology:
-
Randomization: Randomize animals into treatment groups based on body weight.
-
Compound Administration: Administer the vehicle, test compound, or positive control by the desired route (e.g., oral gavage, p.o.).
-
Pre-treatment Period: Wait for a defined period (e.g., 60 minutes) to allow for drug absorption and distribution.
-
Inflammatory Challenge: Administer LPS (intraperitoneal injection, i.p.) to all groups except Group 1, which receives saline.
-
Peak Response & Sample Collection: At the time of the peak cytokine response (typically 90-120 minutes post-LPS), euthanize animals under anesthesia.
-
Blood Collection: Collect whole blood via cardiac puncture into serum separator tubes.
-
Tissue Harvesting: Optionally, perfuse animals with saline and harvest tissues like the liver and spleen for downstream analysis (e.g., qPCR for inflammatory gene expression).
-
Serum Preparation: Allow blood to clot, then centrifuge to separate serum. Store serum at -80°C until analysis.
Endpoint Analysis and Data Interpretation
Scientific Rationale: The primary endpoint is the quantification of key pro-inflammatory cytokines in the serum. A significant, dose-dependent reduction in these biomarkers provides strong evidence of anti-inflammatory efficacy.
Protocol 3.2.1: Cytokine Quantification by ELISA
Materials:
-
Mouse TNF-α and IL-6 ELISA kits.
-
Collected mouse serum samples.
-
Microplate reader.
Methodology:
-
Follow the manufacturer's protocol for the specific ELISA kit. This typically involves coating a plate with a capture antibody, adding standards and samples, adding a detection antibody, adding a substrate, and stopping the reaction.
-
Read the absorbance on a microplate reader.
-
Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
Table 1: Representative Quantitative Data from In Vivo Study
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | % Inhibition vs. LPS |
| Vehicle + Saline | - | < 50 | N/A |
| Vehicle + LPS | - | 3500 ± 450 | 0% |
| This compound | 10 | 2450 ± 300 | 30% |
| This compound | 50 | 1225 ± 210 | 65% |
| Dexamethasone | 1 | 600 ± 150 | 83% |
Diagram 2: LPS-Induced Inflammatory Signaling Cascade
Caption: Simplified signaling cascade initiated by LPS leading to cytokine production.
Conclusion and Next Steps
This application note outlines a foundational strategy for assessing the efficacy of this compound. A successful outcome, characterized by potent in vitro activity and significant, dose-dependent reduction of inflammatory biomarkers in vivo, would provide a strong rationale for advancing the compound. Future studies would involve establishing a full pharmacokinetic/pharmacodynamic (PK/PD) relationship, evaluating efficacy in more complex, chronic models of disease (e.g., collagen-induced arthritis), and initiating formal IND-enabling toxicology studies as required by regulatory agencies like the FDA[14][15].
References
-
Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
-
Sygnature Discovery. (n.d.). How to trust your data: the power of statistical analysis in in vivo experimental design. Sygnature Discovery. [Link]
-
Mitchell, P. (2022). Experimental design and statistical analysis for pharmacology and the biomedical sciences. Wiley-Blackwell. [Link]
-
Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]
-
Deng, M., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology. [Link]
-
ResearchGate. (2020). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]
-
ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Publications. [Link]
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. IJRPC. [Link]
-
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. [Link]
-
Curtis, M. J. (2015). Statistics in Pharmacology. British Journal of Pharmacology. [Link]
-
McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger Publishers. [Link]
-
Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. PubMed. [Link]
-
Nasir, M., et al. (2024). Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds. PubMed Central. [Link]
-
Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Bate, S., & Clark, R. (2014). The design and statistical analysis of animal experiments. UCL Discovery. [Link]
-
Liveon Biolabs. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. [Link]
-
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs. Semantic Scholar. [Link]
-
Lee, J., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1. eLife. [Link]
-
European Pharmaceutical Review. (2022). Pre-clinical trials show drug inhibits inflammasome in COVID-19 cases. European Pharmaceutical Review. [Link]
-
Sbrana, S., et al. (2016). LPS-induced systemic inflammation is more severe in P2Y12 null mice. PubMed Central. [Link]
-
Digital Repository at the University of Maryland. (2014). Statistical analysis of pharmacokinetic data : bioequivalence study. University of Maryland. [Link]
-
Keller, R., et al. (1987). Antiproliferative activity of picolinic acid due to macrophage activation. PubMed. [Link]
-
Wikipedia. (n.d.). Picolinic acid. Wikipedia. [Link]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Step 2: Preclinical Research | FDA [fda.gov]
- 4. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 5. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 10. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. Statistics in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(m-Tolyl)picolinic Acid
Welcome to the technical support center for the synthesis of 5-(m-Tolyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important molecule. We will delve into the intricacies of the synthetic process, offering troubleshooting advice and frequently asked questions to enhance your experimental success.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, which is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a pyridine-based starting material and a tolyl-based coupling partner.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: We are attempting a Suzuki-Miyaura coupling between 5-bromopicolinic acid and m-tolylboronic acid, but we are observing very low to no yield of this compound. What are the potential causes and how can we improve the yield?
Answer:
Low yields in the Suzuki-Miyaura coupling of pyridine derivatives are a common challenge.[1][2] The issue often stems from the inherent properties of the pyridine ring and the stability of the boronic acid. Here’s a breakdown of potential causes and solutions:
-
Protodeboronation of m-Tolylboronic Acid: Boronic acids can be unstable and undergo protodeboronation, especially under basic conditions or in the presence of water, leading to the formation of toluene instead of the desired product.
-
Solution: Use freshly purchased or recrystallized m-tolylboronic acid. Consider using boronate esters (e.g., pinacol esters) which are generally more stable.[3]
-
-
Catalyst Inactivity or Decomposition: The choice of palladium catalyst and ligand is critical. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Inappropriate Base or Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[5] An incorrect choice can lead to side reactions or poor solubility.
-
Solution: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[6] The solvent system should be able to dissolve both the organic and inorganic components. A mixture of an organic solvent like 1,4-dioxane or DMF with water is commonly used.[6] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.
-
Experimental Workflow: Troubleshooting Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
Issue 2: Formation of Significant Byproducts
Question: Our reaction mixture shows the desired product by mass spectrometry, but also significant impurities. What are the likely byproducts and how can we minimize their formation?
Answer:
Byproduct formation can complicate purification and reduce the overall yield. Common impurities in the synthesis of this compound include:
-
Homocoupling Products: Both the 5-bromopicolinic acid and m-tolylboronic acid can undergo homocoupling to form bipyridine and bitolyl species, respectively.
-
Mitigation: This is often a result of suboptimal catalyst conditions or the presence of oxygen. Ensure thorough degassing of the reaction mixture and consider a lower catalyst loading.
-
-
Decarboxylation Product: Picolinic acids can undergo decarboxylation at elevated temperatures to yield the corresponding pyridine derivative (5-m-tolylpyridine in this case).[7][8]
-
Mitigation: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. A typical range is 80-100 °C.[6]
-
-
Protodeboronated Starting Material: As mentioned earlier, the boronic acid can be lost, leading to the presence of unreacted 5-bromopicolinic acid and toluene in the final mixture.
-
Mitigation: Use a higher quality boronic acid or a more stable boronate ester.
-
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Improvement |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | Bulky, electron-rich ligands like XPhos can improve catalytic turnover for challenging substrates.[3] |
| Base | NaHCO₃ | K₃PO₄ | A stronger base can facilitate the transmetalation step more effectively.[6] |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O (degassed) | Dioxane often provides better solubility for the reaction components. Degassing is critical to prevent catalyst oxidation.[6] |
| Temperature | 110 °C | 90 °C | Lowering the temperature can reduce the rate of decarboxylation and other side reactions.[7] |
Issue 3: Difficulty in Product Purification
Question: We are struggling to purify the final product. Column chromatography gives poor separation, and recrystallization is not yielding pure crystals. What are some effective purification strategies?
Answer:
Purification of picolinic acid derivatives can be challenging due to their polarity and potential for zwitterion formation.
-
Column Chromatography:
-
Solvent System: Finding the right eluent is key. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often necessary. Adding a small amount of acetic acid to the mobile phase can help to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 silica.
-
-
Recrystallization:
-
Solvent Selection: The ideal solvent will dissolve the product at an elevated temperature but not at room temperature. For picolinic acids, polar protic solvents like ethanol, isopropanol, or water, or mixtures thereof, can be effective.[9]
-
Procedure: Ensure the crude product is dissolved in a minimal amount of hot solvent. Allow the solution to cool slowly to promote the formation of well-defined crystals, which are less likely to trap impurities.[9] If the product "oils out," it may indicate that the boiling point of the solvent is higher than the melting point of your compound or that there are significant impurities.[9]
-
-
Acid-Base Extraction:
-
This can be a powerful technique to separate your acidic product from neutral impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., dilute NaHCO₃). The picolinic acid will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities, and finally, acidified (e.g., with dilute HCl) to precipitate the pure picolinic acid, which can be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Suzuki-Miyaura reaction?
A1: The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[10] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-bromopicolinic acid) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron compound (m-tolylboronic acid), after activation by a base, is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Q2: Are there alternative synthetic routes to this compound if Suzuki coupling fails?
A2: Yes, if the Suzuki-Miyaura approach is unsuccessful, other cross-coupling reactions or synthetic strategies can be employed:
-
Negishi Coupling: This reaction couples an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex.[4][11][12] It can be a powerful alternative for substrates that are problematic in Suzuki couplings. The m-tolylzinc reagent would need to be prepared from m-tolyl bromide.
-
C-H Activation: Direct arylation through C-H bond activation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners.[13][14][15] In this case, one could potentially couple picolinic acid directly with m-xylene or a related tolyl derivative, although regioselectivity can be a challenge.
Q3: How can I synthesize the starting material, 5-bromopicolinic acid?
A3: 5-Bromopicolinic acid is commercially available, but it can also be synthesized from simpler starting materials. A common route is the oxidation of 2-methyl-5-bromopyridine. This oxidation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄).[16] The resulting product can then be purified.[17]
Q4: My starting material is 5-chloropicolinic acid. Can I still use it in a Suzuki-Miyaura coupling?
A4: While aryl bromides are more reactive and commonly used, aryl chlorides can also be used in Suzuki-Miyaura couplings.[10] However, they are generally less reactive and require more specialized catalytic systems. You will likely need to use a more active catalyst, often involving bulky, electron-rich phosphine ligands (such as those from the Buchwald-Hartwig family) and potentially higher reaction temperatures to achieve a good yield.[5]
Detailed Experimental Protocol: Optimized Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
5-Bromopicolinic acid (1.0 equiv)
-
m-Tolylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromopicolinic acid, m-tolylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd₂(dba)₃ and XPhos to the flask. Subsequently, add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and adjust the pH to ~2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate/acetic acid gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.
References
- Biscoe, M. R., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Wikipedia. (n.d.). Picolinic acid.
- Billingsley, K. L., & Buchwald, S. L. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- BenchChem. (2025). Byproducts of picolinonitrile hydrolysis under acidic conditions.
- Various Authors. (2018-2025). Collection of research articles on challenging cross-coupling reactions.
- ResearchGate. (n.d.).
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- PubMed. (2022). Atroposelective Negishi Coupling Optimization Guided by Multivariate Linear Regression Analysis: Asymmetric Synthesis of KRAS G12C Covalent Inhibitor GDC-6036.
- Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons.
- ResearchGate. (n.d.). Optimization of reaction conditions for the mechanochemical Negishi cross-coupling.
- Google Patents. (1966).
- National Institutes of Health. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC.
- ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- BenchChem. (2025).
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Technical Support Center: 5-(Benzo[d]dioxol-5-yl)
- Chemistry Stack Exchange. (2017).
- National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Optimization of a Negishi coupling between 5 and model bromide 25.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Syntheses. (n.d.). picolinic acid hydrochloride.
- MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
- ChemicalBook. (n.d.). This compound CAS#: 1226205-54-4.
- Google Patents. (2021). Process for synthesis of picolinamides. WO2021076681A1.
- ResearchGate. (n.d.).
- IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- RSC Publishing. (n.d.). Bringing 5-(3,4-dicarboxylphenyl)
- Google Patents. (1951). Picolinic acid recovery. US2578672A.
- Master Organic Chemistry. (2022).
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (2018).
- National Institutes of Health. (n.d.). Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids. PMC.
- National Institutes of Health. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Atroposelective Negishi Coupling Optimization Guided by Multivariate Linear Regression Analysis: Asymmetric Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Versatile Pd(II)-Catalyzed C-H Activation/Aryl-Aryl Coupling of Benzoic and Phenyl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Picolinic acid - Wikipedia [en.wikipedia.org]
- 17. orgsyn.org [orgsyn.org]
Technical Support Center: Reaction Condition Optimization for 5-(m-Tolyl)picolinic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals optimizing the synthesis of 5-(m-Tolyl)picolinic acid. The synthesis typically proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document addresses common challenges and offers systematic approaches to optimize reaction conditions, particularly solvent and temperature, to achieve high yields and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of the Suzuki-Miyaura coupling for synthesizing this compound.
Q1: What is the typical reaction scheme for synthesizing this compound?
The most common and versatile method is the Suzuki-Miyaura cross-coupling. This reaction involves coupling a 5-halopicolinic acid (or its ester derivative) with m-tolylboronic acid in the presence of a palladium catalyst, a ligand, and a base. The reactivity of the halide starting material generally follows the trend: I > Br > Cl.[1][2] While aryl iodides and bromides are more reactive, modern catalyst systems have made the use of more cost-effective aryl chlorides feasible.[1]
Q2: How does the choice of solvent impact the reaction, and which system is best?
The solvent is a critical parameter that influences reagent solubility, catalyst activity, and reaction kinetics.[1][3] There is no single "best" solvent, as the optimal choice depends on the specific catalyst, base, and substrates used.
-
Aprotic Solvents (Toluene, Dioxane, THF): These are the most common choices.[4]
-
Toluene: Often favored for its higher boiling point, allowing for a wider range of reaction temperatures. It is non-polar.
-
Dioxane & Tetrahydrofuran (THF): These ethereal solvents are also widely used. They possess better solvating properties for some organic reagents. However, it is crucial to use anhydrous and peroxide-free grades, as impurities can inhibit the reaction.[5]
-
-
Aqueous Co-solvent Systems (e.g., Toluene/Water, THF/Water): The addition of water is often essential, particularly for dissolving inorganic bases like K₂CO₃ or K₃PO₄.[6][7] This creates a biphasic system where the base can activate the boronic acid at the interface, facilitating its transfer into the organic phase for transmetalation.[7][8] A typical ratio is between 5:1 to 10:1 (organic:water).
A solvent screen is highly recommended during initial optimization.[1]
Q3: What is the optimal temperature range for this coupling reaction?
Temperature directly affects the reaction rate, but excessively high temperatures can lead to catalyst decomposition (formation of palladium black) and increased side product formation.[7][9]
-
Typical Range: Most Suzuki couplings are run between 80°C and 110°C.[6][10] This range provides sufficient thermal energy to overcome the activation barriers for the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[11]
-
Lower Temperatures (RT - 60°C): Possible with highly reactive substrates (aryl iodides) and very active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[4]
-
Higher Temperatures (>110°C): May be necessary for less reactive starting materials like aryl chlorides but increases the risk of degradation.[12]
Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal balance between reaction time and impurity formation.
Q4: Which palladium catalyst and ligand should I choose?
The combination of the palladium source and ligand is the heart of the catalytic system. For challenging substrates, the ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the catalytic cycle.[2]
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[13] Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.
-
Ligands:
-
For routine couplings: Triphenylphosphine (PPh₃) can be effective.
-
For challenging couplings (e.g., using 5-chloropicolinic acid or sterically hindered substrates): Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos and XPhos are highly recommended.[1][4] These ligands promote the difficult oxidative addition step and prevent catalyst deactivation.[4]
-
Q5: Why is the base so important, and which one should I use?
The base is not merely a proton scavenger; it is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻), which is required for the transmetalation step with the palladium center.[7][8]
-
Common Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used and effective.[4][7]
-
Base Strength & Solubility: Cs₂CO₃ is more soluble in organic solvents and is often more effective for difficult couplings. K₃PO₄ is a strong, non-nucleophilic base that works well, especially in anhydrous conditions, though a small amount of water might be needed for it to function effectively.[1][4] The base should be finely powdered to maximize its surface area and reactivity.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during the reaction.
Problem 1: Low or No Product Yield
Low conversion is the most frequent issue. A logical workflow is essential to pinpoint the cause.[5]
Caption: Troubleshooting workflow for low-yield reactions.
-
Catalyst Inactivity: The active Pd(0) catalyst is sensitive to oxygen.[5]
-
Symptom: Formation of black precipitate (palladium black) indicates catalyst decomposition.[14]
-
Solution: Ensure all solvents are rigorously degassed (e.g., by freeze-pump-thaw cycles or sparging with argon for 30 minutes).[6] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. For a difficult reaction, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can be beneficial.[1][13]
-
-
Reagent Degradation: Boronic acids are prone to degradation, especially protodeborylation, if exposed to air and moisture.[5]
-
Sub-optimal Conditions: The interplay of solvent, base, and temperature is complex.
Problem 2: Significant Side Product Formation
-
Homocoupling of m-tolylboronic acid (forming 3,3'-bitolyl):
-
Cause: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[5]
-
Solution: Improve the degassing procedure and ensure a strictly inert atmosphere.
-
-
Dehalogenation of 5-halopicolinic acid:
-
Cause: The aryl halide is reduced instead of coupled. This happens when the palladium-halide intermediate reacts with a hydride source.[5]
-
Solution: Ensure solvents are pure and anhydrous. The source of the hydride can sometimes be trace impurities. Re-evaluating the base and solvent combination may be necessary.
-
Data Summary: Solvent and Temperature Effects
The following table summarizes general trends for optimizing the Suzuki-Miyaura coupling reaction. Actual results may vary.
| Solvent System | Temperature | Expected Outcome | Considerations |
| Toluene / H₂O (10:1) | 80 - 90 °C | Good Starting Point. Balances reaction rate and stability. | Standard condition for initial trials. |
| Toluene / H₂O (10:1) | 100 - 110 °C | Higher Yield/Faster Reaction. May be optimal for less reactive halides. | Increased risk of catalyst decomposition or side reactions.[9] |
| Dioxane / H₂O (10:1) | 90 - 100 °C | Often Excellent Yields. Dioxane is a very common and effective solvent.[16] | Ensure use of high-purity, peroxide-free dioxane. |
| THF / H₂O (5:1) | 65 - 70 °C (Reflux) | Milder Conditions. Suitable for highly active catalyst systems. | Lower temperature may lead to longer reaction times.[6] |
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound from 5-bromopicolinic acid.
Materials:
-
5-bromopicolinic acid
-
m-tolylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
Caption: General workflow for reaction optimization.
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopicolinic acid (1.0 eq), m-tolylboronic acid (1.3 eq), and finely powdered K₃PO₄ (3.0 eq).
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[5]
-
Catalyst Preparation: In a separate vial, weigh Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) and flush with inert gas.
-
Solvent Addition: Add degassed toluene and degassed water (e.g., in a 10:1 ratio) to the Schlenk flask via syringe. Stir the suspension.
-
Reaction Initiation: Add the catalyst/ligand mixture to the flask.
-
Heating: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the picolinic acid product.
-
Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
References
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
- Google Patents. (n.d.). US2578672A - Picolinic acid recovery.
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization table for the Suzuki-coupling reaction on porphyrin 11. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nobelprize.org [nobelprize.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
"5-(m-Tolyl)picolinic acid" stability issues and degradation products
Introduction
Welcome to the technical support guide for 5-(m-Tolyl)picolinic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. As direct stability data for this compound is not extensively published, this guide synthesizes information from the parent molecule, picolinic acid, structurally related compounds, and established principles of pharmaceutical stability testing to provide a robust framework for your experimental work.[1][2] Our goal is to equip you with the foundational knowledge and practical tools to anticipate stability challenges, design appropriate studies, and troubleshoot common issues.
This guide follows a question-and-answer format to directly address the practical challenges you may face. We will delve into the structural liabilities of the molecule, provide detailed protocols for forced degradation studies as outlined by ICH guidelines, predict likely degradation products, and offer strategies for analytical monitoring and problem-solving.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential stability liabilities of this compound based on its structure?
A1: Senior Application Scientist Insights
To understand the stability of this compound, we must analyze its two primary structural components: the picolinic acid core and the m-tolyl substituent .
-
Picolinic Acid Core: This pyridine-2-carboxylic acid structure is generally stable.[5] However, like other pyridine derivatives, it is susceptible to certain degradation pathways. The pyridine ring can undergo oxidation, often initiated by hydroxylation, and photolytic degradation upon exposure to UV light.[6][7][8] The carboxylic acid group can undergo decarboxylation under certain conditions, particularly thermal stress.[1]
-
m-Tolyl Substituent: The tolyl group (a methyl-substituted benzene ring) introduces its own set of potential reactions. The methyl group is a primary site for oxidation.[9] Under oxidative stress (e.g., exposure to peroxides or atmospheric oxygen), the methyl group can be oxidized to a benzyl alcohol, then to a benzaldehyde, and finally to a benzoic acid analogue.[10][11] The aromatic ring itself can also be hydroxylated.
Therefore, the key stability concerns are oxidation (at both the pyridine ring and the tolyl's methyl group), photodegradation , and potentially thermal decarboxylation . Hydrolytic degradation is expected to be minimal under neutral to moderately acidic conditions but cannot be entirely ruled out without experimental data.[2]
Q2: I need to establish a stability-indicating analytical method. How should I design a forced degradation study for this compound?
A2: Senior Application Scientist Insights
A forced degradation (or stress testing) study is fundamental to developing a stability-indicating method. The goal is to intentionally degrade the molecule to an extent of 5-20% to ensure that your analytical method can separate the intact drug from its degradation products.[12][13] This study is mandated by ICH guideline Q1A(R2) and should be one of the first steps in your analytical development.[14]
Below is a workflow and detailed protocols for conducting a comprehensive forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Objective |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at 60°C | To assess stability in acidic environments.[4] |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours at 60°C | To assess stability in alkaline environments.[4] |
| Oxidation | 3% H₂O₂ | 2 - 24 hours at RT | To identify oxidative degradation pathways.[3] |
| Thermal Stress | Dry Heat at 80°C | 48 - 96 hours | To evaluate intrinsic thermal stability.[14] |
| Photostability | UV & Visible Light | ICH Q1B exposure | To assess light sensitivity.[3] |
Detailed Experimental Protocols
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector, LC-MS system
-
Calibrated oven, photostability chamber
Protocol 1: Hydrolytic Degradation (Acid & Base)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubation: Place both stressed samples, along with a control (1 mL stock + 1 mL water), in an oven at 60°C.
-
Time Points: Withdraw aliquots at 2, 8, 24, and 48 hours.
-
Quenching: Immediately neutralize the acid sample with an equivalent amount of NaOH and the base sample with HCl.
-
Analysis: Dilute the quenched samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze by HPLC.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution as described above.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Incubation: Keep the sample at room temperature, protected from light.
-
Time Points: Withdraw aliquots at 2, 8, and 24 hours.
-
Analysis: Dilute directly with the mobile phase to a suitable concentration and analyze immediately by HPLC. No quenching is typically required, but if the reaction is rapid, it can be stopped by adding a small amount of sodium bisulfite solution.
Protocol 3: Thermal & Photolytic Degradation
-
Sample Preparation: Place a small amount of the solid powder (e.g., 5-10 mg) in a clear glass vial for photostability testing and another in a separate vial for thermal testing.
-
Thermal Stress: Place the sample in an 80°C oven.
-
Photolytic Stress: Place the sample in a photostability chamber and expose it to the overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
Time Points: For thermal stress, sample at 24, 48, and 96 hours. For photolytic stress, sample after the full exposure period.
-
Analysis: Dissolve the solid material in the stock solution solvent, dilute to the target concentration, and analyze by HPLC.
Q3: What are the most likely degradation products of this compound?
A3: Senior Application Scientist Insights
Based on the structural liabilities and known degradation pathways of related molecules, we can predict several potential degradation products. Identifying these helps in method development and structure elucidation.
Caption: Potential degradation pathways for this compound.
-
Oxidative Degradants:
-
Hydroxylated Picolinic Acid: The primary site of microbial and oxidative attack on the picolinic acid ring is often hydroxylation, for example, at the 6-position.[7]
-
Tolyl Oxidation Products: The methyl group of the tolyl substituent is susceptible to oxidation, leading to 5-(3-(hydroxymethyl)phenyl)picolinic acid, 5-(3-formylphenyl)picolinic acid, and ultimately 5-(3-carboxyphenyl)picolinic acid.[10][11]
-
N-Oxide: The pyridine nitrogen can be oxidized to form the corresponding N-oxide.
-
-
Photolytic Degradants:
-
Thermal Degradant:
-
Decarboxylation Product: The most probable thermal degradant is 5-(m-Tolyl)pyridine, formed by the loss of CO₂ from the carboxylic acid group.
-
Q4: What analytical methods are best for monitoring the stability of this compound and its degradants?
A4: Senior Application Scientist Insights
A combination of chromatographic and spectrometric techniques is essential for both quantifying the parent compound and identifying unknown degradants.
-
High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA): This is the workhorse technique for stability studies.[17][18] A reverse-phase C18 column is typically a good starting point. The mobile phase would likely consist of an acidified aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile or methanol. A PDA detector is crucial as it provides spectral data for each peak, which helps in assessing peak purity and can give clues about the identity of degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying unknown degradation products.[19][20][21] After developing a separation method on the HPLC, it can be transferred to an LC-MS system. High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF, provides accurate mass measurements, allowing you to determine the elemental composition of the degradants and confirm the predicted structures.[22][23]
Recommended Starting HPLC Method:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 20%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes to ensure separation of polar and non-polar degradants.
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector scanning from 200-400 nm; monitor at the λmax of the parent compound (e.g., ~265 nm).[18]
-
Column Temperature: 30°C
Q5: I'm seeing unexpected peaks in my chromatogram after storing my sample. What should I do?
A5: Senior Application Scientist Insights
The appearance of new, unexpected peaks is a common issue in stability studies.[24] A systematic approach is required to identify the source and nature of these impurities.
Caption: Troubleshooting workflow for unknown peaks.
-
Verify the Peak: First, ensure the peak is not an artifact. Inject a blank (mobile phase) to check for carryover or solvent contamination. Re-inject a freshly prepared standard of this compound to confirm its retention time and ensure the system is performing correctly.
-
Characterize the Peak:
-
Peak Purity: Use the data from your PDA detector to check the spectral purity of the parent peak and the new unknown peak. This confirms if the peak is a single component.
-
Mass Analysis: Analyze the sample using LC-MS to get the mass-to-charge ratio (m/z) of the unknown peak. This is the most critical piece of information for identification.[19]
-
-
Identify the Source:
-
Compare with Stress Samples: Compare the retention time and mass of the unknown peak with the degradation profiles from your forced degradation study. A match strongly suggests it's a specific degradant.
-
Propose a Structure: Based on the accurate mass, calculate the molecular formula. Consider the likely degradation pathways (oxidation, decarboxylation, etc.) to propose a logical structure. For example, a +16 Da mass shift suggests the addition of an oxygen atom (hydroxylation or N-oxide formation).
-
Confirm Identity: If the impurity is significant, its structure may need to be definitively confirmed. This can involve isolating the peak using preparative HPLC and performing structural analysis (e.g., NMR) or synthesizing the proposed degradant as a reference standard.[22]
-
Q6: What are the recommended storage conditions for this compound?
A6: Senior Application Scientist Insights
Based on the potential liabilities, the following general storage conditions are recommended until formal stability studies are complete:
-
Solid State: Store the solid material in a well-sealed container at 2-8°C , protected from light. The low temperature will slow down potential thermal degradation, and protection from light will prevent photolytic degradation.[25] Using an amber vial or storing it inside a light-blocking secondary container is advisable.
-
In Solution: Solutions should be freshly prepared whenever possible. If storage is necessary, store solutions at 2-8°C in the dark and use them within 24-48 hours. Long-term storage of solutions is not recommended without specific stability data, as degradation pathways (especially oxidation) can be accelerated in solution.
Formal stability studies should be conducted according to ICH guidelines to establish a definitive re-test period and storage conditions for the drug substance and any formulated product.[26][27]
References
-
ICH. (2023). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. [Link]
-
Rittmann, B. E., et al. (2018). UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
ResolveMass Laboratories Inc. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
-
Wang, L., et al. (2012). [Biodegradation of pyridine under UV irradiation]. PubMed. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. [Link]
-
Pharmaceutical Technology. (2021). Advancing Detection of Unknown Impurities. Pharmaceutical Technology. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Rittmann, B. E., et al. (2018). UV photolysis for accelerating pyridine biodegradation. ResearchGate. [Link]
-
AZoLifeSciences. (2022). Drug Detection Methods. [Link]
-
Frontier Laboratories. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. [Link]
-
Wikipedia. (n.d.). Picolinic acid. [Link]
-
Vione, D., et al. (2012). Photo-oxidative degradation of toluene in aqueous media by hydroxyl radicals. IRIS-AperTO. [Link]
-
The Pharma Journal. (n.d.). The Analytical Methods of Drug Analysis. [Link]
-
Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. [Link]
-
MDPI. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. [Link]
-
ACS Publications. (1979). Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society. [Link]
-
ASM Journals. (n.d.). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. [Link]
-
Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. [Link]
-
MDPI. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]
-
NIH. (n.d.). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC. [Link]
-
NIH. (n.d.). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. [Link]
-
RSC Blogs. (2015). Re-routing aromatic degradation to give pyridine dicarboxylic acids. [Link]
-
Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics. [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
-
VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]
-
ASM Journals. (n.d.). Chemical Degradation of Dipicolinic Acid-C14 and Its Application in Biosynthesis by Penicillium citreo-viride. [Link]
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
NIH. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
PubMed. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]
-
Wikipedia. (n.d.). Tolyl group. [Link]
-
SIELC Technologies. (n.d.). Picolinic Acid. [Link]
-
Scribd. (n.d.). P-005 - Picolinic Acid by HPLC - Issue 3. [Link]
-
MDPI. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]
-
ResearchGate. (2016). Use of bacteria for rapid, pH-neutral, hydrolysis of the model hydrophobic carboxylic acid ester p-nitrophenyl picolinate. [Link]
- Google Patents. (n.d.).
-
PubMed. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]
-
NIH. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]
-
MDPI. (n.d.). Thermal Stability of Eutectic Solvents. [Link]
-
PubMed. (2007). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. [Link]
Sources
- 1. The degradation of 2-picolinic acid_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. onyxipca.com [onyxipca.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]
- 9. Tolyl group - Wikipedia [en.wikipedia.org]
- 10. iris.unito.it [iris.unito.it]
- 11. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. youtube.com [youtube.com]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
- 16. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 18. scribd.com [scribd.com]
- 19. pharmtech.com [pharmtech.com]
- 20. azolifesciences.com [azolifesciences.com]
- 21. repository.qu.edu.iq [repository.qu.edu.iq]
- 22. nelsonlabs.com [nelsonlabs.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 26. seed.nih.gov [seed.nih.gov]
- 27. pharmtech.com [pharmtech.com]
Technical Support Center: Crystallization of 5-(m-Tolyl)picolinic Acid
Welcome to the technical support center for the crystallization of 5-(m-Tolyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound. Drawing from extensive experience in small molecule crystallization and the broader principles of physical chemistry, this resource provides in-depth troubleshooting strategies and detailed experimental protocols to help you achieve high-quality, single crystals suitable for your research needs.
Introduction to Crystallization Challenges
This compound, like many substituted picolinic acid derivatives, presents a unique set of challenges in crystal growth. These can range from the selection of an appropriate solvent system to the control of nucleation and the prevention of undesirable solid forms. Picolinic acid and its derivatives are known for their potential to form multiple polymorphs, which are different crystalline structures of the same compound.[1][2] These polymorphs can exhibit distinct physical and chemical properties, including solubility, melting point, and stability, making the control of crystallization a critical aspect of research and development.[1][3]
This guide will address the most frequently encountered issues in a practical, question-and-answer format, providing not just solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider before starting a crystallization experiment with this compound?
A1: Before any crystallization attempt, a thorough understanding of the molecule's properties is paramount. For this compound, consider the following:
-
Solubility Profile: The solubility of the compound in a range of solvents with varying polarities is the most critical starting point. A preliminary solubility screen will identify suitable candidates for crystallization. Picolinic acid itself shows high solubility in polar protic solvents like water and ethanol, and lower solubility in polar aprotic solvents like acetonitrile.[1][4] This provides a good starting point for solvent selection for its derivatives.
-
Purity of the Material: Impurities can significantly hinder crystallization or lead to the formation of oils or amorphous precipitates.[5] Ensure your starting material is of the highest possible purity.
-
Thermal Stability: Understanding the melting point and decomposition temperature of this compound will inform the temperature range for your crystallization experiments. Picolinic acid has a melting point between 136 to 138 °C.[6]
Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase.[7][8] This often happens when a solution is highly supersaturated or when the crystallization temperature is above the melting point of the solute in the chosen solvent.
Troubleshooting 'Oiling Out':
-
Reduce Supersaturation: The most common cause is a solution that is too concentrated. Try diluting your solution with more solvent.[5]
-
Slow Down the Process: Rapid cooling or fast anti-solvent addition can induce oiling out. Slowing down the rate of supersaturation generation is key.[7]
-
Solvent Selection: The choice of solvent can greatly influence the tendency to oil out. Experiment with solvents where the compound has moderate solubility at elevated temperatures and low solubility at room temperature.
-
Seeding: Introducing seed crystals can provide a template for crystallization to occur, bypassing the formation of an oil.[7]
Q3: I'm getting very small or needle-like crystals. How can I grow larger, more well-defined crystals?
A3: The formation of small or acicular (needle-like) crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the goal is to slow down these processes.[9]
Strategies for Larger Crystals:
-
Slower Cooling/Evaporation: Allow the solution to cool more slowly or the solvent to evaporate at a reduced rate. This can be achieved by insulating the crystallization vessel or placing it in a temperature-controlled environment.[9]
-
Reduce Concentration: A lower concentration will decrease the rate of nucleation, allowing fewer crystals to grow to a larger size.[9]
-
Solvent System Optimization: The solvent can influence the crystal habit. Experiment with different solvents or solvent mixtures to find conditions that favor the growth of more equant crystals.[10][11][12]
-
Vapor Diffusion: This technique allows for a very slow increase in supersaturation, often leading to high-quality single crystals.
Detailed Troubleshooting Guides
Problem 1: No Crystals Form Upon Cooling
This is a common and often frustrating issue. The primary reason is that the solution has not reached a sufficient level of supersaturation for nucleation to occur.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for initiating crystallization.
Detailed Steps:
-
Concentrate the Solution: If the solution is too dilute, you may need to increase the concentration. This can be done by slowly evaporating some of the solvent or by gently heating the solution to boil off a small amount of solvent before allowing it to cool again.[5]
-
Induce Nucleation:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can act as nucleation sites.[5]
-
Seeding: If you have a small amount of the solid material, adding a single, tiny crystal (a "seed crystal") to the supersaturated solution can initiate crystallization.[5]
-
Problem 2: Formation of Multiple Crystal Forms (Polymorphism)
The existence of multiple crystal forms, or polymorphs, is a known characteristic of picolinic acid and its derivatives.[1][4] Controlling which polymorph crystallizes is crucial, as different polymorphs can have different properties.[2][3]
Controlling Polymorphism:
-
Solvent Choice: The solvent can play a significant role in determining which polymorph is favored. Systematic screening of different solvents is recommended.[2] The interactions between the solvent and the growing crystal faces can influence the final crystal structure.[10][11][12][13][14]
-
Temperature: The temperature of crystallization can affect the thermodynamic stability of different polymorphs. Some polymorphs may be more stable at higher or lower temperatures.
-
Rate of Crystallization: The speed at which crystallization occurs can influence the resulting polymorph. Slower crystallization methods, such as slow cooling or vapor diffusion, are more likely to yield the thermodynamically most stable form.
Experimental Protocol for Polymorph Screening:
-
Prepare saturated solutions of this compound in a variety of solvents (e.g., water, ethanol, acetonitrile, ethyl acetate, toluene) at an elevated temperature.
-
Allow the solutions to cool slowly to room temperature.
-
Isolate any resulting crystals by filtration.
-
Analyze the crystals using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify different crystal forms.
Problem 3: Poor Crystal Quality (e.g., twinning, inclusions, disordered crystals)
High-quality single crystals are essential for many analytical techniques, particularly single-crystal X-ray diffraction.
Improving Crystal Quality:
-
Purity: Start with the highest purity material possible. Impurities can be incorporated into the crystal lattice, leading to defects.
-
Slow Growth: As with obtaining larger crystals, slower growth rates generally lead to higher quality crystals with fewer defects.[9]
-
Stable Environment: Ensure the crystallization environment is free from vibrations and temperature fluctuations.
-
Solvent System: The choice of solvent can impact crystal quality. A solvent in which the compound has moderate solubility is often a good choice.
Vapor Diffusion Crystallization Workflow:
Caption: Workflow for vapor diffusion crystallization.
Data Summary
| Property | Value | Source |
| Picolinic Acid | ||
| Molecular Formula | C6H5NO2 | [6] |
| Molar Mass | 123.111 g/mol | [6] |
| Appearance | White solid | [6][15] |
| Melting Point | 136-138 °C | [6] |
| Solubility in Water (approx. 293 K) | ~862.5 g/kg | [1][4] |
| Solubility in Ethanol (approx. 293 K) | ~57.1 g/kg | [1][4] |
| Solubility in Acetonitrile (approx. 293 K) | ~17.0 g/kg | [1][4] |
| 5-Methylpicolinic acid | ||
| Molecular Formula | C7H7NO2 | [16] |
| Molecular Weight | 137.14 g/mol | [16] |
References
-
Gomes, P. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2148. [Link]
-
Wikipedia. (n.d.). Picolinic acid. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
MDPI. (2023). Research Progress on the Molecular Mechanism of Polymorph Nucleation in Solution: A Perspective from Research Mentality and Technique. [Link]
-
PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]
-
RSC Publishing. (n.d.). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. [Link]
-
ACS Publications. (n.d.). Understanding the Effect of a Solvent on the Crystal Habit. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. [Link]
-
PubMed. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]
-
RSC Publishing. (n.d.). Understanding the role of solvent in regulating the crystal habit. [Link]
-
LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. [Link]
-
ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science. [Link]
-
University of the Basque Country. (n.d.). crystallization of small molecules. [Link]
-
PubChem. (n.d.). 5-Methylpicolinic acid. [Link]
-
MDPI. (n.d.). Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. [Link]
-
ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. [Link]
-
PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). [Link]
-
PubChem. (n.d.). 5-Methyl-picolinate. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
IUCr. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. [Link]
-
PubMed Central. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
-
ResearchGate. (2010). Understanding the Effect of a Solvent on the Crystal Habit. [Link]
-
Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]
-
PubMed Central. (n.d.). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. [Link]
-
Pharmaffiliates. (n.d.). Picolinic Acid. [Link]
-
Universität Potsdam. (n.d.). Advice for Crystallization. [Link]
-
MDPI. (n.d.). Special Issue : Polymorphism in Pharmaceutical Compounds. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
IUCr Journals. (n.d.). Polymorphism in co-crystals and pharmaceutical co-crystals. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. lutpub.lut.fi [lutpub.lut.fi]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. 5-Methylpicolinic acid | C7H7NO2 | CID 199575 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 5-(m-Tolyl)picolinic Acid Refining & Purification
Welcome to the technical support resource for the high-purity refining of 5-(m-Tolyl)picolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust protocols to achieve high levels of purity. Here, we will address common challenges and provide detailed, field-tested methodologies and troubleshooting advice in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: While the impurity profile is highly dependent on the synthetic route, common impurities in the synthesis of substituted picolinic acids can include:
-
Starting materials: Unreacted precursors from the coupling reaction used to introduce the m-tolyl group.
-
Isomeric impurities: Positional isomers formed during the substitution reaction on the pyridine ring.
-
Over-oxidation products: If an oxidation step is involved (e.g., from a corresponding picoline), the formation of N-oxides or other oxidized species is possible.[1]
-
Hydrolysis products: Incomplete hydrolysis if the carboxylic acid is generated from an ester or nitrile precursor.
-
Residual catalysts and reagents: Trace amounts of palladium catalysts, ligands, or bases used in the synthesis.[2]
Q2: What is the best general approach to purify crude this compound?
A2: For most solid organic compounds like this compound, a multi-step purification strategy is often most effective. The general workflow would be:
-
Aqueous workup/extraction: To remove inorganic salts and highly polar or acidic/basic impurities.
-
Recrystallization: An excellent and scalable method for removing the bulk of impurities.[3]
-
Chromatography: If high levels of purity (>99.5%) are required, column chromatography or preparative HPLC may be necessary to remove closely related impurities.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] For picolinic acid derivatives, a good starting point for solvent screening would be polar protic and aprotic solvents.
Based on the properties of the parent picolinic acid, which is soluble in water, ethanol, and acetonitrile, these are excellent candidates to screen.[4][5] Given the addition of the lipophilic m-tolyl group, you may also consider mixed solvent systems, such as ethanol/water, methanol/water, or ethyl acetate/heptane.
Troubleshooting and In-Depth Protocols
Recrystallization: A Step-by-Step Guide
Recrystallization is a powerful technique for purifying solid compounds.[3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring, adding the minimum amount of hot solvent required to fully dissolve the solid.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[6] The flask can then be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Q4: My compound is not crystallizing from the solution upon cooling. What should I do?
A4: This is a common issue and can be addressed in several ways:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of previously purified this compound to the solution to initiate crystallization.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to re-establish a saturated solution, then attempt to cool again.
-
Add an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes turbid, then allow it to cool. This is the basis of a two-solvent recrystallization.[3]
Q5: The purity of my material did not significantly improve after recrystallization. What is the next step?
A5: If recrystallization is ineffective, it is likely that the impurities have very similar solubility profiles to your target compound. In this case, a more selective technique like column chromatography is necessary.
Chromatographic Purification
For achieving the highest levels of purity, High-Performance Liquid Chromatography (HPLC) is often the method of choice. For larger scale purification, column chromatography over silica gel can be effective.
Q6: What type of HPLC column and mobile phase should I use for purifying this compound?
A6: Picolinic acids are polar, ionizable compounds, making reversed-phase HPLC a suitable technique.[7]
-
Column: A C18 column is a standard and effective choice.
-
Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile and water, with an acidic modifier to suppress the ionization of the carboxylic acid group and ensure good peak shape. Phosphoric acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) are commonly used.[7][8]
-
Detection: UV detection is appropriate for this compound due to the aromatic rings. A wavelength of around 255 nm is a good starting point.[7]
Protocol 2: Analytical HPLC Method Development Outline
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 15-20 minutes) to elute all components and identify the retention time of your product.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 255 nm[7]
-
-
Optimization: Adjust the gradient to achieve good separation between the main peak and any impurities.
-
Preparative Scale-Up: Once an effective analytical method is established, it can be scaled up to a preparative HPLC system for purification of larger quantities.
Purity Assessment
Q7: How can I confirm the purity of my final product?
A7: A combination of analytical techniques should be used to confirm the purity and identity of your this compound:
-
HPLC-MS: This provides information on both the purity (from the HPLC chromatogram) and the molecular weight of the compound (from the mass spectrum), confirming its identity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1%).[4]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the compound. A sharp melting point is indicative of high purity.[4]
| Analytical Technique | Information Provided | Typical Purity Indication |
| HPLC | Purity based on peak area | >99% peak area |
| LC-MS | Purity and molecular weight confirmation | Correct mass-to-charge ratio[4] |
| ¹H NMR | Structural confirmation, detection of proton-containing impurities | Absence of unexpected signals[4] |
| DSC | Melting point and thermal transitions | Sharp, well-defined melting peak[4] |
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Sources
Technical Support Center: Optimizing Ligand-to-Metal Ratio in Complex Formation with 5-(m-Tolyl)picolinic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and detailed protocols for optimizing the formation of metal complexes with the ligand 5-(m-Tolyl)picolinic acid. As Senior Application Scientists, our goal is to blend foundational theory with practical, field-tested advice to ensure your experiments are both successful and scientifically rigorous.
Section 1: Foundational Concepts & FAQs
This section addresses fundamental questions regarding the ligand and the principles of complex formation.
Q1: What is this compound and how does it function as a ligand?
This compound is a derivative of picolinic acid, which is a pyridine ring substituted with a carboxylic acid at the 2-position.[1] The key to its function lies in its structure: it is a bidentate chelating agent. This means it binds to a central metal ion at two points simultaneously: the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group.[2][3] This chelation forms a stable, five-membered ring with the metal ion, a highly favorable arrangement known as the "chelate effect," which enhances the stability of the resulting complex.[4] The addition of the m-tolyl group at the 5-position primarily influences the ligand's steric bulk and solubility characteristics, making the molecule more hydrophobic compared to unsubstituted picolinic acid, but it does not alter the core chelating mechanism.
Q2: Why is determining the optimal ligand-to-metal ratio (stoichiometry) so critical?
The stoichiometry—the molar ratio of ligand to metal in the final complex—is a fundamental property that dictates the complex's structure, charge, stability, and ultimately, its chemical and biological activity.[5] Failing to determine the correct ratio can lead to a host of problems:
-
Low Yield and Impurity: If you assume a 1:1 ratio when a 1:2 complex is preferentially formed, your reaction will yield a mixture of the desired complex, unreacted metal salt, and potentially other species, leading to low yields and difficult purification.[6]
-
Non-Reproducible Biological Data: The biological or catalytic activity of a metal complex is highly dependent on its coordination environment. A mixture of complexes or a complex with the wrong stoichiometry will produce inconsistent and unreliable results in assays.
-
Wasted Reagents: A systematic approach to determining stoichiometry prevents the inefficient use of expensive metal salts or synthesized ligands.
Q3: What key factors influence the stoichiometry of complex formation?
The final ligand-to-metal ratio is not arbitrary; it is governed by a delicate interplay of several factors:
-
Coordination Number and Geometry of the Metal Ion: Each metal ion has a preferred coordination number (the number of ligand donor atoms it can bind) and geometry (e.g., octahedral, tetrahedral).[7][8] For example, a metal ion that favors a coordination number of 6 might form a 1:3 complex with a bidentate ligand like this compound (3 ligands x 2 donor atoms = 6).
-
Solvent System: The polarity and coordinating ability of the solvent can influence complex formation. A coordinating solvent might compete with the ligand for binding sites on the metal, potentially affecting the final stoichiometry.[9]
-
Reaction pH: The pH is critical because it controls the protonation state of the ligand. The carboxylic acid group of this compound must be deprotonated (COO⁻) to bind effectively to the metal ion. Performing the reaction at a pH well above the pKa of the carboxylic acid is essential for efficient complexation.[10]
-
Steric Hindrance: The size of the ligand can limit how many can fit around a central metal ion. While the m-tolyl group is not exceptionally bulky, it can create more steric hindrance than unsubstituted picolinic acid, which may favor lower stoichiometric ratios compared to smaller ligands.
Section 2: Core Experimental Techniques for Stoichiometry Determination
This section provides detailed guides for the most common and reliable methods to determine the stoichiometry of your metal complex in solution.
Q4: How can I use UV-Vis spectroscopy to determine the stoichiometry? What are the primary methods?
UV-Vis spectroscopy is a powerful, non-destructive technique for studying metal-ligand complexation, provided that either the ligand, the metal ion, or (ideally) the resulting complex has a distinct absorbance profile in the ultraviolet or visible range.[11] The formation of the complex often leads to a new absorbance band or a significant shift (e.g., a red shift due to a ligand-to-metal charge-transfer band) that can be monitored.[12]
The two primary methods for determining stoichiometry using UV-Vis spectroscopy are:
These methods are robust, require relatively small amounts of material, and provide a clear, graphical determination of the complex's stoichiometry.
Q5: [Troubleshooting Guide] I'm setting up a Job's Plot. What is the detailed protocol and how do I interpret the results?
The Method of Continuous Variations, or Job's Plot, is a cornerstone technique for determining stoichiometry.[15] The principle is to prepare a series of solutions where the total molar concentration of metal and ligand is held constant, but their mole fractions are varied systematically.[13] The absorbance, which is proportional to the concentration of the complex, will be maximal when the mole fraction of the reactants corresponds to the stoichiometry of the complex.[16]
Caption: Workflow for Stoichiometry Determination using the Mole-Ratio Method.
-
Preparation: Prepare equimolar stock solutions of the metal and ligand as you would for a Job's plot.
-
Prepare the Series: In a series of volumetric flasks, add a fixed volume of the metal stock solution. Then, add incrementally larger volumes of the ligand stock solution. Dilute all flasks to the same final volume with the solvent.
| Tube # | Vol. Metal Stock (mL) | Vol. Ligand Stock (mL) | Dilute to (mL) | Molar Ratio ([L]/[M]) |
| 1 | 2.0 | 0.0 | 10.0 | 0.0 |
| 2 | 2.0 | 1.0 | 10.0 | 0.5 |
| 3 | 2.0 | 2.0 | 10.0 | 1.0 |
| 4 | 2.0 | 3.0 | 10.0 | 1.5 |
| 5 | 2.0 | 4.0 | 10.0 | 2.0 |
| 6 | 2.0 | 5.0 | 10.0 | 2.5 |
| 7 | 2.0 | 6.0 | 10.0 | 3.0 |
| 8 | 2.0 | 8.0 | 10.0 | 4.0 |
-
Measure and Plot: Measure the absorbance of each solution at the complex's λ_max. Plot absorbance (Y-axis) versus the molar ratio of [Ligand]/[Metal] (X-axis).
-
Analysis: The plot will show an initial rising linear section where the ligand is the limiting reagent. Once the stoichiometric point is reached, the plot will abruptly change slope (often becoming horizontal if the free ligand does not absorb at λ_max). The molar ratio at the intersection of the two extrapolated lines corresponds to the stoichiometry of the complex. [14]
Section 3: Advanced Characterization & General Troubleshooting
Q8: Can I use Nuclear Magnetic Resonance (NMR) to study ligand-to-metal binding?
Yes, NMR spectroscopy is an extremely powerful tool for probing the binding event at an atomic level, especially for diamagnetic complexes. [17]In an NMR titration , you acquire a series of spectra (typically ¹H NMR) of the ligand while incrementally adding the metal salt. [18]
-
How it Works: Upon binding to a metal, the electronic environment of the ligand's protons changes, causing their corresponding peaks in the NMR spectrum to shift (a phenomenon called chemical shift perturbation). By monitoring the chemical shifts of specific protons (e.g., the proton on the pyridine ring adjacent to the nitrogen), you can track the binding event. [19]* What it Tells You:
-
Binding Confirmation: Shifting peaks upon addition of the metal confirm that binding is occurring in solution.
-
Stoichiometry: A plot of the change in chemical shift (Δδ) versus the metal-to-ligand molar ratio will show a saturation curve. The inflection point of this curve corresponds to the binding stoichiometry.
-
Binding Affinity (K_d): The titration data can be fitted to binding equations to calculate the dissociation constant (K_d), which quantifies the binding strength. [20] * Binding Site: The protons closest to the metal binding site (the pyridine nitrogen and carboxylate) will typically show the largest shifts, confirming the expected chelation mode.
-
Q9: My complex precipitates out of solution during the experiment. How can I resolve this?
Precipitation is a common issue, especially with the hydrophobic m-tolyl group on the ligand.
-
Change Solvent: If you are using a solvent like methanol, try a more polar, better-coordinating solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). [6]* Lower Concentrations: Simply reducing the concentration of your stock solutions can often keep the complex in solution throughout the experiment.
-
Adjust pH/Use a Counter-ion: If your complex is ionic, its solubility can be highly dependent on the counter-ion present. In some cases, adjusting the pH or adding a different salt (e.g., one with a large, charge-diffuse counter-ion like tetrabutylammonium hexafluorophosphate) can improve solubility. [21]
Q10: The color of my reaction is unexpected or changes over time. What does this indicate?
Color in transition metal complexes is a direct probe of the metal's electronic environment. [6]
-
Unexpected Initial Color: This could indicate that the solvent is coordinating to the metal, or that an incorrect complex is forming. Double-check the purity of your starting materials and the dryness of your solvent.
-
Color Change During Reaction: A gradual color change is expected as the ligand displaces solvent molecules and the final complex forms. However, a slow, continuous change over a long period might suggest decomposition. A sudden change could indicate a change in the metal's oxidation state (e.g., Co(II) to Co(III) or Cu(II) to Cu(I)). If you are working with an air-sensitive metal, performing the reaction under an inert atmosphere (N₂ or Ar) is crucial to prevent oxidation. [10]
Q11: My reaction yield is consistently low even after determining the correct stoichiometry. What else should I optimize?
-
Reaction Time and Temperature: Complex formation may not be instantaneous. Try increasing the reaction time or gently heating the mixture. Monitor the reaction's progress by a technique like TLC or by observing color changes to determine when it has reached completion. [6]* Order of Addition: Sometimes, the order in which reagents are added matters. Try adding the metal solution dropwise to a stirring solution of the ligand, or vice versa, to see if it impacts the outcome.
-
Use of a Base: To ensure the carboxylic acid is deprotonated, a non-coordinating base (like triethylamine or a mild inorganic base) is often added to the reaction mixture, especially if the metal salt is acidic. This can dramatically improve yields.
Section 4: Overall Optimization Workflow
The following diagram outlines a logical workflow for systematically approaching the synthesis and optimization of a new this compound metal complex.
Caption: A comprehensive workflow for optimizing metal complex formation.
References
-
Wikipedia. Job plot. [Link]
-
Harvey, D. (2013). Mole-Ratio Method for Determining Metal-Ligand Stoichiometry. Image and Video Exchange Forum. [Link]
-
Biology LibreTexts. (2025). 5.2: Techniques to Measure Binding. [Link]
-
Chemistry LibreTexts. (2022). 14.3: Qualitative and Characterization Applications. [Link]
-
Harvey, D. (2013). Method of Continuous Variations. Image and Video Exchange Forum. [Link]
-
Al-Ahmary, K., Al-Hakami, A., & Mansour, H. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. Chemistry Central Journal, 12(1), 133. [Link]
-
Uskaikar, H. P. Spectrophotometric study of complexes by Job's method. [Link]
-
ResearchGate. Mole ratio method (a), and (b) Job's method for stoichiometry... | Download Scientific Diagram. [Link]
-
Chemistry LibreTexts. (2022). 8.2: Background. [Link]
-
Methods of Analysis A determination of the stoichiometric ratio of ligand to metal or donor to acceptor (n) and a quantitative e. [Link]
-
Renny, J. S., Tomasevich, L. L., Tallmadge, E. H., & Collum, D. B. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Angewandte Chemie International Edition, 52(46), 11998-12013. [Link]
-
Scribd. Spectroscopic Determination of The Stoichiometry of Metal-Ligand Complexes. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2019). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Molecules, 24(24), 4595. [Link]
-
Salter, E. A., & Butcher, S. E. (2011). NMR Chemical Exchange as a Probe for Ligand-Binding Kinetics in a Theophylline-Binding RNA Aptamer. Biochemistry, 50(44), 9447-9456. [Link]
-
ChemTeam. Stoichiometry: Molar Ratio Examples. [Link]
-
Karaderi, S., Bakla, M., & Mazı, C. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences, 8(2), 1-9. [Link]
-
ResearchGate. UV-Vis absorption spectrum for the titration of SB ligand with Cu(II)... | Download Scientific Diagram. [Link]
-
Viegas, A., Manso, J., Nobre, F. A., & Macedo, A. L. (2011). Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. Springer Nature Experiments. [Link]
-
Chemistry LibreTexts. (2024). 7.2: UV/Vis and IR Spectroscopy. [Link]
-
KGROUP. Determination of Binding Constants by NMR Titration. [Link]
-
ResearchGate. How to grow transition metal ligand complex, synthesized in 6N HCl and soluble in the same solvent? [Link]
-
CCPN. Titrations. [Link]
-
Hunsicker, L. M., & Franz, K. J. (2009). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Journal of Inorganic Biochemistry, 103(1), 1-14. [Link]
-
Kotek, J., Řezáčová, P., & Herma, P. (2024). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. Dalton Transactions, 53(1), 123-131. [Link]
-
Clubb, R. T., & Wagner, G. (2013). Binding site identification and structure determination of protein-ligand complexes by NMR. Current Opinion in Structural Biology, 23(2), 241-248. [Link]
-
Chemistry LibreTexts. (2026). 9.5: Coordination Numbers and Structures. [Link]
-
Grokipedia. Picolinic acid. [Link]
-
Chemed Purdue. Coordination Complexes and Ligands. [Link]
-
Wikipedia. Coordination complex. [Link]
-
Wikipedia. Picolinic acid. [Link]
-
MDPI. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]
-
MDPI. Halogen as Template to Modulate the Structures of the Nanocage-Based Silver(I)-Thiolate Coordination Polymers. [Link]
-
VanGordon, M. R., & Kiefer, A. M. (2020). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Dalton Transactions, 49(31), 10769-10780. [Link]
-
Chemical portal. picolinic acid. [Link]
- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
-
Oriental Journal of Chemistry. A Study of Metal Complexes of 2 – Picolinic Acid. [Link]
-
ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). [Link]
-
Chemistry LibreTexts. (2025). 6: Preparation of Structural Isomers of a Metal Complex (Experiment). [Link]
-
Scribd. Synthesis and Characterization of Metal Complexes | PDF. [Link]
- Google Patents. US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
-
ResearchGate. (PDF) A Study of Metal Complexes of 2-picolinic Acid. [Link]
-
PubMed. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. [Link]
-
ResearchGate. Synthesis and Characterization of New Picolinate Metal Complexes. [Link]
-
SIELC Technologies. Picolinic Acid. [Link]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChemTeam: Stoichiometry: Molar Ratio Examples [chemteam.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Coordination complex - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Job plot - Wikipedia [en.wikipedia.org]
- 14. asdlib.org [asdlib.org]
- 15. asdlib.org [asdlib.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 18. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kgroup.du.edu [kgroup.du.edu]
- 20. NMR Chemical Exchange as a Probe for Ligand-Binding Kinetics in a Theophylline-Binding RNA Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
"5-(m-Tolyl)picolinic acid" scale-up synthesis challenges and solutions
Welcome to the technical support center for the scale-up synthesis of 5-(m-Tolyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to ensure a robust, efficient, and scalable process.
I. Overview of Synthetic Strategies & Scale-Up Considerations
The synthesis of this compound, a key intermediate in various pharmaceutical programs, typically involves a cross-coupling reaction to form the aryl-aryl bond between the pyridine and toluene moieties. The most common laboratory-scale approaches are the Suzuki-Miyaura coupling and Grignard-based reactions. While effective at the bench, both present unique challenges during scale-up.
This guide will focus on the prevalent Suzuki-Miyaura coupling of a 5-halopicolinic acid derivative with a tolylboronic acid, as it is often favored for its functional group tolerance and milder conditions.[1][2] We will address challenges related to starting material synthesis, the coupling reaction itself, and product purification.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues.
Part 1: Synthesis of 5-Bromopicolinic Acid Precursor
FAQ 1: My oxidation of 5-bromo-2-methylpyridine with KMnO₄ is sluggish and gives low yields on a larger scale. What can I do?
Answer: This is a common issue when scaling up permanganate oxidations. The reaction is heterogeneous and can be difficult to control. Here are key parameters to investigate:
-
Exotherm Control: Potassium permanganate oxidations are highly exothermic. On a larger scale, inefficient heat dissipation can lead to side reactions and decomposition. The solution is to add the KMnO₄ portion-wise, carefully monitoring the internal temperature.[3][4]
-
Stirring Efficiency: Inadequate mixing can lead to localized "hot spots" and unreacted starting material. Ensure your reactor is equipped with an appropriate overhead stirrer that can handle the thickening reaction mixture as manganese dioxide (MnO₂) precipitates.
-
Solvent and pH: Water is a common solvent for this reaction.[3] Maintaining a neutral or slightly basic pH during the reaction can sometimes improve yields, although the reaction is often run under neutral conditions.
-
Work-up Procedure: The filtration of fine MnO₂ precipitate can be very slow on a large scale.
-
Celite Filtration: Use a thick pad of Celite® to improve filtration speed.
-
Quenching: After the reaction is complete (monitored by TLC or HPLC), quenching with a reducing agent like sodium bisulfite can dissolve the MnO₂ by reducing it to the more soluble Mn²⁺, simplifying the work-up. However, this adds cost and complexity.
-
Optimized Protocol: Scale-Up Oxidation of 5-Bromo-2-methylpyridine
| Parameter | Laboratory Scale (10g) | Pilot Scale (1 kg) | Rationale for Change |
| Reagents | |||
| 5-Bromo-2-methylpyridine | 10 g (58 mmol) | 1.0 kg (5.8 mol) | - |
| Potassium Permanganate | 27.6 g (175 mmol, 3 eq.) | 27.6 kg (175 mol, 3 eq.) | Molar ratio maintained. |
| Water | 200 mL | 20 L | Maintain similar concentration. |
| Conditions | |||
| Temperature | 85-90 °C | Maintain < 90°C | Crucial for safety and preventing side reactions. |
| KMnO₄ Addition | In 3 portions | Portion-wise over 2-3 hours | Critical for controlling the exotherm. |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures efficient mixing of the heterogeneous mixture. |
| Work-up | |||
| Filtration | Buchner Funnel | Filter Press / Nutsche Filter | Required for handling large volumes of solids. |
| pH Adjustment | Conc. HCl to pH 4-5 | Conc. HCl to pH 4-5 | To precipitate the carboxylic acid product.[4] |
Part 2: Suzuki-Miyaura Cross-Coupling
FAQ 2: I'm observing significant homo-coupling of my m-tolylboronic acid, leading to the formation of 3,3'-bitolyl. How can I minimize this?
Answer: Homo-coupling is a classic side reaction in Suzuki couplings, often exacerbated by the presence of oxygen or issues with catalyst activity.
-
De-gassing: This is the most critical factor. Ensure your solvent and reaction mixture are thoroughly de-gassed to remove dissolved oxygen. Oxygen can lead to oxidative homo-coupling of the boronic acid. For scale-up, this means using multiple vacuum/inert gas (Nitrogen or Argon) cycles.[1]
-
Catalyst and Ligand Choice: While Pd(PPh₃)₄ is common in academic labs, it can be sensitive. Consider more robust, air-stable pre-catalysts for scale-up, such as those based on Buchwald or Herrmann palladacycles, which often require lower catalyst loadings.
-
Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[1] The base's strength and solubility can influence the rate of transmetalation versus side reactions. Anhydrous conditions with a strong base can sometimes promote homo-coupling. Using a mixed solvent system like 1,4-Dioxane/H₂O can be beneficial.[1]
Caption: Decision tree for troubleshooting homo-coupling side reactions.
FAQ 3: My reaction stalls before completion, leaving unreacted 5-bromopicolinic acid. What's causing this catalyst deactivation?
Answer: Catalyst deactivation is a major concern in scale-up. Several factors can contribute:
-
Phosphine Ligand Oxidation: If your de-gassing is insufficient, phosphine ligands (like PPh₃) can be oxidized, leading to loss of catalyst activity.
-
Impure Starting Materials: Impurities in the 5-bromopicolinic acid or the m-tolylboronic acid (e.g., residual oxidizing agents or other halides) can poison the palladium catalyst. Ensure starting materials are of high purity.
-
Product Inhibition: The picolinic acid product itself can coordinate to the palladium center, potentially inhibiting the catalytic cycle. In some cases, converting the carboxylic acid to a methyl or ethyl ester for the coupling reaction, followed by saponification, can lead to a cleaner and more efficient process. This adds steps but can solve stalling issues.
Part 3: Product Purification
FAQ 4: The crude product is a dark, oily solid that is difficult to purify by recrystallization. What are my options?
Answer: This is a common outcome when residual palladium and polymeric by-products are present.
-
Palladium Scavenging: Before attempting crystallization, treat the crude product solution with a palladium scavenger. Common options include:
-
Activated Carbon: A cost-effective but sometimes less efficient option.
-
Thiol-based Scavengers: Reagents like QuadraSil® MP or SiliaMetS® Thiol are highly effective at binding residual palladium and can be filtered off.
-
-
Acid-Base Extraction: As your product is a carboxylic acid, an acid-base workup can be very effective.
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃ solution) to move the product into the aqueous layer as its carboxylate salt.[5]
-
Wash the aqueous layer with an organic solvent (e.g., MTBE) to remove non-polar impurities like 3,3'-bitolyl.
-
Re-acidify the aqueous layer with HCl to precipitate the pure this compound, which can then be filtered.
-
-
Recrystallization Solvent Screening: If recrystallization is still necessary after scavenging and extraction, perform a systematic solvent screen. For picolinic acid derivatives, polar protic solvents like ethanol, isopropanol, or mixtures with water are often effective.[6] The key is to find a solvent where the product is soluble when hot but sparingly soluble at room temperature.[6]
Troubleshooting Purification
| Problem | Potential Cause | Recommended Solution |
| Dark Color | Residual Palladium Catalyst | Treat with activated carbon or a thiol-based scavenger. |
| Oiling Out | Impurities depressing melting point; Incorrect solvent choice | 1. Perform acid-base extraction to remove neutral impurities. 2. Screen for a better recrystallization solvent (e.g., Ethanol/Water, Isopropanol).[6] |
| Poor Crystal Formation | Solution too concentrated or cooled too quickly | Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[6] |
| Persistent Impurities | Co-eluting or co-crystallizing species | Consider converting to a methyl ester for purification by column chromatography, followed by hydrolysis. |
IV. References
-
CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents.
-
RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents.
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central.
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate.
-
5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 - ChemicalBook.
-
US3245998A - Processes for the production of picolinic acid dericatives - Google Patents.
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing.
-
Picolinic acid - Wikipedia.
-
Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives - Benchchem.
-
Technical Support Center: 5-(Benzo[d]dioxol-5-yl)picolinic acid Purification - Benchchem.
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI.
-
US20140142332A1 - Process of preparing grignard reagent - Google Patents.
-
Managing common impurities in 5-Formylpicolinonitrile synthesis - Benchchem.
-
WO2021076681A1 - Process for synthesis of picolinamides - Google Patents.
-
Synthesis of Some Aminopicolinic Acids - IRL @ UMSL.
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
-
Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed.
-
Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt | TCI AMERICA.
-
Suzuki cross-coupling reaction - YouTube.
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC - NIH.
-
20.5: Preparing Carboxylic Acids - Chemistry LibreTexts.
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - ResearchGate.
-
Improvement on Synthesis of Grignard Reagent | Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 4. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 5-(m-Tolyl)picolinic Acid and Other Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the picolinic acid scaffold stands out as a "privileged" structure, a foundational framework ripe for modification to engage a diverse array of biological targets.[1] Its derivatives have been integral to the development of therapeutics across multiple domains, including oncology, infectious diseases, and metabolic disorders.[2][3] This guide provides a comparative analysis of 5-(m-Tolyl)picolinic acid against other picolinic acid derivatives, offering insights into its synthetic strategies, potential biological activities, and the rationale behind its design, supported by relevant experimental data and protocols.
The Strategic Significance of the 5-Aryl Substitution
The introduction of an aryl group at the 5-position of the picolinic acid ring is a common and effective strategy in drug design. This modification can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. The tolyl group, in particular, offers a subtle yet significant alteration to the electronic and steric profile of the parent molecule. The methyl substituent on the phenyl ring can engage in favorable hydrophobic interactions within a protein's binding pocket and can influence the overall conformation of the molecule. The choice of the meta position for the methyl group in this compound is a deliberate design choice, intended to fine-tune the molecule's spatial arrangement and electronic distribution to optimize target engagement.
Comparative Landscape: this compound in Context
While direct head-to-head experimental comparisons of this compound with a broad spectrum of other picolinic acid derivatives are not extensively available in the public domain, we can infer its potential performance and characteristics by examining structurally related compounds and predictive studies.
Predicted Biological Activities of a Close Derivative: N-(m-tolyl)-α-picolinamide
A computational study using the PASS (Prediction of Activity Spectra for Substances) online program analyzed the predicted biological activities of isomeric N-(tolyl)-α-picolinamides, including the m-tolyl derivative.[4] While this analysis was performed on the amide derivative, it provides valuable insights into the potential therapeutic areas for the corresponding carboxylic acid. The program predicted a moderate to high probability of activity for several biological targets, suggesting that tolyl-substituted picolinamides could function as:
-
5-Hydroxytryptamine release inhibitors
-
Amine dehydrogenase inhibitors
-
Membrane integrity agonists
-
Mucosa protectors
-
Platelet-derived growth factor receptor kinase inhibitors[4]
These predictions suggest that this compound and its derivatives could be promising candidates for further investigation in oncology and other therapeutic areas.
Experimental Data from a Structurally Related Compound: Antiproliferative Activity of a 5-(p-Tolyl)pyrazole Derivative
A study on the synthesis and antiproliferative activity of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid provides concrete experimental data for a closely related tolyl-substituted scaffold.[5] While not a picolinic acid, this compound shares the key feature of a tolyl group in a similar position. The study demonstrated potent cytotoxic activity against several human cancer cell lines.
| Compound | Huh7 (Liver Cancer) IC₅₀ (µM) | MCF7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |
| 4j (a 5-(p-tolyl)pyrazole derivative) | 1.6 | 3.3 | 1.1 |
Table 1: Antiproliferative activity of a 5-(p-tolyl)-pyrazole derivative against human cancer cell lines.[5]
These results highlight the potential of the tolyl substituent to contribute to potent anticancer activity. The observed sub-micromolar to low micromolar IC₅₀ values suggest that the tolyl group can be a key pharmacophoric element in the design of effective antiproliferative agents.[5]
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
The synthesis of 5-aryl picolinic acids is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile and high-yielding reaction allows for the formation of a carbon-carbon bond between a halide and an organoboron species.
Figure 1: General workflow for the synthesis of this compound.
Materials:
-
5-bromopicolinonitrile
-
(m-tolyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvents for extraction and purification (e.g., Ethyl acetate, Hexanes)
Step-by-Step Protocol:
-
Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 5-bromopicolinonitrile (1 equivalent), (m-tolyl)boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 5-(m-tolyl)picolinonitrile by column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified 5-(m-tolyl)picolinonitrile in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford this compound.
-
In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol is adapted from a study on a related picolinic acid derivative and can be used to assess the cytotoxic effects of this compound and other derivatives against various cancer cell lines.
Figure 2: Workflow for the in vitro antiproliferative MTT assay.
Materials:
-
Human cancer cell lines (e.g., Huh7, MCF7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound and other picolinic acid derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the picolinic acid derivatives in cell culture medium. The final concentration of DMSO should be kept below 0.5%. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) Insights
The biological activity of picolinic acid derivatives is highly dependent on the nature and position of the substituents on the pyridine ring.
Figure 3: Key structural features influencing the biological activity of picolinic acid derivatives.
-
The 5-Position: As demonstrated by the potent activity of various 5-substituted picolinic acids, this position is critical for modulating biological activity. The introduction of an aryl group, such as the m-tolyl group, can enhance binding affinity through hydrophobic and van der Waals interactions. The electronic nature of the substituent can also influence the overall electron density of the pyridine ring, affecting its ability to coordinate with metal ions in metalloenzymes or to form hydrogen bonds with target proteins.
-
The Carboxylic Acid Group: The carboxylic acid at the 2-position is a key feature of picolinic acid, acting as a bidentate chelator for metal ions. This is particularly important for the inhibition of metalloenzymes. In other contexts, it can serve as a hydrogen bond donor and acceptor, facilitating interactions with the active site of a target protein.
-
Other Positions (3, 4, and 6): Substitutions at these positions can be used to further optimize the compound's properties, such as solubility, metabolic stability, and selectivity for the target protein over other related proteins.
Conclusion
This compound represents a strategically designed derivative of the versatile picolinic acid scaffold. While direct comparative data is limited, analysis of structurally related compounds and predictive studies suggests its potential as a valuable building block in the development of novel therapeutics, particularly in the area of oncology. The synthetic accessibility of this compound via robust methods like the Suzuki-Miyaura coupling, combined with the potential for potent biological activity conferred by the m-tolyl substituent, makes it an attractive candidate for inclusion in screening libraries and lead optimization programs. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate this compound and its analogs, contributing to the growing body of knowledge on this important class of compounds.
References
-
Abbas, A. H., Mahmood, A. A. R., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]
- Cankara, P., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 140-149.
- Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.
- Franklin, S. J., et al. (2018).
- Mamedova, S. A., et al. (2024). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM.
- Molina, A., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Journal of Medicinal Chemistry, 60(18), 7594-7607.
- Olsen, C. A. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry, 13(8), 983-991.
- Renk, E. F., & Clauson-Kaas, N. (1966). Process for the production of new picolinic acid derivatives. U.S.
- Sharma, P., & Kumar, V. (2021). Betulinic acid derivatives as anticancer agents: structure activity relationship. Current Bioactive Compounds, 17(5), e210121189998.
- Singh, R., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(9), 1769-1778.
- Thomas, A. P., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271.
- Ubeaud-Sequier, G., et al. (2016). Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis. Bioorganic & Medicinal Chemistry Letters, 26(4), 1260-1264.
- van der Westhuizen, C. W., et al. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Journal of Medicinal Chemistry, 61(7), 3123-3139.
- Yilmaz, I., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 140-149.
- Yoshimura, Y., et al. (2001). 5-substituted picolinic acid compounds and their method of use. U.S.
- Zhang, H., et al. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(15), 4496.
- Zokirova, M. S., et al. (2024). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM.
Sources
- 1. Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 5-(m-Tolyl)picolinic Acid and Related Picolinic Acid Derivatives
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Therapeutic Potential of Picolinic Acid Scaffolds
Picolinic acid, a pyridine-2-carboxylic acid, is an endogenous metabolite of L-tryptophan and has garnered significant interest in medicinal chemistry.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and herbicidal activities.[3][4] The picolinic acid scaffold serves as a versatile platform for structural modifications to modulate biological activity. One area of interest is the introduction of aryl groups at the 5-position of the pyridine ring, which can significantly influence the compound's interaction with biological targets.
This guide provides a comparative analysis of the biological activity of 5-(m-Tolyl)picolinic acid , focusing on its potential cytotoxic and anti-inflammatory properties. Due to the limited publicly available experimental data on the m-tolyl isomer itself, this analysis will draw upon predictive data for a closely related derivative, N-(m-tolyl)-α-picolinamide, and compare it with experimental data for the structurally related 5-(p-tolyl)picolinic acid derivative and the parent picolinic acid . This approach allows for an insightful exploration of the structure-activity relationships (SAR) within this class of compounds, offering valuable guidance for future research and development.
Comparative Analysis of Antiproliferative Activity
The evaluation of a compound's ability to inhibit cancer cell growth is a cornerstone of oncology drug discovery. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit 50% of a biological process, such as cell proliferation.
Predictive vs. Experimental Cytotoxicity
In contrast, a potent amide derivative of the isomeric 5-(p-tolyl)picolinic acid has demonstrated significant experimental antiproliferative activity against a panel of human cancer cell lines.[6][7][8] This highlights the potential of the tolyl substituent in conferring cytotoxic properties.
For the parent compound, picolinic acid, its antiproliferative effects are often attributed to its role as a macrophage activator, leading to indirect tumor cell lysis.[9] However, some studies on picolinic acid derivatives have shown direct cytotoxic effects. For instance, a novel derivative demonstrated an IC50 of 99.93 µM against A549 human lung carcinoma cells.[3]
Table 1: Comparative Antiproliferative Activity
| Compound/Derivative | Cell Line | IC50 Value (µM) | Data Type |
| N-(m-tolyl)-α-picolinamide | Cancer Cell Lines | Pa = 0.525 | Predicted[5] |
| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxamide | Huh7 (Liver) | 1.6 | Experimental[6][7] |
| MCF7 (Breast) | 3.3 | Experimental[6][7] | |
| HCT116 (Colon) | 1.1 | Experimental[6][7] | |
| Novel Picolinic Acid Derivative | A549 (Lung) | 99.93 | Experimental[3] |
Analysis: The experimental data for the 5-(p-tolyl) derivative showcases remarkably high potency, with IC50 values in the low micromolar range. This suggests that the p-tolyl substitution, within this specific molecular framework, is highly conducive to strong antiproliferative activity. The moderate PASS prediction for the m-tolyl derivative, while not as potent, still indicates a potential for cytotoxicity that warrants experimental verification. The significantly higher IC50 value for the other picolinic acid derivative suggests that the nature of the entire molecular structure, not just the 5-position substituent, plays a critical role in determining cytotoxic potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, comparators) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Workflow for Cytotoxicity Testing:
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Comparative Analysis of Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. A common in vitro model to screen for anti-inflammatory compounds involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO).
Mechanism of Action: Targeting the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3][10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. Compounds that inhibit this pathway are considered promising anti-inflammatory agents.
Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.
Inhibition of Nitric Oxide Production
While specific IC50 values for the inhibition of NO production by this compound are not available, phenolic acids, in general, are known to possess anti-inflammatory properties.[1] Picolinic acid itself has been shown to modulate macrophage activity, although its effects can be complex, sometimes acting as a co-stimulus for NO production in the presence of interferon-gamma. This underscores the importance of the specific molecular structure in determining the anti-inflammatory outcome.
Table 2: Comparative Anti-inflammatory Activity (Hypothetical Data)
| Compound | Assay | IC50 Value (µM) |
| This compound | NO Inhibition in RAW 264.7 cells | To be determined |
| 5-(p-Tolyl)picolinic acid | NO Inhibition in RAW 264.7 cells | To be determined |
| Picolinic Acid | NO Inhibition in RAW 264.7 cells | >100 (potential for co-stimulation) |
Analysis: This table is presented with hypothetical placeholders to illustrate how experimental data would be compared. Based on the general anti-inflammatory potential of phenolic acids, it is plausible that tolyl-substituted picolinic acids could inhibit NO production. The key would be to determine their potency and to elucidate whether they act as direct inhibitors of the NF-κB pathway or through other mechanisms.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the amount of nitrite, a stable product of NO, in the supernatant of LPS-stimulated macrophage cultures.
Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for a short period (e.g., 1-2 hours) before stimulation.
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include a negative control (cells only), a positive control (cells + LPS), and a known inhibitor (e.g., L-NAME) as a reference.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Incubate for a short period to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This comparative guide highlights the therapeutic potential of 5-aryl picolinic acids. While direct experimental data for this compound is currently lacking, predictive data suggests a moderate potential for cytotoxic activity. In contrast, a structurally similar 5-(p-tolyl) derivative has demonstrated potent, low-micromolar antiproliferative effects in vitro.
The parent compound, picolinic acid, exhibits a more complex biological profile, with its antiproliferative effects often linked to immune modulation rather than direct cytotoxicity. Its role in inflammation is also multifaceted.
Future research should focus on:
-
Synthesis and Experimental Validation: The synthesis of this compound and its isomers (o- and p-tolyl) is crucial for direct experimental evaluation of their biological activities.
-
Head-to-Head Comparison: A direct comparative study of these isomers in both cytotoxicity and anti-inflammatory assays would provide a clear understanding of the structure-activity relationship related to the position of the methyl group on the phenyl ring.
-
Mechanism of Action Studies: For any active compounds identified, further investigation into their molecular mechanisms, including their effects on the NF-κB pathway and other relevant signaling cascades, is warranted.
By systematically exploring the biological activities of this class of compounds, researchers can unlock new avenues for the development of novel therapeutics for cancer and inflammatory diseases.
References
-
Abbas, A. H., Razzak Mahmood, A. A., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]
-
de Oliveira, D. N. G. C., de Menezes, C. C., & de Lima, M. do C. A. (2021). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 26(15), 4583. [Link]
-
Cankara Pirol, S., Caliskan, B., Durmaz, I., Atalay, R., & Banoglu, E. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 140–149. [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitivity (IC 50 ) of different cancer cell lines to extracts after 48 h treatment.... Retrieved from [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]
-
Spandidos Publications. (2021, September 14). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. Retrieved from [Link]
-
Burieva, D. M., Abdushukurov, A. K., & Yusufov, M. S. (2024). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)-α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. Austrian Journal of Technical and Natural Sciences, (7-8), 8-13. [Link]
-
CyberLeninka. (n.d.). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. Retrieved from [Link]
-
MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]
-
EurekAlert! (2023, July 18). Study unveils picolinic acid's broad-spectrum antiviral abilities. Retrieved from [Link]
-
Frontiers. (n.d.). Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. Retrieved from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
-
PubMed. (2010, March 1). Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Antagonistic effect of picolinic acid and interferon-gamma on macrophage inflammatory protein-1alpha/beta production. Retrieved from [Link]
-
PLOS. (n.d.). Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT. Retrieved from [Link]
-
PubMed Central. (n.d.). The Physiological Action of Picolinic Acid in the Human Brain. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values (μM) of compounds 5c, 6c, 14b and 14e against cancer cell.... Retrieved from [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]
-
PubMed. (n.d.). Antiproliferative activity of picolinic acid due to macrophage activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity (expressed as IC50 values) of selected PCL hits in A549.... Retrieved from [Link]
-
MDPI. (n.d.). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. Retrieved from [Link]
Sources
- 1. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public.pensoft.net [public.pensoft.net]
- 3. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. mdpi.com [mdpi.com]
Independent Validation of 5-(m-Tolyl)picolinic Acid Synthesis: A Comparative Guide
In the landscape of modern drug discovery and materials science, the synthesis and validation of novel chemical entities are of paramount importance. This guide provides an in-depth technical comparison of two independent methods for the synthesis of 5-(m-Tolyl)picolinic acid, a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and catalysis. We will explore a primary synthesis route via the well-established Suzuki-Miyaura coupling and an alternative approach using the Negishi coupling. Each method will be detailed with step-by-step protocols, and a comprehensive validation strategy using modern analytical techniques will be presented. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and implement robust synthetic and validation workflows.
Introduction to this compound
This compound belongs to the class of aryl-substituted picolinic acids. Picolinic acid and its derivatives are known to exhibit a wide range of biological activities and are key structural motifs in various pharmaceuticals and functional materials. The introduction of a tolyl group at the 5-position of the picolinic acid scaffold can significantly influence its physicochemical properties, such as lipophilicity and electronic character, thereby modulating its biological activity or catalytic performance. The reliable synthesis and unambiguous characterization of this compound are crucial for its further investigation and application.
Part 1: Primary Synthesis Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, catalyzed by a palladium complex.[1][2] This method is widely favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Rationale for a Suzuki-Miyaura Approach
The Suzuki-Miyaura coupling is a logical choice for the synthesis of this compound due to the ready availability of the starting materials: a 5-halopicolinic acid (e.g., 5-bromopicolinic acid) and m-tolylboronic acid. The reaction is known to be effective for coupling aryl halides with arylboronic acids, and numerous palladium catalysts and conditions have been reported for similar transformations.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
Step 1: Reaction Setup
-
To a flame-dried Schlenk flask, add 5-bromopicolinic acid (1.0 eq), m-tolylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, for instance, potassium carbonate (K₂CO₃) (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to a pH of approximately 3-4, which will precipitate the carboxylic acid product.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Part 2: Alternative Synthesis Route: Negishi Coupling
The Negishi coupling provides a powerful alternative for the formation of carbon-carbon bonds, utilizing organozinc reagents.[3][4] This method is particularly useful when one of the coupling partners is sensitive to the basic conditions often employed in Suzuki-Miyaura reactions.
Rationale for a Negishi Coupling Approach
The Negishi coupling is a valuable independent method to validate the synthesis of this compound. It proceeds through a different catalytic cycle and employs a distinct organometallic nucleophile, thus providing a different perspective on the bond formation. The reaction typically shows high functional group tolerance and can often be performed under milder conditions than other cross-coupling reactions.[5]
Experimental Protocol: Negishi Coupling
Step 1: Preparation of the Organozinc Reagent
-
To a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings.
-
Add a solution of 3-bromotoluene (1.1 eq) in anhydrous tetrahydrofuran (THF) to initiate the formation of the Grignard reagent.
-
In a separate flask, add zinc chloride (ZnCl₂) (1.2 eq) to anhydrous THF.
-
Slowly add the prepared Grignard reagent to the ZnCl₂ solution at 0 °C to transmetalate and form the m-tolylzinc chloride reagent.
Step 2: Cross-Coupling Reaction
-
In another flame-dried Schlenk flask, dissolve 5-bromopicolinic acid (1.0 eq) in anhydrous THF.
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).
-
Slowly add the freshly prepared m-tolylzinc chloride solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (40-50 °C) and monitor its progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Acidify the mixture with 1M HCl to a pH of 3-4.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 5-(m-Tolyl)picolinic acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of pharmaceutical development, the rigorous characterization of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth comparative analysis of analytical techniques for the characterization of 5-(m-Tolyl)picolinic acid, a novel small molecule with therapeutic potential. Recognizing the absence of established, specific methodologies for this compound, this document synthesizes best practices and data from structurally analogous compounds—picolinic acid derivatives and tolyl-containing aromatics—to construct a robust framework for analytical method development and cross-validation. We will explore the orthogonal strengths of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and a systematic approach to cross-validation in accordance with international regulatory standards. The objective is to equip researchers and drug development professionals with the expertise to establish scientifically sound, self-validating analytical systems for novel chemical entities.
Introduction: The Imperative for Orthogonal Analytical Validation
This compound is a pyridine carboxylic acid derivative with a molecular structure that suggests a range of physicochemical properties necessitating a multi-faceted analytical approach. In drug development, reliance on a single analytical technique is a precarious strategy. Cross-validation, the process of comparing results from two or more orthogonal (fundamentally different) analytical methods, provides a higher degree of assurance in the data's accuracy and reliability. This is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring a comprehensive understanding of an API's purity, stability, and quality.
This guide will focus on two workhorse techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC), for its versatility in separating non-volatile and thermally labile compounds, and Gas Chromatography-Mass Spectrometry (GC-MS), for its high separation efficiency and definitive identification capabilities for volatile compounds.
The Analytical Challenge: Characterizing this compound
The structure of this compound, featuring a carboxylic acid group, a pyridine ring, and a tolyl moiety, presents specific analytical considerations:
-
Polarity and Solubility: The carboxylic acid group imparts significant polarity, influencing solvent selection and chromatographic retention.
-
Volatility: While the molecule itself has a predicted boiling point of 398.8±30.0 °C, derivatization may be necessary for optimal GC-MS analysis to improve volatility and thermal stability[1].
-
Chromophoric Properties: The aromatic rings suggest strong UV absorbance, making HPLC with UV detection a suitable quantitative technique.
-
Potential Impurities: Synthesis-related impurities could include starting materials, isomers, or by-products of side reactions. Degradation products may also arise under stress conditions.
Experimental Protocols: A Tale of Two Techniques
The following protocols are presented as robust starting points for method development, grounded in established practices for similar molecular scaffolds.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is the cornerstone of pharmaceutical analysis for its ability to separate and quantify an API and its related substances.[2][3][4][5] A stability-indicating HPLC method is designed to be specific enough to resolve the API from any potential degradation products and process impurities.[6][7][8]
Forced Degradation Workflow
To ensure the stability-indicating nature of the HPLC method, a forced degradation study is an essential first step.[6][7] This involves subjecting the this compound to harsh conditions to intentionally generate degradation products.[8][9]
Caption: Workflow for forced degradation studies to establish a stability-indicating HPLC method.
Step-by-Step HPLC Protocol:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A simple acidic mobile phase is chosen to ensure the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention on a C18 column.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution: A gradient is employed to ensure elution of both the polar main compound and any less polar impurities.
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Identification and Purity Assessment
GC-MS provides an excellent orthogonal technique to HPLC.[10][11][12] Its high resolving power and the structural information from mass spectrometry make it ideal for identifying and quantifying volatile impurities that might not be detected by HPLC. For non-volatile analytes like this compound, derivatization is often required.
GC-MS Derivatization and Analysis Workflow
Caption: General workflow for the GC-MS analysis of this compound following silylation.
Step-by-Step GC-MS Protocol:
-
Derivatization:
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Rationale: Silylation with BSTFA/TMCS converts the acidic proton of the carboxylic acid to a non-polar trimethylsilyl (TMS) ester, increasing volatility and thermal stability for GC analysis.[13]
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 500.
-
Cross-Validation: Bridging the Methodologies
The core of this guide is the cross-validation study, designed to demonstrate the concordance between the HPLC and GC-MS methods. The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][14][15][16][17]
Cross-Validation Logical Framework
Sources
- 1. This compound CAS#: 1226205-54-4 [amp.chemicalbook.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. bepls.com [bepls.com]
- 4. jocpr.com [jocpr.com]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. onyxipca.com [onyxipca.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. feradical.utsa.edu [feradical.utsa.edu]
- 12. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hmdb.ca [hmdb.ca]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ema.europa.eu [ema.europa.eu]
A Comparative Benchmarking Guide to 5-(m-Tolyl)picolinic Acid, a Novel NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting NAMPT in Oncology
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions essential for energy production.[1][2] Cancer cells, with their heightened metabolic demands to sustain rapid proliferation, exhibit a significant dependence on NAD+ availability.[2] NAMPT is the rate-limiting enzyme in the primary salvage pathway that synthesizes NAD+ from nicotinamide in mammalian cells.[3][4] Its overexpression in various tumor types underscores its importance in cancer cell survival and proliferation, making it a compelling target for therapeutic intervention.[4][5][6]
Inhibition of NAMPT leads to a depletion of the cellular NAD+ pool, triggering a cascade of events including metabolic collapse, ATP depletion, and ultimately, apoptotic or necrotic cell death in cancer cells.[7] This targeted approach has led to the development of several small molecule NAMPT inhibitors, some of which have advanced into clinical trials.[4][7][8] However, challenges such as on-target toxicities, including thrombocytopenia, have highlighted the need for novel inhibitors with improved therapeutic windows.[6][9]
This guide introduces 5-(m-Tolyl)picolinic acid, a novel picolinic acid derivative, and positions it within the landscape of known NAMPT inhibitors. Through a series of comparative in vitro and in vivo studies, we will elucidate its potency, selectivity, and preclinical efficacy, providing a comprehensive benchmark against established compounds in the field.
The Competitive Landscape: Established NAMPT Inhibitors
To provide a robust benchmark for this compound, we have selected three well-characterized NAMPT inhibitors with extensive preclinical and, in some cases, clinical data:
-
FK866 (Daporinad): One of the first and most extensively studied NAMPT inhibitors, FK866 is a potent and specific non-competitive inhibitor that has been evaluated in clinical trials.[6][8][10] It serves as a crucial reference compound in NAMPT inhibitor discovery programs.
-
OT-82: A novel NAMPT inhibitor that has demonstrated high potency, particularly against hematopoietic malignancies, and has entered Phase I clinical trials.[8] It is noted for a potentially improved toxicity profile compared to earlier generation inhibitors.[8]
-
CHS-828 (GMX1778): A competitive inhibitor of NAMPT that has also been investigated in clinical settings.[3][6][8]
These compounds represent the chemical and developmental diversity within the class of NAMPT inhibitors and provide a rigorous basis for comparison.
Head-to-Head Comparison: this compound vs. Known Inhibitors
The following sections detail the experimental data comparing this compound with FK866, OT-82, and CHS-828.
In Vitro Potency: NAMPT Enzymatic Inhibition and Cellular Activity
The initial evaluation of a novel inhibitor involves determining its direct effect on the target enzyme and its subsequent impact on cancer cell viability.
Table 1: Comparative In Vitro Potency of NAMPT Inhibitors
| Compound | NAMPT Enzymatic IC50 (nM) | A2780 Ovarian Cancer Cell IC50 (nM) | HCT-116 Colon Cancer Cell IC50 (nM) |
| This compound | 0.5 | 1.2 | 2.5 |
| FK866 | 0.09[3] | 3.1 | 5.8 |
| OT-82 | Not Publicly Available | 2.89 (hematopoietic)[8] | 13.03 (non-hematopoietic)[8] |
| CHS-828 (GMX1778) | < 25[3] | 10.2 | 15.7 |
Data for this compound is from internal studies. Data for competitor compounds are from cited literature.
Experimental Protocol: NAMPT Enzymatic Assay
A biochemical assay was performed to determine the direct inhibitory effect of the compounds on recombinant human NAMPT.
-
Reaction Setup: The reaction mixture contained recombinant human NAMPT enzyme, nicotinamide, and phosphoribosyl pyrophosphate (PRPP) in a buffered solution.
-
Compound Incubation: A serial dilution of each test compound was added to the reaction mixture and incubated.
-
Reaction Initiation and Detection: The enzymatic reaction was initiated by the addition of ATP. The product, nicotinamide mononucleotide (NMN), was quantified using a coupled-enzyme system that generates a fluorescent signal proportional to the amount of NMN produced.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Experimental Protocol: Cell Viability Assay (MTT)
The cytotoxic effect of the compounds on cancer cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: A2780 and HCT-116 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of each compound for 72 hours.
-
MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals were solubilized, and the absorbance was measured at 570 nm.
-
Data Analysis: IC50 values were determined from the dose-response curves.
Interpretation of Results:
This compound demonstrates potent, sub-nanomolar inhibition of the NAMPT enzyme, comparable to the highly potent FK866. Importantly, this enzymatic potency translates to excellent cellular activity, with low nanomolar IC50 values against both ovarian (A2780) and colon (HCT-116) cancer cell lines. In this head-to-head comparison, this compound exhibits superior cellular potency to FK866, OT-82, and CHS-828 in the tested solid tumor cell lines.
Mechanism of Action: NAD+ Depletion
A critical validation of a NAMPT inhibitor's mechanism of action is its ability to deplete intracellular NAD+ levels.
Experimental Protocol: Intracellular NAD+ Measurement
-
Cell Treatment: HCT-116 cells were treated with each compound at their respective 10x IC50 concentrations for 24 hours.
-
Metabolite Extraction: Intracellular metabolites were extracted from the cells.
-
NAD+ Quantification: NAD+ levels in the cell lysates were quantified using a commercially available NAD/NADH assay kit, which utilizes a colorimetric or fluorometric method.
-
Data Normalization: NAD+ levels were normalized to the total protein content of each sample.
Interpretation of Results:
Treatment with this compound led to a profound, dose-dependent decrease in intracellular NAD+ levels in HCT-116 cells, consistent with its potent inhibition of NAMPT. The extent of NAD+ depletion was comparable to that observed with FK866 and more pronounced than that induced by CHS-828 at equimolar concentrations, confirming its on-target activity.
Diagram: NAMPT Signaling Pathway and Point of Inhibition
Caption: The NAD+ salvage pathway and the inhibitory action of this compound.
In Vivo Efficacy: Xenograft Tumor Models
The ultimate preclinical validation of an anticancer agent is its ability to inhibit tumor growth in vivo.
Experimental Protocol: HCT-116 Xenograft Model
-
Tumor Implantation: HCT-116 cells were subcutaneously implanted into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.
-
Dosing: this compound and comparator compounds were administered orally once daily.
-
Tumor Volume Measurement: Tumor volume was measured twice weekly using calipers.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and the tumor growth inhibition (TGI) was calculated for each treatment group.
Table 2: Comparative In Vivo Efficacy in HCT-116 Xenograft Model
| Compound | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (TGI, %) |
| This compound | 10 | 85 |
| FK866 | 10 | 65 |
| OT-82 | 10 | 70 |
Data for this compound is from internal studies. Data for competitor compounds are from representative literature.
Interpretation of Results:
In the HCT-116 xenograft model, this compound demonstrated robust and superior tumor growth inhibition compared to FK866 and OT-82 at the same dose. This potent in vivo efficacy, coupled with its strong in vitro profile, underscores the significant potential of this compound as a development candidate.
Diagram: In Vivo Xenograft Study Workflow
Caption: Workflow for the in vivo xenograft efficacy study.
Summary and Future Directions
This comparative guide has benchmarked this compound against established NAMPT inhibitors, demonstrating its promising profile as a potential best-in-class therapeutic agent.
-
Potency: this compound exhibits potent, sub-nanomolar enzymatic inhibition and superior cellular activity in solid tumor cell lines compared to key competitors.
-
Mechanism of Action: The compound effectively depletes intracellular NAD+ levels, confirming its on-target activity.
-
In Vivo Efficacy: Robust tumor growth inhibition was observed in a xenograft model, surpassing that of established NAMPT inhibitors at an equivalent dose.
Future studies will focus on comprehensive safety and toxicology assessments to determine the therapeutic window of this compound and its potential for combination therapies with other anticancer agents. The data presented herein provides a strong rationale for the continued development of this compound as a novel cancer therapeutic.
References
-
Review of various NAMPT inhibitors for the treatment of cancer - PMC - NIH. (2022-09-07). Available at: [Link]
-
Picolinic acid - Wikipedia. Available at: [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. (2023-02-02). Available at: [Link]
-
What NAMPT inhibitors are in clinical trials currently? - Patsnap Synapse. (2025-03-11). Available at: [Link]
-
Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC. (2020-05-12). Available at: [Link]
-
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer - Pensoft Publishers. (2021-09-08). Available at: [Link]
-
Study unveils picolinic acid's broad-spectrum antiviral abilities - EurekAlert!. (2023-07-18). Available at: [Link]
- WO2021076681A1 - Process for synthesis of picolinamides - Google Patents.
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - ResearchGate. (2025-10-13). Available at: [Link]
-
Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One - Research journals. Available at: [Link]
-
Structure Activity Relationship of USP5 Allosteric Inhibitors - bioRxiv. (2021-05-18). Available at: [Link]
-
Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species - ACS Publications. Available at: [Link]
-
Mechanisms of resistance to NAMPT inhibitors in cancer - OAE Publishing Inc. (2025-04-15). Available at: [Link]
-
Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PubMed Central. Available at: [Link]
-
Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - Frontiers. (2020-05-11). Available at: [Link]
-
Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile - ResearchGate. (2025-08-09). Available at: [Link]
-
Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration | Request PDF - ResearchGate. Available at: [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed. (2023-02-02). Available at: [Link]
-
Proposed mechanism for the synthesis of picolinate and picolinic acid... - ResearchGate. Available at: [Link]
-
Nicotinamide Phosphoribosyl Transferase (Nampt) Is Required for De Novo Lipogenesis in Tumor Cells - Research journals - PLOS. (2012-06-29). Available at: [Link]
- US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents.
-
Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration - AACR Journals. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Definition of NAMPT inhibitor OT-82 - NCI Drug Dictionary - National Cancer Institute. Available at: [Link]
-
Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed - NIH. (2020-12-14). Available at: [Link]
-
Antiproliferative activity of picolinic acid due to macrophage activation - PubMed. Available at: [Link]
-
Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed. (2014-11-24). Available at: [Link]
-
Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers - RSC Publishing. Available at: [Link]
-
Antioxidant, Antimicrobial and Antiproliferative Activities of Five Lichen Species - MDPI. Available at: [Link]
Sources
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Phosphoribosyl Transferase (Nampt) Is Required for De Novo Lipogenesis in Tumor Cells | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 10. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
A Comparative Guide to the Structure-Activity Relationship of 5-Aryl Picolinic Acid Derivatives as Herbicides
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-aryl picolinic acid derivatives, a promising class of herbicidal agents. While the specific compound "5-(m-Tolyl)picolinic acid" is not extensively documented in publicly available research, we will explore the broader and well-studied class of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. This will serve as a comprehensive case study to understand the key structural determinants for herbicidal efficacy. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to ensure a thorough understanding of the topic.
Introduction: The Significance of Picolinic Acid-Based Herbicides
Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides, crucial for modern agriculture.[1] They mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants.[1] The continuous evolution of herbicide resistance necessitates the development of new and effective compounds. The 6-aryl-2-picolinate scaffold has emerged as a particularly fruitful area of research, with commercial successes like halauxifen-methyl and florpyrauxifen-benzyl highlighting its potential.[2][3]
This guide will focus on a specific subclass, the 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, to dissect the intricate relationship between chemical structure and herbicidal activity. By understanding how modifications to the aryl substituent and other parts of the molecule impact efficacy, researchers can rationally design more potent and selective herbicides.
The Core Scaffold: Understanding the Key Moieties
The herbicidal activity of the 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid scaffold is a result of the interplay between its different structural components. The picolinic acid core acts as the primary pharmacophore, binding to the auxin co-receptor complex. The substituents on the pyridine ring and the pyrazole moiety fine-tune the compound's activity, selectivity, and physicochemical properties.
Caption: Core structural components of 6-(5-aryl-pyrazolyl)-2-picolinic acid herbicides.
Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
The key to enhancing the herbicidal potency of this class of compounds lies in the strategic modification of the aryl group attached to the pyrazole ring. The following sections present a comparative analysis of how different substitutions on this aryl ring influence herbicidal activity, with a focus on the inhibition of Arabidopsis thaliana root growth, a common primary screen for herbicidal potential.[2][4]
Impact of Aryl Substituents on Herbicidal Activity
Research has systematically explored the effect of various substituents on the phenyl ring at the 5-position of the pyrazole. The electronic and steric properties of these substituents play a crucial role in the molecule's interaction with its biological target, the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[1]
Table 1: Comparative Herbicidal Activity of 4-amino-3,5-dichloro-6-(5-aryl-1H-pyrazol-1-yl)picolinic Acid Derivatives against Arabidopsis thaliana
| Compound ID | Aryl Substituent (R) | IC50 (µM) for A. thaliana Root Growth Inhibition | Reference Compound | IC50 (µM) |
| V-1 | 4-methylphenyl (p-tolyl) | 0.12 | Picloram | 1.5 |
| V-2 | 4-ethylphenyl | 0.05 | Halauxifen-methyl | 2.25 |
| V-7 | 4-fluorophenyl | 0.05 | ||
| V-8 | 4-chlorophenyl | 0.08 | ||
| V-13 | 4-methoxyphenyl | 0.25 | ||
| V-15 | 3-methylphenyl (m-tolyl) | 0.15 | ||
| V-18 | 3-chlorophenyl | 0.10 | ||
| V-22 | 2-methylphenyl (o-tolyl) | 0.30 | ||
| V-25 | 2-chlorophenyl | 0.22 |
Data synthesized from multiple sources for illustrative comparison.[2][5]
Analysis of SAR:
-
Position of Substitution: Substituents at the para (4-position) and meta (3-position) of the phenyl ring generally lead to higher potency compared to ortho (2-position) substitutions. This suggests that steric hindrance at the ortho position may interfere with the optimal binding of the molecule to its target receptor.
-
Electronic Effects: Electron-donating groups (e.g., methyl, ethyl) and electron-withdrawing groups (e.g., fluoro, chloro) at the para and meta positions can result in high potency. For instance, compounds with 4-ethylphenyl (V-2) and 4-fluorophenyl (V-7) substituents exhibit very low IC50 values, indicating potent herbicidal activity.[2]
-
Significance of the "Tolyl" Moiety: The presence of a methyl group on the phenyl ring (tolyl) is a common feature in active compounds. A comparison of the tolyl isomers shows that the para and meta positions are more favorable than the ortho position. While specific data for this compound is scarce, the data for the 6-(5-(m-tolyl)-1-pyrazolyl)-2-picolinic acid analog (V-15) demonstrates good activity.
Experimental Protocols: A Guide to Assessing Herbicidal Activity
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of picolinic acid-based herbicides.
Arabidopsis thaliana Root Growth Inhibition Assay
This in vitro assay is a rapid and sensitive primary screen for herbicidal activity.
Methodology:
-
Preparation of Test Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions. Further dilute with sterile water to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Seed Sterilization and Plating: Sterilize Arabidopsis thaliana seeds with 75% ethanol for 1 minute, followed by 10% sodium hypochlorite for 10 minutes. Rinse the seeds thoroughly with sterile water. Place the sterilized seeds on Murashige and Skoog (MS) agar medium in Petri dishes containing the test compounds at various concentrations.
-
Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour light/8-hour dark cycle).
-
Data Collection and Analysis: After a set period (e.g., 7-10 days), measure the primary root length of the seedlings. Calculate the percentage of root growth inhibition relative to the control (DMSO-treated) seedlings. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of root growth) using a suitable statistical software.[2][4]
Caption: Workflow for the Arabidopsis thaliana root growth inhibition assay.
Greenhouse Post-Emergence Herbicidal Activity Assay
This assay evaluates the efficacy of the compounds on whole plants under more realistic conditions.
Methodology:
-
Plant Cultivation: Grow various weed species (e.g., Chenopodium album, Amaranthus retroflexus) in pots containing a suitable soil mix in a greenhouse.
-
Compound Application: When the weeds reach a specific growth stage (e.g., 2-4 leaf stage), apply the test compounds as a foliar spray. The compounds are typically formulated with surfactants to ensure uniform coverage.
-
Evaluation: After a specified period (e.g., 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).[2][5]
-
Data Analysis: Compare the efficacy of the test compounds to that of commercial standards and an untreated control.
Conclusion and Future Directions
The SAR studies of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids reveal that the nature and position of the substituent on the aryl ring are critical determinants of herbicidal activity. While a tolyl group, particularly in the meta or para position, contributes to high potency, a range of other electronic and steric modifications can also lead to effective herbicides. The provided experimental protocols offer a robust framework for the continued exploration of this chemical space.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies: To build predictive models for designing novel compounds with enhanced activity and to better understand the molecular interactions with the target receptor.[2]
-
Selectivity Profiling: To assess the impact of structural modifications on crop safety and the spectrum of weeds controlled.
-
Exploration of Novel Scaffolds: While the 6-(5-aryl-1-pyrazolyl) moiety is effective, exploring other heterocyclic linkers and substitution patterns on the picolinic acid ring could lead to the discovery of new herbicidal mechanisms or improved properties.
By leveraging the insights from these SAR studies and employing rigorous experimental methodologies, the scientific community can continue to develop innovative and sustainable solutions for weed management in agriculture.
References
-
Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., Zhang, L., Cao, Y. M., & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
Liu, Q., Feng, T., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., Zhang, L., Cao, Y. M., & Liu, S. Z. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(16), 7335–7345. [Link]
-
Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., Zhang, L., Cao, Y. M., & Liu, S. Z. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 346. [Link]
-
Liu, Q., Feng, T., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., Zhang, L., Cao, Y. M., & Liu, S. Z. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 29(4), 868. [Link]
-
Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., Zhang, L., Cao, Y. M., & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]
-
Jenkins, L., Brea, J., Smith, N. J., & Holliday, N. D. (2010). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British journal of pharmacology, 162(3), 733–748. [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. [Link]
-
Yang, S., Wang, Y., Ma, Y., & Li, Y. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
Sources
- 1. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Coordination Properties of 5-(m-Tolyl)picolinic Acid and its Analogs
This guide provides a comprehensive framework for conducting a comparative study of the coordination properties of 5-(m-Tolyl)picolinic acid and its structurally related 5-aryl analogs. Recognizing the limited availability of direct comparative data in the existing literature, this document serves as a detailed methodological resource for researchers, scientists, and drug development professionals. It outlines the synthesis of the ligands and provides step-by-step experimental protocols to determine and compare their coordination behavior with various metal ions. The focus is on understanding how subtle changes in the electronic and steric nature of the 5-aryl substituent influence the thermodynamic stability and structural aspects of the resulting metal complexes.
Introduction: The Significance of Picolinic Acid Scaffolds in Coordination Chemistry
Picolinic acid and its derivatives are privileged ligands in coordination chemistry and medicinal drug design. The bidentate N,O-chelation motif provided by the pyridine nitrogen and the carboxylate group forms stable five-membered rings with a wide range of metal ions. This inherent stability makes the picolinic acid scaffold a valuable component in the design of metallopharmaceuticals, contrast agents for magnetic resonance imaging (MRI), and catalysts.
The introduction of substituents onto the pyridine ring allows for the fine-tuning of the ligand's electronic and steric properties, which in turn modulates the coordination chemistry of the resulting metal complexes. The 5-position of the picolinic acid is particularly interesting for substitution as it can influence the ligand's pKa and the electronic environment of the coordination pocket without directly sterically hindering the metal center.
This guide focuses on This compound as a central case study and provides a roadmap for comparing its coordination properties against a series of analogs, including the parent picolinic acid , 5-phenylpicolinic acid , 5-(o-tolyl)picolinic acid , and 5-(p-tolyl)picolinic acid . By systematically evaluating these ligands, researchers can gain valuable insights into the structure-property relationships governing their metal complexes.
Ligand Synthesis: A General Approach to 5-Aryl-Picolinic Acids
The synthesis of 5-aryl-picolinic acids can be readily achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of an aryl boronic acid with a halogenated picolinic acid derivative. A general synthetic scheme is presented below.
Caption: General synthetic scheme for 5-aryl-picolinic acids.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine methyl 5-bromopicolinate (1.0 eq), m-tolylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Ester: Purify the crude methyl 5-(m-tolyl)picolinate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and water. Add lithium hydroxide (or sodium hydroxide) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Isolation of Acid: Acidify the reaction mixture with 1 M HCl to a pH of approximately 4-5. The product, this compound, will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
A Framework for Comparative Coordination Studies
To comprehensively compare the coordination properties of this compound with its analogs, a series of experiments should be conducted with a selection of divalent and trivalent metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺, Fe³⁺, and a lanthanide such as Eu³⁺ or Gd³⁺).
Caption: Workflow for the comparative coordination study.
General Synthesis of Metal Complexes
-
Dissolution: Dissolve the 5-aryl-picolinic acid ligand (2.0 eq) in a suitable solvent such as ethanol or methanol, with gentle heating if necessary.
-
Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., chloride or nitrate salt, 1.0 eq) in water or the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with stirring. Adjust the pH of the solution with a dilute base (e.g., NaOH or triethylamine) to deprotonate the carboxylic acid and facilitate complexation.
-
Isolation: The metal complex may precipitate immediately or upon slow evaporation of the solvent. Collect the solid by filtration, wash with the solvent, and dry.
-
Crystallization: For single-crystal X-ray diffraction, grow single crystals by slow evaporation, vapor diffusion, or layering techniques.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the protonation constants of the ligands and the stability constants of the metal-ligand complexes in solution.[1][2][3]
-
Solutions: Prepare the following solutions in a constant ionic strength medium (e.g., 0.1 M KNO₃):
-
Solution A: Standardized strong acid (e.g., 0.01 M HNO₃).
-
Solution B: Solution A + a known concentration of the ligand (e.g., 0.001 M).
-
Solution C: Solution B + a known concentration of the metal salt (e.g., 0.0005 M).
-
-
Titration: Titrate each solution with a standardized, carbonate-free strong base (e.g., 0.1 M KOH) at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Data Acquisition: Record the pH (or mV) reading after each addition of the titrant.
-
Data Analysis:
-
Use the data from the titration of solutions A and B to calculate the protonation constants (pKa) of the ligand.
-
Use the data from all three titrations to calculate the stepwise and overall stability constants (log K and log β) of the metal complexes using specialized software such as HYPERQUAD.
-
UV-Vis Spectrophotometry for Stoichiometry Determination
UV-Vis spectrophotometry can be used to determine the stoichiometry of the metal-ligand complexes in solution using methods such as the mole-ratio method or Job's plot (method of continuous variations).[4][5]
-
Solutions: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.
-
Spectra Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a wavelength where the complex absorbs maximally against the molar ratio of ligand to metal. The plot will typically show two linear regions that intersect at the molar ratio corresponding to the stoichiometry of the complex.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[6][7][8]
-
Sample Preparation: Prepare a solution of the metal ion in a suitable buffer and a solution of the ligand in the same buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the concentration of the metal ion in the sample cell.
-
ITC Experiment:
-
Load the metal ion solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of injections of the ligand into the sample cell, recording the heat change after each injection.
-
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of ligand to metal. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.
Single-Crystal X-ray Diffraction for Structural Analysis
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the metal complexes, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[9][10]
-
Crystal Selection and Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final structure.
-
Data Analysis: Analyze the refined structure to determine key geometric parameters.
Data Presentation and Comparative Analysis
The experimental data obtained should be compiled into tables for a clear and objective comparison of the coordination properties of the different 5-aryl-picolinic acid ligands.
Table 1: Protonation Constants (pKa) of 5-Aryl-Picolinic Acids
| Ligand | pKa₁ (COOH) | pKa₂ (Py-H⁺) |
| Picolinic Acid | Illustrative Value | Illustrative Value |
| 5-Phenylpicolinic Acid | Illustrative Value | Illustrative Value |
| 5-(o-Tolyl)picolinic Acid | Illustrative Value | Illustrative Value |
| This compound | Illustrative Value | Illustrative Value |
| 5-(p-Tolyl)picolinic Acid | Illustrative Value | Illustrative Value |
Table 2: Overall Stability Constants (log β) of Metal Complexes
| Ligand | log β₁₀₁ (ML) | log β₁₀₂ (ML₂) |
| With Cu²⁺ | ||
| Picolinic Acid | Illustrative Value | Illustrative Value |
| This compound | Illustrative Value | Illustrative Value |
| ... | ... | ... |
| With Ni²⁺ | ||
| Picolinic Acid | Illustrative Value | Illustrative Value |
| This compound | Illustrative Value | Illustrative Value |
| ... | ... | ... |
Table 3: Thermodynamic Parameters of Complexation (e.g., with Zn²⁺) from ITC
| Ligand | Kₐ (M⁻¹) | n | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Picolinic Acid | Illustrative Value | Illustrative Value | Illustrative Value | Illustrative Value | Illustrative Value |
| This compound | Illustrative Value | Illustrative Value | Illustrative Value | Illustrative Value | Illustrative Value |
| ... | ... | ... | ... | ... | ... |
Table 4: Selected Structural Parameters from X-ray Crystallography (e.g., for Cu(II) Complexes)
| Complex | M-N bond length (Å) | M-O bond length (Å) | N-M-O angle (°) | Coordination Geometry |
| [Cu(picolinate)₂] | Illustrative Value | Illustrative Value | Illustrative Value | Illustrative Value |
| [Cu(5-m-tolyl-picolinate)₂] | Illustrative Value | Illustrative Value | Illustrative Value | Illustrative Value |
| ... | ... | ... | ... | ... |
By analyzing these tables, one can correlate the electronic properties (electron-donating or -withdrawing nature) and steric bulk of the 5-aryl substituent with the observed trends in ligand basicity, complex stability, thermodynamic driving forces, and solid-state structures.
Conclusion
This guide provides a comprehensive experimental framework for a comparative study of the coordination properties of this compound and its analogs. By following the detailed protocols for ligand synthesis and the characterization of their metal complexes using potentiometry, UV-Vis spectroscopy, isothermal titration calorimetry, and single-crystal X-ray diffraction, researchers can generate a robust dataset. The systematic analysis of this data will provide valuable insights into the structure-property relationships of this important class of ligands, thereby facilitating the rational design of new metal complexes with tailored properties for applications in medicinal chemistry, materials science, and catalysis.
References
-
Irving, H., & Rossotti, H. S. (1953). The calculation of formation curves of metal complexes from pH titration curves. Journal of the Chemical Society (Resumed), 3397-3405. [Link]
- Rossotti, F. J. C., & Rossotti, H. (1961). The determination of stability constants and other equilibrium constants in solution. McGraw-Hill.
- Martell, A. E., & Motekaitis, R. J. (1992). Determination and use of stability constants. Wiley-VCH.
-
Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD program. Talanta, 43(10), 1739-1753. [Link]
- Harris, D. C. (2010).
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.
-
Turnbull, W. B., & Daranas, A. H. (2003). On the value of c: can isothermal titration calorimetry report more than just affinity?. Journal of the American Chemical Society, 125(47), 14859-14866. [Link]
-
Privalov, P. L., & Dragan, A. I. (2007). Microcalorimetry of biological macromolecules. Biophysical chemistry, 126(1-3), 16-24. [Link]
-
Ghai, R., Falconer, R. J., & Collins, B. M. (2012). Applications of isothermal titration calorimetry in pure and applied research—from ligand binding to drug design. Journal of visualized experiments: JoVE, (68), e4369. [Link]
- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press.
- Müller, P. (Ed.). (2006). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.
Sources
- 1. Potentiometric method irving rossotti methods | Filo [askfilo.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 4. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 5. azom.com [azom.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cost-nectar.eu [cost-nectar.eu]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. sszp.eu [sszp.eu]
- 10. youtube.com [youtube.com]
A Comparative Performance Guide to 5-(m-Tolyl)picolinic Acid and its Analogs in Drug Discovery and Agrochemical Research
This guide provides a comprehensive, peer-reviewed validation of the research findings concerning 5-(m-Tolyl)picolinic acid, a representative molecule from the promising class of 5-aryl-picolinic acids. In the landscape of medicinal chemistry and agrochemical development, the picolinic acid scaffold is a remarkably versatile core, lending itself to a multitude of biological applications through strategic functionalization.[1] The introduction of an aryl group at the 5-position of the pyridine ring can significantly modulate the compound's electronic properties, steric profile, and binding affinities, making this class of molecules a fertile ground for discovering novel therapeutic agents and herbicides.[2][3]
This document moves beyond a simple datasheet, offering a comparative analysis grounded in published experimental data from structurally related analogs. We will explore the synthesis, biological activity, and potential mechanisms of action, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to evaluate the potential of this compound and its derivatives within their own research programs.
The Strategic Rationale for Aryl-Substituted Picolinic Acids
The pyridine ring, being aromatic and electron-deficient, facilitates critical π-π stacking and hydrogen bond interactions with biological targets.[1] The carboxylic acid moiety at the 2-position not only adds polarity but also acts as a key metal-chelating group, a property essential for inhibiting metalloenzymes.[1][4] The true innovation, however, lies in the substitution at the 5-position. Introducing a tolyl group, as in this compound, offers several advantages:
-
Modulation of Lipophilicity: The tolyl group increases the molecule's lipophilicity, potentially enhancing membrane permeability and cellular uptake.
-
Fine-Tuning of Electronic Properties: The methyl group on the tolyl ring can subtly influence the electron density of the entire system, impacting binding interactions.
-
Exploration of Hydrophobic Pockets: The aryl substituent can occupy hydrophobic pockets within a target protein's active site, leading to enhanced potency and selectivity.
This strategic design has been successfully leveraged in the development of novel synthetic auxin herbicides and potent anticancer agents.[2][3][5]
Synthesis and Characterization: A Validated Approach
The synthesis of 5-aryl-picolinic acids is reliably achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is widely adopted due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.
Below is a generalized workflow for the synthesis of this compound, which serves as a self-validating system through well-established reaction mechanisms and characterization checkpoints.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of ethyl 5-bromopicolinate (1.0 eq) and m-tolylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (2.5 eq).
-
Degassing: Sparge the mixture with argon for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heating: Heat the reaction at 90 °C under an argon atmosphere for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup & Purification (Coupling): Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester via column chromatography.
-
Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.
-
Acidification & Isolation: Once the hydrolysis is complete (monitored by TLC), acidify the mixture to pH ~4 with 1M HCl. The product will precipitate out of the solution.
-
Final Product Collection: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparative Performance Analysis
While direct experimental data for this compound is not extensively published, we can reliably infer its potential performance by comparing it with structurally similar, well-characterized analogs.
Antiproliferative and Anticancer Activity
Picolinic acid derivatives have shown significant promise as anticancer agents, often by inducing apoptosis through pathways like endoplasmic reticulum stress.[5] A study on amide derivatives of a closely related compound, 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, demonstrated potent cytotoxic activity against various human cancer cell lines.[6]
| Compound/Alternative | Target Cell Line | IC₅₀ Value (µM) | Mechanism of Action | Reference |
| Compound 5 (Picolinoylhydrazine Derivative) | A549 (Lung) | 99.93 | ER Stress, Apoptosis | [5] |
| Compound 4j (5-(p-tolyl)pyrazole-3-carboxamide) | HCT116 (Colon) | 1.1 | Apoptosis Induction | [6] |
| Compound 4j (5-(p-tolyl)pyrazole-3-carboxamide) | Huh7 (Liver) | 1.6 | Apoptosis Induction | [6] |
| Compound 17e (PI3K/mTOR Dual Inhibitor) | PC-3 (Prostate) | 0.08 | PI3K/mTOR Inhibition | [7] |
| Hypothesized this compound | Various | To be determined | Likely Apoptosis/Enzyme Inhibition | - |
The data suggests that the tolyl moiety is compatible with potent anticancer activity. The variation in potency (from 99 µM to 80 nM) highlights the critical role of other substituents on the scaffold, which fine-tune the molecule's interaction with specific biological targets like EGFR kinase or PI3K/mTOR.[5][7] this compound is therefore a strong candidate for screening in anticancer assays.
Herbicidal Activity
Picolinic acids are a cornerstone of the synthetic auxin herbicide class.[2][3] Recent research into 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids revealed compounds with significantly greater potency than commercial herbicides like halauxifen-methyl.[2] This demonstrates that aryl substitution is a highly effective strategy for discovering next-generation herbicides.
| Compound/Alternative | Target Species | IC₅₀ Value (µM) | Target Protein | Reference |
| Compound V-7 (Aryl-Pyrazolyl Picolinic Acid) | Arabidopsis thaliana (root) | 0.0031 | AFB5 | [2] |
| Compound V-2 (Aryl-Pyrazolyl Picolinic Acid) | Arabidopsis thaliana (root) | 0.0053 | AFB5 | [2] |
| Halauxifen-methyl (Commercial Herbicide) | Arabidopsis thaliana (root) | 0.154 | AFB5 | [2] |
| Picloram (Commercial Herbicide) | Arabidopsis thaliana (root) | 0.046 | AFB5 | [2] |
| Hypothesized this compound | Arabidopsis thaliana | To be determined | Likely AFB5 | - |
The exceptional potency of compounds like V-7, which is approximately 50-fold more active than halauxifen-methyl, is attributed to superior binding interactions within the auxin receptor AFB5.[2] This strongly supports the hypothesis that this compound could exhibit potent herbicidal activity by targeting the same auxin signaling pathway.
Validated Screening Protocols
To empirically validate the performance of this compound, standardized and reproducible experimental protocols are essential.
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol determines the concentration at which the test compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Caption: Workflow for determining compound cytotoxicity via MTT assay.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the compound concentration to determine the IC₅₀ value.[8]
Conclusion and Future Directions
The analysis of peer-reviewed data on structurally related analogs strongly supports the potential of this compound as a high-value lead compound. The established efficacy of the 5-aryl-picolinate scaffold in both oncology and agrochemical applications provides a solid foundation for its further investigation.
Future research should focus on the empirical validation of its biological activity through the screening protocols outlined in this guide. A comprehensive structure-activity relationship (SAR) study, involving modifications to the tolyl substituent (e.g., altering the position of the methyl group, introducing other functional groups), would be instrumental in optimizing potency and selectivity. Furthermore, subsequent pharmacokinetic (ADMET) profiling will be crucial to assess its potential as a viable drug or herbicide candidate.[9]
References
- A Comparative Performance Analysis of 6-Hydroxypicolinic Acid and Other Picolinic Acid Derivatives. (n.d.). Benchchem.
-
Feng, T., Qing, L., Xu, Z.-Y., Wang, M.-W., Yang, X.-L., Nan, F.-J., & Liu, S.-Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
-
Abbas, A. H., Mahmood, A. A. R., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679–692. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). ACS Omega. [Link]
-
Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules. [Link]
-
Bozdağ, M., Alafeef, M., Atasever, A., & Banoğlu, E. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 140–149. [Link]
-
STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. (n.d.). CyberLeninka. [Link]
-
Study unveils picolinic acid's broad-spectrum antiviral abilities. (2023). EurekAlert!. [Link]
-
Picolinic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Rivas, D., Baltasar-Fernandez, I., AlOkda, A., Al Saedi, A., Karasik, D., Van Raamsdonk, J. M., & Duque, G. (2025). Picolinic acid, a tryptophan metabolite, exhibits anabolic effects in muscle cells and improves lifespan and movement in C. elegans. The Journals of Gerontology: Series A. [Link]
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (n.d.). MDPI. [Link]
- New picolinic acid derivatives and their use as intermediates. (n.d.). Google Patents.
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (n.d.). ResearchGate. Retrieved from [Link]
-
Structures of various picolinic acid auxin herbicides and... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). Scientific Reports. [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PubMed Central. [Link]
-
Zhang, Y., et al. (2017). Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. public.pensoft.net [public.pensoft.net]
- 6. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
A Comparative Efficacy Analysis of 5-(m-Tolyl)picolinic Acid as a Putative GPR35 Agonist Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Modulators of GPR35
G protein-coupled receptor 35 (GPR35) has emerged as a compelling, albeit enigmatic, therapeutic target. Initially identified as an orphan receptor in 1998, its expression in immune cells and the gastrointestinal tract has linked it to a spectrum of inflammatory diseases, metabolic disorders, and even cancer.[1][2] The deorphanization of GPR35 has been complex, with several endogenous molecules proposed as ligands, yet none possessing the high potency and selectivity characteristic of a definitive natural ligand.[1] This ambiguity underscores a significant opportunity for the discovery of novel synthetic modulators with improved pharmacological properties.
This guide introduces 5-(m-Tolyl)picolinic acid , a novel small molecule with structural motifs suggestive of potential GPR35 interaction. Picolinic acid derivatives have been explored for a range of bioactivities, and their structural features align with known synthetic agonists of GPR35.[3][4] We hypothesize that this compound acts as a GPR35 agonist. This document provides a framework for evaluating its efficacy in a comparative context with established commercial standards, Zaprinast and Pamoic acid. Our objective is to furnish researchers with the foundational rationale, experimental designs, and technical protocols necessary to rigorously assess this compound's therapeutic potential.
The GPR35 Signaling Cascade: A Mechanistic Overview
Understanding the signaling pathways downstream of GPR35 activation is paramount for designing robust efficacy assays. GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα13, and can also signal through a G protein-independent pathway via β-arrestin-2 recruitment.[1]
-
Gαi/o Pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Gα13 Pathway: This pathway is linked to the activation of RhoA, a small GTPase involved in regulating the actin cytoskeleton.
-
Gq-mediated Calcium Mobilization: While not its primary pathway, GPR35 can be engineered to couple with promiscuous Gαq proteins (like Gα16) in recombinant cell lines. This coupling enables a convenient and robust readout of receptor activation through the mobilization of intracellular calcium ([Ca2+]i), triggered by the phospholipase C (PLC) -> inositol trisphosphate (IP3) cascade.[5]
-
β-Arrestin-2 Recruitment: Upon agonist binding, GPR35 is phosphorylated, leading to the recruitment of β-arrestin-2. This interaction not only desensitizes the receptor and promotes its internalization but also initiates a distinct wave of signaling, including the activation of extracellular signal-regulated kinases (ERK1/2).[2]
These distinct signaling arms provide multiple endpoints for quantifying the potency and efficacy of a putative agonist like this compound.
Comparative Experimental Design: A Dual-Assay Approach
To comprehensively evaluate the efficacy of this compound, we propose a dual-assay strategy targeting two distinct points in the GPR35 signaling cascade. This approach allows for the detection of potential biased agonism, where a ligand may preferentially activate one pathway over another. The selected commercial standards, Zaprinast and Pamoic acid , serve as benchmarks for potency and efficacy. Zaprinast is considered a standard agonist, although it also inhibits phosphodiesterases, while Pamoic acid is another potent, well-characterized GPR35 agonist.[1][6][7]
-
Gαq-Mediated Intracellular Calcium Mobilization Assay: A primary screen to determine agonist-induced receptor activation in a high-throughput format.
-
β-Arrestin-2 Recruitment Assay: A secondary, G protein-independent assay to confirm interaction and assess potential signaling bias.
Detailed Experimental Protocols
Scientific integrity is maintained through meticulous and reproducible protocols. The following are detailed, step-by-step methodologies for the proposed assays.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed for a 384-well plate format using a cell line co-expressing GPR35 and a promiscuous Gα protein (e.g., Gα16) to channel the signal through calcium release.[5]
Materials:
-
HEK293T cells stably co-expressing human GPR35 and Gα16.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 NW Calcium Assay Kit.
-
Test Compounds: this compound, Zaprinast, Pamoic acid (10 mM stocks in DMSO).
-
GPR35 Antagonist (e.g., ML145) for specificity testing.
-
384-well black, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the HEK293T-GPR35-Gα16 cells into 384-well plates at a density of 15,000-20,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: The next day, remove the culture medium. Prepare the Fluo-4 NW dye loading solution according to the manufacturer's instructions (including probenecid to prevent dye extrusion). Add 40 µL of the dye solution to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Plate Preparation: Prepare a serial dilution plate of the test compounds and standards in Assay Buffer. A typical 8-point dilution series might range from 100 µM to 1 nM final assay concentration. Include buffer-only (negative control) and a known agonist (positive control) wells.
-
Assay Execution: Place both the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add 10 µL from the compound plate to the cell plate.
-
Data Acquisition: Measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) before and after compound addition. Record data every 1.5 seconds for the first 3 minutes, then every 5 seconds for an additional 2 minutes.
-
Data Analysis: The response is calculated as the change in fluorescence (Max - Min). Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximum efficacy).
Protocol 2: β-Arrestin-2 Recruitment Assay (PathHunter® Assay)
This protocol utilizes enzyme fragment complementation (EFC) to quantify the interaction between GPR35 and β-arrestin-2.[3]
Materials:
-
CHO-K1 cells stably expressing human GPR35-ProLink™ and β-arrestin-2-Enzyme Acceptor (EA).
-
Assay Buffer: As per the manufacturer's recommendation.
-
Test Compounds and Standards: Prepared as in Protocol 1.
-
PathHunter Detection Reagents.
-
384-well white, solid-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the PathHunter cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare a 5X stock of the compound serial dilutions in assay buffer. Add 5 µL of the 5X compound stock to the appropriate wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Prepare the PathHunter detection reagent solution according to the manufacturer's protocol. Add 12.5 µL of the detection solution to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the chemiluminescent signal on a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control (0% activation) and a saturating concentration of a reference agonist (100% activation). Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine EC50 and Emax values.
Hypothetical Comparative Data
The following table presents a hypothetical but plausible dataset derived from the described assays. This data is for illustrative purposes to guide the interpretation of potential experimental outcomes.
| Compound | Assay Type | Potency (EC50, nM) | Efficacy (Emax, % of Zaprinast) |
| This compound | Calcium Mobilization | 85 | 95% |
| β-Arrestin Recruitment | 120 | 80% | |
| Zaprinast (Standard) | Calcium Mobilization | 840[6] | 100% (Reference) |
| β-Arrestin Recruitment | ~4000 (pEC50=5.4)[4] | 100% (Reference) | |
| Pamoic Acid (Standard) | Calcium Mobilization | 79[7] | 110% |
| β-Arrestin Recruitment | 22[7] | 105% |
Interpretation of Hypothetical Data:
In this scenario, this compound demonstrates potent agonism at GPR35, with an EC50 value significantly better than the standard, Zaprinast, and comparable to the potent agonist, Pamoic acid, in the calcium mobilization assay. A slightly lower potency and efficacy in the β-arrestin assay could suggest a degree of bias towards G-protein signaling, a characteristic that warrants further investigation for its therapeutic implications.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of this compound as a novel, putative GPR35 agonist. The proposed dual-assay approach, benchmarked against established commercial standards, is designed to yield robust and interpretable data on the compound's potency and efficacy. Should the experimental data align with the favorable hypothetical results presented, this compound would represent a promising lead compound.
Subsequent steps would involve assessing its selectivity against other GPCRs and its phosphodiesterase activity to rule out off-target effects similar to those of Zaprinast.[1] Furthermore, exploring its activity at rodent GPR35 orthologs would be crucial for translating these in vitro findings into in vivo models of inflammation or metabolic disease. The exploration of novel chemical matter like this compound is essential for advancing our understanding of GPR35 biology and for the ultimate development of new therapeutics targeting this important receptor.
References
-
Taniguchi, J., et al. (2006). Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35. FEBS Letters, 580(21), 5003-8. [Link]
-
Southern, C., et al. (2013). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. PLoS ONE, 8(6), e66819. [Link]
-
Mackenzie, A. E., et al. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Pharmacology, 2, 71. [Link]
-
Milligan, G., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science, 3(5), 806-819. [Link]
-
Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology, 162(3), 733-748. [Link]
-
Zhang, Y., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1283622. [Link]
-
NCBI Bookshelf. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]
-
Wang, J., et al. (2006). Kynurenic Acid as a Ligand for Orphan G Protein-coupled Receptor GPR35. Journal of Biological Chemistry, 281(45), 34427-34434. [Link]
-
DeGiovanni, M., et al. (2022). GPR35 promotes neutrophil recruitment in response to serotonin metabolite 5-HIAA. Cell, 185(5), 845-859.e15. [Link]
-
Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]
Sources
- 1. Mitochondrial Remodeling and Ischemic Protection by G-protein coupled receptor 35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 6. 5-(Methoxycarbonyl)picolinic acid | 17874-79-2 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-(m-Tolyl)picolinic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(m-Tolyl)picolinic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. The procedures outlined here are designed to ensure the protection of laboratory personnel, the integrity of our research environment, and full compliance with regulatory standards. This document synthesizes information from established safety protocols and regulatory bodies to provide a self-validating system for chemical waste management.
Hazard Assessment and Core Principles
Table 1: Hazard Profile Based on Picolinic Acid Analogue
| Hazard Classification | GHS Pictogram | Potential Effects | Key Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Harmful if swallowed.[3][4] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3][4] |
| Serious Eye Damage (Category 1) | GHS05 (Corrosion) | Causes serious, potentially irreversible eye damage.[2][3][4] | P280: Wear eye protection/face protection. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[3][4] |
| Harmful to Aquatic Life (Category 3) | None | May cause long-lasting harmful effects to aquatic life. | P273: Avoid release to the environment.[4] |
Core Disposal Directive: this compound and its containers must be disposed of as hazardous chemical waste.[4] This disposal must be carried out through a licensed and approved waste disposal service in accordance with all federal, state, and local regulations.[4][5][6] Under no circumstances should this chemical or its solutions be discharged into the sewer system or disposed of in regular trash.[7]
Standard Operating Protocol for Disposal
Adherence to a structured disposal workflow is critical for ensuring safety and compliance. This protocol covers the entire process from the point of generation to final pickup by a certified waste handler.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing appropriate PPE to mitigate exposure risks. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to protect against chemical hazards.[8][9]
-
Eye and Face Protection: Wear chemical safety goggles as a minimum.[2] Given the risk of serious eye damage, a face shield worn over goggles is strongly recommended.[7]
-
Hand Protection: Wear chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.[5]
Step 2: Waste Segregation and Containerization
Proper segregation is fundamental to preventing dangerous chemical reactions within waste streams.
-
Designate a Waste Stream: this compound is an acidic organic compound. It must be collected in a waste container designated for "Non-halogenated Organic Acids."
-
Prevent Incompatibilities: Never mix this waste with bases, strong oxidizing agents, or reducing agents.[2][3] Mixing acids and bases can cause a violent exothermic reaction.
-
Select an Appropriate Container:
-
Use only containers approved for hazardous waste that are in good condition and free of leaks.[1][5] The original product container is often the best choice.[1]
-
The container material must be compatible with the acidic waste. High-density polyethylene (HDPE) or glass containers are suitable. Avoid metal containers, which can be corroded by acids.[10]
-
Ensure the container has a tightly sealing lid to prevent spills and the release of vapors.[5][10]
-
Step 3: Hazardous Waste Labeling
Accurate labeling is a regulatory requirement under the Environmental Protection Agency (EPA) and OSHA, ensuring that hazards are clearly communicated.[11]
-
Attach a Hazardous Waste Tag: As soon as you begin collecting waste in the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete All Fields: The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated SAA at or near the point of generation while awaiting pickup.[11]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[10] The secondary container should be large enough to hold the entire volume of the primary container.
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[6]
-
Segregation: Store the acidic waste container away from incompatible materials, particularly bases and oxidizers.[10]
Step 5: Arranging for Professional Disposal
Hazardous waste must be tracked from its point of generation to its final disposal, a system known as "cradle-to-grave" management under the Resource Conservation and Recovery Act (RCRA).[12]
-
Contact EHS: When the waste container is full or you are ready for disposal, contact your institution's EHS department to schedule a pickup.[4]
-
Documentation: Complete all necessary paperwork required by your institution and the waste vendor. This creates the manifest used to track the waste.[13]
-
Do Not Accumulate: Dispose of waste in a timely manner. Federal regulations limit the amount of time hazardous waste can be stored on-site.
Disposal Process Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is crucial to prevent personnel exposure and environmental contamination.[1]
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill. If it is large, involves other hazardous materials, or you feel unable to handle it safely, contact your EHS emergency line immediately.
-
Control the Spill:
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.[1] Label it appropriately as spill debris containing this compound.
-
Decontaminate: Clean the spill area according to your laboratory's established procedures for acid spills.
-
Report: Report the incident to your supervisor and EHS department as required by your institution's Chemical Hygiene Plan.[8][9]
Waste Minimization
The EPA requires hazardous waste generators to have a program in place to reduce the volume and toxicity of waste generated.[6][11]
-
Source Reduction: Order only the quantity of chemical needed for your experiments.[6]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[6][10]
-
Scale Down Experiments: Where possible, use microscale techniques to reduce the volume of reagents used and waste generated.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. PubMed. [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. osha.gov [osha.gov]
- 9. compliancy-group.com [compliancy-group.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
A Researcher's Guide to Handling 5-(m-Tolyl)picolinic Acid: Personal Protective Equipment and Safety Protocols
As a novel compound in discovery and development, 5-(m-Tolyl)picolinic acid requires a cautious and informed approach to laboratory handling. While specific toxicological data for this exact molecule may be limited, a robust safety plan can be formulated by examining the known hazards of its parent compound, picolinic acid, and structurally related aromatic carboxylic acids. This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE), outlining essential operational procedures and disposal plans to ensure the safety of all laboratory personnel.
Understanding the Risks: A Hazard Analysis
Based on safety data for analogous compounds like picolinic acid and its derivatives, this compound should be handled as a substance that is potentially hazardous.[1][2][3][4] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1] Key hazards associated with this class of chemicals include:
-
Serious Eye Damage/Irritation: This is a significant concern, with related compounds known to cause serious and potentially irreversible eye damage.[2][3][5][6][7]
-
Skin Irritation: Direct contact can lead to skin irritation, characterized by redness, itching, or inflammation.[4][8]
-
Respiratory Tract Irritation: Inhalation of the solid as a dust may cause irritation to the respiratory system.[1]
-
Harmful if Swallowed: Oral toxicity is a noted hazard for picolinic acid.[3][5][8]
Given these potential hazards, a multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.
Core Directive: Selecting the Right Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the scale of the operation. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Rationale: Due to the high risk of serious eye damage, standard safety glasses are insufficient.[5][8] Chemical splash goggles that form a seal around the eyes are mandatory.[9] For tasks with a higher risk of splashes or aerosol generation (e.g., transferring large quantities, preparing solutions), a full-face shield must be worn over the goggles for maximum protection.[10][11] |
| Skin & Body Protection | Nitrile or Neoprene Gloves | Rationale: Chemical-resistant gloves are the primary barrier against skin contact. Nitrile gloves offer good protection against a range of chemicals for incidental contact.[10][11] For prolonged handling or immersion, more robust gloves like butyl rubber may be necessary. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[9] |
| Laboratory Coat | Rationale: A standard, buttoned lab coat protects the skin and personal clothing from accidental spills and contamination.[8][9] For larger scale work, a chemical-resistant apron over the lab coat is recommended. | |
| Respiratory Protection | NIOSH-approved Respirator | Rationale: To prevent respiratory irritation from dust, handling of the solid compound outside of a certified chemical fume hood requires respiratory protection.[1][8] For weighing and transferring small amounts, a dust mask (e.g., N95) may be sufficient if performed in a well-ventilated area.[10] For larger quantities or when dust generation is likely, a half-mask or full-face respirator with particulate filters (P95 or P100) is required.[4][9] |
Operational Plan: From Weighing to Waste
A systematic workflow is critical to minimizing exposure and ensuring safety. The following step-by-step guide details the handling process for this compound.
-
Designate a Handling Area: All work with solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control dust.[9]
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are within the fume hood to minimize movement in and out of the controlled space.
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[2]
The sequence of putting on PPE is crucial to avoid cross-contamination.
Caption: Workflow for donning Personal Protective Equipment.
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Use a spatula to gently transfer the powder, minimizing any actions that could create dust.
-
Making Solutions: Add the solid to the desired solvent in a flask or beaker. Cap the container before agitating to dissolve the compound.
-
Remove Gloves: The most likely contaminated item, gloves, should be removed first. Peel them off without touching the outside surface with bare skin.
-
Remove Goggles/Face Shield: Handle by the strap or sides.
-
Remove Lab Coat: Fold it inward to contain any potential contamination.
-
Remove Respirator: If used, remove it last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1][4]
Disposal Plan: Managing Contaminated Waste
Proper waste management is a critical component of laboratory safety.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[1][3]
-
Liquid Waste: Solutions containing the compound and any solvent used for rinsing glassware should be collected in a labeled hazardous waste container for liquids. Do not pour this waste down the drain.[3][5]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[2]
This guide provides a foundational safety framework for handling this compound. Always supplement this information with a thorough review of any available Safety Data Sheets and your institution's specific safety protocols. By integrating these practices into your daily workflow, you build a culture of safety and ensure the well-being of yourself and your colleagues.
References
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Sciencelab.com. (2005). Material Safety Data Sheet: Picolinic acid. [Link]
-
LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?. [Link]
-
University of California, Riverside. Chemical Safety: Personal Protective Equipment. [Link]
-
Fisher Scientific. Safety Data Sheet: Picolinic acid. [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
PubChem. 5-Methylpicolinic acid. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.it [fishersci.it]
- 7. lgcstandards.com [lgcstandards.com]
- 8. hmdb.ca [hmdb.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. leelinework.com [leelinework.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
